CP-610431
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H37N3O2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C30H37N3O2/c1-3-31(4-2)29(34)24-12-9-17-33(21-24)25-15-18-32(19-16-25)30(35)28-26-13-7-5-10-22(26)20-23-11-6-8-14-27(23)28/h5-8,10-11,13-14,20,24-25H,3-4,9,12,15-19,21H2,1-2H3/t24-/m1/s1 |
InChI Key |
TXUIRLUAKARNPD-XMMPIXPASA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1CCCN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CP-610431: A Technical Guide to a Potent Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-610431 is a potent, reversible, and isozyme-nonselective small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound effectively modulates the synthesis of fatty acids and promotes their oxidation, positioning it as a significant tool for research in metabolic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
Core Mechanism of Action: ATP-Uncompetitive Inhibition of Acetyl-CoA Carboxylase
This compound exerts its inhibitory effect on acetyl-CoA carboxylase (ACC) through a reversible and ATP-uncompetitive mechanism.[1] This mode of inhibition is characterized by the inhibitor binding to the enzyme-substrate complex, rather than the free enzyme. In the case of this compound, it specifically interacts with the carboxyl transferase (CT) domain of ACC.[2] This interaction is non-competitive with respect to the substrates bicarbonate and acetyl-CoA, as well as the allosteric activator citrate.[2] By binding to the ACC-substrate complex, this compound effectively locks the enzyme in an inactive state, preventing the transfer of the carboxyl group from biotin to acetyl-CoA, the final step in the formation of malonyl-CoA.
The isozyme-nonselective nature of this compound means it inhibits both ACC1 and ACC2 with nearly equal potency.[1] ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, where it plays a key role in de novo lipogenesis. ACC2 is primarily located in oxidative tissues such as skeletal muscle and the heart, where it regulates fatty acid oxidation. The dual inhibition of these isoforms leads to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation.
Key Mechanistic Features:
-
Target: Acetyl-CoA Carboxylase (ACC1 and ACC2)
-
Inhibition Type: Reversible, ATP-Uncompetitive
-
Binding Site: Carboxyl Transferase (CT) domain
-
Substrate Interactions: Non-competitive with bicarbonate, acetyl-CoA, and citrate
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and its closely related analog, CP-640186.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/System | Value | Reference |
| IC50 | Rat ACC1 | ~50 nM | [1] |
| IC50 | Rat ACC2 | ~50 nM | |
| IC50 | Rat Liver ACC | 36 nM | |
| IC50 | Rat Skeletal Muscle ACC | 55 nM | |
| IC50 | Mouse Liver ACC | 50 nM | |
| IC50 | Mouse Skeletal Muscle ACC | 63 nM | |
| IC50 | Cynomolgus Macaque Liver ACC | 70 nM | |
| IC50 | Cynomolgus Macaque Skeletal Muscle ACC | 26 nM |
Table 2: Cellular Activity of this compound in HepG2 Cells
| Parameter | Effect | EC50 | Reference |
| Fatty Acid Synthesis | Inhibition | 1.6 µM | |
| Triglyceride Synthesis | Inhibition | 1.8 µM | |
| Triglyceride Secretion | Inhibition | 3.0 µM | |
| Apolipoprotein B Secretion | Inhibition | 5.7 µM |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Parameter | ED50 | Reference |
| CD1 Mice | Fatty Acid Synthesis Inhibition (1 hr post-dose) | 22 mg/kg | |
| ob/ob Mice | Fatty Acid Synthesis Inhibition (1 hr post-dose) | 4 mg/kg |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACC Inhibition by this compound
The inhibition of ACC by this compound directly impacts cellular lipid metabolism. The following diagram illustrates the central role of ACC in fatty acid synthesis and how this compound intervenes in this pathway.
Caption: Inhibition of Acetyl-CoA Carboxylase (ACC) by this compound.
Experimental Workflow: In Vitro ACC Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound on ACC.
Caption: Workflow for an in vitro ACC inhibition assay.
Detailed Experimental Protocols
In Vitro Acetyl-CoA Carboxylase Inhibition Assay
This protocol is a generalized procedure based on common methods for determining ACC activity.
Objective: To determine the IC50 value of this compound for the inhibition of ACC1 and ACC2.
Materials:
-
Purified recombinant human ACC1 and ACC2 enzymes
-
This compound
-
Acetyl-CoA
-
ATP (Adenosine triphosphate)
-
KHCO3 (Potassium bicarbonate) containing [14C]
-
Citrate
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute purified ACC1 and ACC2 to the desired concentration in a buffer containing Tris-HCl, DTT, and BSA.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO or an appropriate solvent.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, citrate, DTT, BSA, ATP, and acetyl-CoA.
-
Assay Execution: a. In a microplate, add the ACC enzyme solution. b. Add the serially diluted this compound or vehicle control. c. Pre-incubate the enzyme and compound for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the reaction mixture containing [14C]KHCO3. e. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: a. Stop the reaction by adding a strong acid (e.g., HCl). b. Dry the samples to remove unreacted [14C]bicarbonate. c. Add scintillation fluid to each well. d. Measure the incorporation of [14C] into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the this compound concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Fatty Acid Synthesis Inhibition Assay in HepG2 Cells
This protocol outlines a common method to assess the effect of a compound on de novo fatty acid synthesis in a cellular context.
Objective: To determine the EC50 value of this compound for the inhibition of fatty acid synthesis in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[14C]-Acetate
-
Scintillation fluid and vials
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency (e.g., 80-90%).
-
Compound Treatment: a. Pre-incubate the cells with serum-free medium for a few hours. b. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).
-
Radiolabeling: a. Add [14C]-acetate to the medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.
-
Cell Lysis and Lipid Extraction: a. Wash the cells with cold phosphate-buffered saline (PBS). b. Lyse the cells using a suitable lysis buffer. c. Extract the total lipids from the cell lysate using a mixture of hexane and isopropanol.
-
Quantification: a. Transfer the lipid-containing organic phase to scintillation vials. b. Evaporate the solvent. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Normalize the radioactivity counts to the total protein concentration in each sample. b. Plot the percentage of inhibition of fatty acid synthesis against the logarithm of the this compound concentration. c. Determine the EC50 value using a suitable curve-fitting model.
Conclusion
This compound is a well-characterized, potent, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase. Its ATP-uncompetitive mechanism of action provides a clear basis for its effects on lipid metabolism. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists working in the field of metabolic diseases and drug development. The understanding of this compound's mechanism of action, facilitated by the provided diagrams and methodologies, can serve as a foundation for further investigation into the therapeutic potential of ACC inhibition.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-610431: An In-Depth Technical Guide to a Potent Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound effectively blocks the synthesis of malonyl-CoA, a key building block for de novo lipogenesis and a crucial regulator of fatty acid oxidation. This dual-inhibitory action has positioned this compound as a significant research tool for investigating the therapeutic potential of ACC inhibition in metabolic disorders such as metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a discussion of its in vitro and in vivo effects.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues such as the heart and skeletal muscle.
The malonyl-CoA produced by ACC1 serves as a substrate for fatty acid synthase (FASN), leading to the production of long-chain fatty acids. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Consequently, the inhibition of both ACC isoforms presents a compelling therapeutic strategy for metabolic diseases by simultaneously reducing fatty acid synthesis and promoting fatty acid oxidation.[1]
This compound is a small molecule inhibitor that has been instrumental in exploring the effects of dual ACC inhibition. This guide will delve into the technical details of its function and the methodologies used to characterize its activity.
Mechanism of Action
This compound is a reversible and ATP-uncompetitive inhibitor of both ACC1 and ACC2.[2][3][4] Its mechanism is described as non-competitive with respect to the substrates bicarbonate and acetyl-CoA, and the allosteric activator citrate. This suggests that this compound does not bind to the active site of the enzyme in the same manner as the substrates but rather interacts with the enzyme-substrate complex.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acid synthesis in mice during the 24hr cycle and during meal-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis in liver and adipose tissue of normal and genetically obese (ob/ob) mice during the 24-hour cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isozyme-Nonselective ACC Inhibitor CP-610431
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound effectively suppresses de novo lipogenesis and stimulates fatty acid oxidation, positioning it as a significant tool for research in metabolic diseases such as metabolic syndrome, obesity, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, detailed experimental protocols, and the relevant signaling pathways. All quantitative data has been summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, and ACC2, which is located on the outer mitochondrial membrane of oxidative tissues such as the heart and skeletal muscle.
The product of the ACC-catalyzed reaction, malonyl-CoA, serves two key functions. In the cytoplasm, it is the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). In the mitochondria, malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.
The dual role of ACC in promoting fatty acid synthesis and inhibiting fatty acid oxidation makes it an attractive therapeutic target for metabolic disorders characterized by excess lipid accumulation. Inhibition of both ACC1 and ACC2 is hypothesized to provide a synergistic benefit by simultaneously reducing the production of new fatty acids and increasing their breakdown for energy.
This compound is a small molecule inhibitor that demonstrates non-selective inhibition of both ACC1 and ACC2.[1] It is the active R-enantiomer of the racemate CP-497485.[1] This document will delve into the technical details of this compound, providing a valuable resource for its application in metabolic disease research.
Mechanism of Action
This compound is a reversible and ATP-uncompetitive inhibitor of both ACC1 and ACC2.[1] This means that this compound does not bind to the active site of the enzyme in the same location as ATP. Instead, it is proposed to bind to the carboxyltransferase (CT) domain of ACC. This binding event likely induces a conformational change that prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby inhibiting the production of malonyl-CoA.
The ATP-uncompetitive nature of its inhibition suggests that this compound can effectively inhibit ACC activity even at high physiological concentrations of ATP.
In Vitro Efficacy
This compound has demonstrated potent inhibition of ACC1 and ACC2 across multiple species. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro ACC Inhibition by this compound
| Enzyme Isoform | Species | IC50 (nM) | Reference |
| ACC1 | Rat | ~50 | [1] |
| ACC2 | Rat | ~50 | [1] |
| ACC1 | Rat | 35.7 | |
| ACC2 | Rat | 55 | |
| Liver ACC | Rat | 36 | |
| Skeletal Muscle ACC | Rat | 55 | |
| Liver ACC | Mouse | 50 | |
| Skeletal Muscle ACC | Mouse | 63 | |
| Liver ACC | Cynomolgus Macaque | 70 | |
| Skeletal Muscle ACC | Cynomolgus Macaque | 26 |
Table 2: Effects of this compound on HepG2 Human Hepatoma Cells
| Parameter | EC50 (µM) | Reference |
| Fatty Acid Synthesis | 1.6 | |
| Triglyceride Synthesis | 1.8 | |
| Triglyceride Secretion | 3.0 | |
| Apolipoprotein B Secretion | 5.7 |
Table 3: Effects of this compound on Mouse Primary Hepatocytes
| Parameter | IC50 (µM) | Reference |
| Fatty Acid Synthesis | 0.11 | |
| Triglyceride Synthesis | 1.2 | |
| Triglyceride Secretion | 10 |
In Vivo Efficacy
In vivo studies in mice have confirmed the ability of this compound to inhibit fatty acid synthesis in a dose-dependent manner.
Table 4: In Vivo Inhibition of Fatty Acid Synthesis by this compound in Mice
| Mouse Model | ED50 (mg/kg) | Time Point | Reference |
| CD1 Mice | 22 | 1 hour post-dose | |
| ob/ob Mice | 4 | 1 hour post-dose |
Pharmacokinetics and Metabolic Stability
Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and clearance, are not extensively reported in publicly available literature. However, the development of an analog, CP-640186, with improved metabolic stability suggests that the initial N-substituted bipiperidylcarboxamide scaffold, to which this compound belongs, may have limitations in this regard.
For drug development professionals, it is crucial to assess the metabolic fate of such compounds. Key areas of investigation would include susceptibility to cytochrome P450 (CYP) mediated oxidation and other phase I and phase II metabolic transformations. The piperidine and piperazine moieties present in this chemical class are known to be potential sites of metabolism. Improving metabolic stability is often a key objective in lead optimization to achieve desirable pharmacokinetic profiles for in vivo efficacy and safety.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)
This protocol is a common method for directly measuring the enzymatic activity of ACC and its inhibition.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human ACC1 or ACC2 enzyme, 5 mM MgCl₂, 5 mM ATP, and 0.2 mM acetyl-CoA.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate (e.g., to a final concentration of 5 mM with a specific activity of 40-60 mCi/mmol).
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 1 M HCl. This also helps to remove unreacted [¹⁴C]bicarbonate as ¹⁴CO₂ gas.
-
Quantification: Transfer the acidified reaction mixture to a scintillation vial. Add a suitable scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The amount of acid-stable radioactivity corresponds to the amount of [¹⁴C]malonyl-CoA formed.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Fatty Acid Synthesis Assay in HepG2 Cells
This cellular assay measures the rate of de novo fatty acid synthesis.
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in 12-well plates until they reach approximately 80-90% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound in a serum-free medium for 2 hours.
-
Radiolabeling: Add [¹⁴C]acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS and then lyse them. Extract the total lipids using a chloroform:methanol (2:1, v/v) solution.
-
Saponification: Evaporate the organic solvent and saponify the lipid extract by adding ethanolic KOH and heating at 70°C for 1 hour.
-
Fatty Acid Extraction: Acidify the mixture with HCl and extract the fatty acids with hexane.
-
Quantification: Transfer the hexane phase containing the radiolabeled fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound and determine the EC50 value.
In Vivo Fatty Acid Synthesis Inhibition in Mice
This protocol assesses the efficacy of this compound in a whole-animal model.
-
Animal Acclimatization: Acclimate male C57BL/6 mice to the experimental conditions for at least one week.
-
Dosing: Administer this compound orally (e.g., by gavage) at various doses. Include a vehicle control group.
-
Radiotracer Administration: At a specified time post-dose (e.g., 1 hour), inject the mice intraperitoneally with [³H]₂O.
-
Tissue Collection: After a set period of radiotracer circulation (e.g., 1 hour), euthanize the mice and collect the liver.
-
Lipid Extraction and Saponification: Homogenize the liver tissue and extract the total lipids. Saponify the lipid extract to release the fatty acids.
-
Quantification: Measure the amount of ³H incorporated into the fatty acid fraction using a scintillation counter. Also, measure the specific activity of ³H in the body water (from a blood sample).
-
Data Analysis: Calculate the rate of fatty acid synthesis, typically expressed as nanomoles of acetate incorporated into fatty acids per gram of liver per hour. Determine the percentage of inhibition for each dose of this compound and calculate the ED50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.
Caption: ACC Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for an ACC Inhibition Assay.
Caption: Workflow for In Vitro Fatty Acid Synthesis Assay.
Conclusion
This compound is a valuable pharmacological tool for the study of metabolic pathways regulated by acetyl-CoA carboxylase. Its isozyme-nonselective inhibition of both ACC1 and ACC2 allows for the comprehensive investigation of the roles of de novo lipogenesis and fatty acid oxidation in various physiological and pathological states. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of ACC inhibition. Further studies into the pharmacokinetics and metabolic stability of this compound and its analogs will be crucial for its potential translation into clinical applications.
References
CP-610431 Inhibition of ACC1 and ACC2 Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetyl-CoA carboxylase (ACC) is a critical enzyme in lipid metabolism, existing in two primary isoforms: ACC1 and ACC2. These isoforms are central to the regulation of fatty acid synthesis and oxidation, making them attractive therapeutic targets for metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] This document provides a comprehensive technical overview of CP-610431, an isozyme-nonselective inhibitor of ACC. It details the compound's mechanism of action, presents quantitative data on its inhibitory potency, outlines relevant experimental protocols, and provides visual diagrams of key pathways and processes.
Introduction to Acetyl-CoA Carboxylase (ACC)
ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1] The two mammalian isoforms have distinct cellular locations and primary functions:
-
ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. The malonyl-CoA it produces is the primary building block for the synthesis of new fatty acids.[2][3]
-
ACC2: Associated with the outer mitochondrial membrane, mainly in oxidative tissues such as the heart, skeletal muscle, and liver. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.
By inhibiting both ACC isoforms, a compound can simultaneously block the synthesis of new fatty acids (via ACC1) and promote the oxidation of existing fatty acids (via ACC2), offering a powerful dual mechanism for treating metabolic disorders. This compound is a potent, reversible, and isozyme-nonselective N-substituted bipiperidylcarboxamide ACC inhibitor identified through high-throughput screening.
Mechanism and Kinetics of this compound Inhibition
This compound demonstrates a specific and complex mode of inhibition on both ACC1 and ACC2. Kinetic analysis has revealed the following characteristics:
-
Reversible Inhibition: The binding of this compound to the ACC enzyme is reversible.
-
ATP-Uncompetitive: The inhibitor binds to the enzyme-substrate complex, not the free enzyme, with respect to ATP. This mode of inhibition becomes more potent as the concentration of the substrate (ATP) increases.
-
Non-competitive: The inhibition is non-competitive with respect to the other substrates: bicarbonate, acetyl-CoA, and the allosteric activator citrate. This indicates that this compound binds to a site on the enzyme distinct from the binding sites of these molecules, likely interacting with the carboxyl transfer (CT) reaction domain.
This kinetic profile suggests that this compound does not compete directly with ATP, acetyl-CoA, or bicarbonate for their binding sites, but rather binds to an allosteric site or the enzyme-substrate complex to prevent the catalytic reaction from proceeding.
Quantitative Inhibition Data
The potency of this compound has been quantified in both enzymatic and cellular assays.
Table 1: In Vitro Enzymatic Inhibition of ACC Isoforms by this compound
| Isoform | Species | IC₅₀ (nM) | Reference |
| ACC1 | Rat | ~50 | |
| ACC2 | Rat | ~50 | |
| ACC1 | Rat | 35.7 | |
| ACC2 | Rat | 55 | |
| ACC1 | Mouse | 50 | |
| ACC2 | Mouse | 63 | |
| ACC1 | Cynomolgus Macaque | 70 | |
| ACC2 | Cynomolgus Macaque | 26 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC₅₀ (µM) | Primary Isoform Target | Reference |
| HepG2 | Fatty Acid Synthesis | 1.6 | ACC1 | |
| HepG2 | Triglyceride Synthesis | 1.8 | ACC1 | |
| HepG2 | Triglyceride Secretion | 3.0 | ACC1 | |
| HepG2 | Apolipoprotein B Secretion | 5.7 | ACC1 | |
| C2C12 | Fatty Acid Oxidation | 0.057* | ACC2 |
Data for C2C12 cells corresponds to the more metabolically stable analog, CP-640186, which has a similar IC₅₀ (~55 nM) to this compound. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Role in Metabolic Pathways
This compound's dual inhibition of ACC1 and ACC2 fundamentally alters cellular lipid metabolism. By reducing the production of malonyl-CoA, it impacts two key pathways.
-
Inhibition of Fatty Acid Synthesis: In lipogenic tissues, this compound inhibits ACC1, decreasing the cytosolic pool of malonyl-CoA. This starves the fatty acid synthase (FASN) enzyme of its substrate, thereby shutting down the synthesis of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: In oxidative tissues, this compound inhibits ACC2, reducing the malonyl-CoA pool near the mitochondria. This relieves the inhibition of CPT1, allowing more fatty acids to be transported into the mitochondria for β-oxidation to produce energy.
Experimental Protocols
Accurate assessment of ACC inhibitors requires robust biochemical and cellular assays.
Protocol: Luminescence-Based ACC Inhibition Assay (ADP-Glo™)
This high-throughput method measures the amount of ADP produced, which is directly proportional to ACC activity.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
ACC Assay Buffer
-
Substrates: ATP, Acetyl-CoA, Sodium Bicarbonate
-
Test Inhibitor (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reaction Preparation: Prepare a master mix containing ACC Assay Buffer, ACC enzyme, acetyl-CoA, and sodium bicarbonate.
-
Inhibitor Addition: Dispense the test inhibitor (this compound) at various concentrations into the wells. Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate Reaction: Add the enzyme/substrate master mix to each well, followed by ATP to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining unconsumed ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to ADP produced and thus to ACC activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cellular De Novo Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)
This assay measures the rate of new fatty acid synthesis in cultured cells by tracking the incorporation of a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium
-
Test Inhibitor (this compound)
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Lipid extraction solvents (e.g., Hexane:Isopropanol)
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Plate cells (e.g., HepG2) and grow to desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using an appropriate solvent mixture.
-
Quantification: Transfer an aliquot of the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalization: Normalize the radioactive counts to the total protein content of the cell lysate from a parallel well.
-
Data Analysis: Calculate the percentage of inhibition of de novo lipogenesis at each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value.
Conclusion
This compound is a potent, non-isoform-selective inhibitor of ACC1 and ACC2, with IC₅₀ values in the nanomolar range. Its unique kinetic profile as a reversible, ATP-uncompetitive inhibitor allows it to effectively modulate the activity of the ACC enzymes. By simultaneously inhibiting fatty acid synthesis in lipogenic cells and promoting fatty acid oxidation in oxidative tissues, this compound and its analogs represent valuable pharmacological tools for studying lipid metabolism and hold potential for the development of therapeutics targeting the metabolic syndrome. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of ACC inhibitors in both biochemical and cellular contexts.
References
An In-depth Technical Guide to the Reversible and ATP-Uncompetitive Inhibition of Acetyl-CoA Carboxylase by CP-610431
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of CP-610431, a potent inhibitor of acetyl-CoA carboxylase (ACC). The document details its mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and visualizes the associated metabolic pathways.
Core Concepts: Mechanism of Action of this compound
This compound is a reversible and ATP-uncompetitive inhibitor of both major isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1] This specific mode of inhibition dictates that this compound binds to the enzyme only after the substrate, ATP, has bound to the active site, forming an enzyme-substrate-inhibitor (ESI) complex. This mechanism is distinct from competitive inhibition, where the inhibitor vies for the same binding site as the substrate, and non-competitive inhibition, where the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding.
The ATP-uncompetitive nature of this compound's interaction with ACC has significant implications. As the concentration of the substrate (ATP) increases, the inhibition by an uncompetitive inhibitor also increases. This is because the formation of the enzyme-substrate complex is a prerequisite for the inhibitor to bind.
Furthermore, the inhibition by this compound is non-competitive with respect to the other substrates of ACC: bicarbonate and acetyl-CoA, as well as the allosteric activator, citrate.[1] This indicates that this compound does not interfere with the binding of these molecules to the enzyme.
Quantitative Data Presentation
The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against ACC Isoforms
| Isoform | IC50 (nM) | Source |
| ACC1 | ~50 | [1] |
| ACC2 | ~50 | [1] |
Table 2: Cellular Activity of this compound in HepG2 Cells
| Cellular Process | EC50 (µM) | Source |
| Fatty Acid Synthesis | 1.6 | [1] |
| Triglyceride Synthesis | 1.8 | |
| Triglyceride Secretion | 3.0 | |
| Apolipoprotein B Secretion | 5.7 |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the characterization of this compound.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against ACC.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against purified ACC1 and ACC2.
Principle: The activity of ACC is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.
Materials:
-
Purified recombinant human ACC1 and ACC2
-
This compound
-
[¹⁴C]Sodium Bicarbonate
-
Acetyl-CoA
-
ATP
-
Tris-HCl buffer
-
MgCl₂
-
Citrate
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA) or Perchloric acid
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in appropriate buffers and store them under recommended conditions. Dilute this compound to various concentrations for the dose-response curve.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, citrate, BSA, and DTT.
-
Enzyme and Inhibitor Incubation: Add the purified ACC enzyme to the reaction mixture. Then, add varying concentrations of this compound or vehicle (DMSO) to the respective tubes. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of ATP, acetyl-CoA, and [¹⁴C]Sodium Bicarbonate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a strong acid like TCA or perchloric acid. This will precipitate the protein and stop the enzymatic activity.
-
Removal of Unincorporated Bicarbonate: Centrifuge the tubes to pellet the precipitated protein. The unreacted [¹⁴C]HCO₃⁻ is removed by drying the supernatant or by gentle bubbling with CO₂.
-
Quantification: Resuspend the pellet (containing the acid-stable malonyl-CoA) in a suitable buffer and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Kinetic Analysis of ATP-Uncompetitive Inhibition
This protocol outlines the methodology to confirm the ATP-uncompetitive inhibition mechanism of this compound.
Objective: To determine the kinetic parameters (Km and Vmax) of the ACC reaction in the presence and absence of this compound with varying ATP concentrations.
Principle: By measuring the initial reaction velocities at different substrate (ATP) concentrations and a fixed inhibitor concentration, a Lineweaver-Burk plot can be generated. For uncompetitive inhibition, this plot will show a series of parallel lines.
Materials:
-
Same materials as in the ACC Inhibition Assay.
Procedure:
-
Assay Setup: Set up a series of ACC inhibition assays as described above.
-
Varying Substrate Concentration: For each concentration of this compound (including a zero-inhibitor control), vary the concentration of ATP while keeping the concentrations of acetyl-CoA and bicarbonate constant and saturating.
-
Measurement of Initial Velocities: Measure the initial reaction rates for each combination of inhibitor and ATP concentration. Ensure that the measurements are taken during the linear phase of the reaction.
-
Data Analysis:
-
Plot the initial velocity (v) against the ATP concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/v against 1/[S].
-
For an ATP-uncompetitive inhibitor, the resulting plot will show a series of parallel lines, indicating that both Vmax and Km are decreased by the inhibitor.
-
The apparent Vmax (Vmax,app) and apparent Km (Km,app) can be calculated from the intercepts of the Lineweaver-Burk plot.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of ATP-uncompetitive inhibition by this compound.
Caption: Inhibition of the fatty acid synthesis pathway by this compound.
Caption: General experimental workflow for ACC inhibition assays.
References
CP-610431: An In-depth Technical Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a constellation of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. A key therapeutic target in the management of this syndrome is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid metabolism. CP-610431 has emerged as a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2, demonstrating significant potential in preclinical research for metabolic syndrome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction: The Role of Acetyl-CoA Carboxylase in Metabolic Syndrome
Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the biosynthesis of fatty acids.[1][2] It exists in two main isoforms: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues such as the heart and skeletal muscle.[3]
-
ACC1 is involved in the synthesis of fatty acids in the cytoplasm.
-
ACC2 produces malonyl-CoA at the mitochondrial membrane, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.
By inhibiting both isoforms, a non-selective ACC inhibitor can simultaneously decrease fatty acid synthesis and promote fatty acid oxidation. This dual action makes ACC a highly attractive therapeutic target for metabolic syndrome, as it has the potential to address multiple facets of the condition, including obesity, dyslipidemia, and insulin resistance.[3][4] Studies in ACC2 knockout mice and preclinical studies with non-selective ACC inhibitors have shown promise in treating metabolic syndrome.
This compound: A Potent Non-Selective ACC Inhibitor
This compound is a reversible and ATP-uncompetitive inhibitor of both ACC1 and ACC2. It is the active R-enantiomer of the racemate CP-497485.
Mechanism of Action
This compound exerts its effects by binding to the carboxyltransferase (CT) domain of ACC, thereby preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This inhibition is non-competitive with respect to bicarbonate, acetyl-CoA, and citrate. The reduction in malonyl-CoA levels leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the related, more metabolically stable analog, CP-640186.
Table 1: In Vitro Inhibitory Activity of this compound and CP-640186
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | ACC1 | Rat | ~50 | |
| ACC2 | Rat | ~50 | ||
| ACC1 | Rat | 35.7 | ||
| ACC2 | Rat | 55 | ||
| Liver ACC | Mouse | 50 | ||
| Skeletal Muscle ACC | Mouse | 63 | ||
| Liver ACC | Cynomolgus Macaque | 70 | ||
| Skeletal Muscle ACC | Cynomolgus Macaque | 26 | ||
| CP-640186 | ACC1 | Rat | 53 | |
| ACC2 | Rat | 61 |
Table 2: In Vitro Cellular Activity of this compound and CP-640186
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| This compound | HepG2 | Fatty Acid Synthesis | 1.6 | |
| HepG2 | Triglyceride Synthesis | 1.8 | ||
| HepG2 | Triglyceride Secretion | 3.0 | ||
| HepG2 | Apolipoprotein B Secretion | 5.7 | ||
| CP-640186 | C2C12 | Fatty Acid Oxidation | 0.057 | |
| Rat Epitrochlearis Muscle | Fatty Acid Oxidation | 1.3 |
Table 3: In Vivo Efficacy of this compound and CP-640186
| Compound | Animal Model | Parameter | ED50 (mg/kg) | Reference |
| This compound | CD1 Mice | Fatty Acid Synthesis Inhibition | 22 | |
| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | ||
| CP-640186 | Rats | Hepatic Malonyl-CoA Reduction | 55 | |
| Rats | Soleus Muscle Malonyl-CoA Reduction | 6 | ||
| Rats | Quadriceps Muscle Malonyl-CoA Reduction | 15 | ||
| Rats | Cardiac Muscle Malonyl-CoA Reduction | 8 | ||
| Rats | Fatty Acid Synthesis Inhibition | 13 | ||
| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 | ||
| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 | ||
| Rats | Whole Body Fatty Acid Oxidation Stimulation | ~30 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and other ACC inhibitors.
In Vitro Assays
This protocol describes a common method for measuring ACC activity and its inhibition.
Caption: Workflow for ACC Inhibition Assay.
Materials:
-
ACC enzyme (purified or from tissue lysate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
ATP
-
Sodium bicarbonate (NaHCO3)
-
Magnesium chloride (MgCl2)
-
NADPH
-
Malonyl-CoA reductase
-
Acetyl-CoA
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing assay buffer, ATP, NaHCO3, MgCl2, NADPH, and malonyl-CoA reductase.
-
Add the test inhibitor (this compound) at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture with the ACC enzyme for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding acetyl-CoA.
-
Immediately monitor the decrease in NADPH absorbance at 340 nm using a microplate reader. The rate of NADPH depletion is proportional to ACC activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Materials:
-
HepG2 cells
-
Culture medium (e.g., MEM) with fetal bovine serum (FBS)
-
This compound
-
[1-14C]acetic acid
-
Scintillation counter
Procedure:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Add [1-14C]acetic acid to the culture medium and incubate for a further period (e.g., 2-4 hours).
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Measure the radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the percentage inhibition of fatty acid synthesis and determine the EC50 value.
Materials:
-
C2C12 myotubes (differentiated from myoblasts)
-
Culture medium (e.g., DMEM)
-
This compound
-
[1-14C]palmitate complexed to BSA
-
Scintillation counter
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in a multi-well plate.
-
Pre-incubate the myotubes with various concentrations of this compound or vehicle.
-
Add [1-14C]palmitate to the medium and incubate for a defined period (e.g., 1-2 hours).
-
Collect the cell culture medium.
-
Measure the amount of 14CO2 produced (trapped in a suitable reagent) or the amount of acid-soluble metabolites (representing incomplete oxidation products) in the medium using a scintillation counter.
-
Normalize the results to the total protein content.
-
Calculate the fold-stimulation of fatty acid oxidation compared to the vehicle control.
In Vivo Experiments
This model is commonly used to induce metabolic syndrome-like characteristics in animals.
Caption: Workflow for HFD-Induced Obesity Model.
Procedure:
-
Acclimatize male C57BL/6J mice or other suitable rodent strains for at least one week.
-
Feed the animals a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome. A control group is fed a standard chow diet.
-
Monitor body weight and food intake regularly.
-
After the induction period, randomly assign the obese animals to treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).
-
Collect blood samples for analysis of glucose, insulin, triglycerides, and other relevant biomarkers.
-
Euthanize the animals and collect tissues (liver, adipose tissue, muscle) for analysis of gene expression, protein levels, and metabolite concentrations (e.g., malonyl-CoA).
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Procedure:
-
Rapidly excise and freeze-clamp the tissue of interest (e.g., liver, muscle) in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to precipitate proteins.
-
Analyze the supernatant for malonyl-CoA content using a sensitive method such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
This compound is a valuable research tool for investigating the role of ACC in metabolic syndrome. Its potent, non-selective inhibition of both ACC isoforms provides a means to modulate fatty acid metabolism comprehensively. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust preclinical studies to further explore the therapeutic potential of ACC inhibition in metabolic diseases. Future research may focus on the long-term efficacy and safety of ACC inhibitors and their potential in combination therapies for the multifaceted management of metabolic syndrome.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
CP-610431: An In-depth Technical Guide on its Inhibition of De Novo Lipogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
De novo lipogenesis (DNL), the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, is a critical process in cellular physiology and a key therapeutic target in a range of metabolic disorders. Central to this pathway is the enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. CP-610431 has been identified as a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its quantitative effects on DNL, supported by detailed experimental protocols and pathway visualizations.
Introduction to this compound
This compound is a small molecule inhibitor that targets both major isoforms of Acetyl-CoA Carboxylase: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a role in regulating fatty acid oxidation.[1] By inhibiting both isoforms, this compound effectively blocks the production of malonyl-CoA, thereby shutting down de novo fatty acid synthesis and promoting the oxidation of existing fatty acids.[1]
Mechanism of Action
This compound exhibits a reversible and uncompetitive mode of inhibition with respect to ATP, and a non-competitive mode with respect to bicarbonate, acetyl-CoA, and citrate.[1] This suggests that this compound does not bind to the active site of the enzyme in the same manner as its substrates, but rather interacts with the enzyme-substrate complex.
Quantitative Effects of this compound and its Analogs
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound and its more metabolically stable analog, CP-640186.
Table 1: In Vitro Potency of this compound [1][2]
| Parameter | Target/Cell Line | Value |
| IC₅₀ | ACC1 | ~50 nM |
| IC₅₀ | ACC2 | ~50 nM |
| EC₅₀ (Fatty Acid Synthesis) | HepG2 cells | 1.6 µM |
| EC₅₀ (Triglyceride Synthesis) | HepG2 cells | 1.8 µM |
| EC₅₀ (Triglyceride Secretion) | HepG2 cells | 3.0 µM |
| EC₅₀ (Apolipoprotein B Secretion) | HepG2 cells | 5.7 µM |
Table 2: In Vivo Efficacy of CP-640186 (a more stable analog of this compound)
| Parameter | Tissue/Animal Model | ED₅₀ |
| Malonyl-CoA Reduction | Rat Liver | 55 mg/kg |
| Malonyl-CoA Reduction | Rat Soleus Muscle | 6 mg/kg |
| Malonyl-CoA Reduction | Rat Quadriceps Muscle | 15 mg/kg |
| Malonyl-CoA Reduction | Rat Cardiac Muscle | 8 mg/kg |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.
De Novo Lipogenesis and ACC Regulation Pathway
This diagram illustrates the central role of ACC in the de novo lipogenesis pathway and highlights key regulatory inputs.
Caption: DNL pathway and points of regulation, including inhibition by this compound.
Experimental Workflow for Evaluating ACC Inhibitors
This diagram outlines a typical preclinical workflow for the evaluation of an ACC inhibitor like this compound.
Caption: Preclinical evaluation workflow for ACC inhibitors.
Detailed Experimental Protocols
The following are illustrative protocols for key experiments used to characterize the effects of this compound on de novo lipogenesis. These are representative methods and may require optimization for specific experimental conditions.
In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay (Radiometric)
Objective: To determine the IC₅₀ of this compound for ACC1 and ACC2.
Principle: This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.
Materials:
-
Purified recombinant human ACC1 and ACC2
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM Sodium Citrate)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]Sodium Bicarbonate
-
Perchloric Acid (to stop the reaction)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ACC enzyme, acetyl-CoA, and ATP.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding perchloric acid.
-
Vortex and incubate to remove unreacted [¹⁴C]O₂.
-
Transfer the reaction mixture to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity incorporated into malonyl-CoA using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular De Novo Lipogenesis Assay in HepG2 Cells
Objective: To determine the EC₅₀ of this compound for the inhibition of fatty acid and triglyceride synthesis in a cellular context.
Principle: This assay measures the incorporation of [¹⁴C]acetate into newly synthesized fatty acids and triglycerides in cultured HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
[¹⁴C]Acetate
-
Lysis buffer
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Seed HepG2 cells in multi-well plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Add [¹⁴C]acetate to the medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into lipids.
-
Wash the cells with cold PBS to remove unincorporated [¹⁴C]acetate.
-
Lyse the cells and extract the total lipids using an appropriate solvent system.
-
Separate the lipid classes (fatty acids, triglycerides) using TLC.
-
Quantify the amount of radioactivity in the fatty acid and triglyceride spots using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Calculate the percentage of inhibition of fatty acid and triglyceride synthesis for each inhibitor concentration and determine the EC₅₀ values.
In Vivo Measurement of Malonyl-CoA Levels in Rat Tissues
Objective: To determine the ED₅₀ of a this compound analog (e.g., CP-640186) for the reduction of malonyl-CoA in various tissues.
Principle: Tissue samples are rapidly collected and processed to extract and quantify malonyl-CoA levels, typically using liquid chromatography-mass spectrometry (LC-MS) or a radioenzymatic assay.
Materials:
-
Sprague-Dawley rats
-
CP-640186
-
Anesthesia
-
Liquid nitrogen
-
Tissue homogenization equipment
-
Perchloric acid or other extraction solution
-
Internal standard (e.g., [¹³C₃]malonyl-CoA for LC-MS)
-
LC-MS system or reagents for radioenzymatic assay
Procedure:
-
Administer varying doses of CP-640186 to rats via an appropriate route (e.g., oral gavage).
-
At a specified time point after dosing, anesthetize the animals.
-
Rapidly excise the desired tissues (e.g., liver, soleus muscle, quadriceps muscle, heart) and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solution (e.g., perchloric acid) to precipitate proteins and extract metabolites.
-
Centrifuge the homogenate and collect the supernatant.
-
Neutralize the extract.
-
Quantify the malonyl-CoA concentration in the extract using a validated LC-MS method with an internal standard or a radioenzymatic assay.
-
Normalize the malonyl-CoA levels to the tissue weight.
-
Calculate the percentage of malonyl-CoA reduction for each dose and determine the ED₅₀ value.
Conclusion
This compound is a potent, isozyme-nonselective inhibitor of ACC1 and ACC2, demonstrating significant inhibition of de novo lipogenesis both in vitro and in vivo. Its ability to reduce fatty acid and triglyceride synthesis highlights the therapeutic potential of ACC inhibition for metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic disease and lipid metabolism. Further investigation into the long-term efficacy and safety of ACC inhibitors is warranted to fully elucidate their clinical utility.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Therapeutic Potential of CP-610431
Introduction
CP-610431 is a small molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of lipid metabolism.[1] As a key player in both the synthesis of fatty acids and the control of fatty acid oxidation, ACC has emerged as a significant therapeutic target for a range of metabolic diseases and, more recently, for oncology.[2][3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on cellular pathways, and summarizing the preclinical data that underscore its therapeutic potential. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound is characterized as a reversible, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase, meaning it targets both ACC1 and ACC2 isoforms with similar potency. ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, while ACC2 is primarily located in oxidative tissues such as skeletal muscle and the heart. The inhibitory action of this compound is ATP-uncompetitive and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate. This suggests that this compound does not bind to the active sites for these substrates, but rather interacts with the carboxyl transferase (CT) domain of the enzyme. By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, the first committed step in de novo lipogenesis (DNL).
Signaling Pathways and Metabolic Impact
The primary therapeutic effect of this compound is mediated through its modulation of malonyl-CoA levels. Malonyl-CoA is a crucial signaling molecule and a substrate for fatty acid synthesis. Its reduction has two major downstream consequences:
-
Inhibition of De Novo Lipogenesis (DNL): By decreasing the available pool of malonyl-CoA, this compound directly inhibits the synthesis of new fatty acids. This is particularly relevant in conditions characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
-
Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, this compound disinhibits CPT1, leading to an increased rate of fatty acid oxidation.
This dual mechanism of inhibiting lipid synthesis while promoting lipid breakdown makes ACC inhibitors like this compound attractive candidates for treating metabolic syndrome.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target | Species | IC₅₀ | Notes | Reference |
| ACC1 | Rat | ~35.7 nM | Isozyme-nonselective. | |
| ACC2 | Rat | ~55 nM | Isozyme-nonselective. | |
| ACC1/ACC2 | General | ~50 nM | Reversible and ATP-uncompetitive. |
Table 2: In Vitro Cellular Activity (HepG2 Cells)
| Effect Measured | EC₅₀ | Notes | Reference |
| Fatty Acid Synthesis Inhibition | 1.6 µM | - | |
| Triglyceride Synthesis Inhibition | 1.8 µM | - | |
| Triglyceride Secretion Inhibition | 3.0 µM | - | |
| Apolipoprotein B Secretion Inhibition | 5.7 µM | No effect on cholesterol synthesis. |
Table 3: In Vivo Efficacy (Mice)
| Model | Effect Measured | ED₅₀ / Effect | Dosing | Reference |
| CD1 Mice | Fatty Acid Synthesis Inhibition | ED₅₀ of 22 mg/kg | 1 hour post-dose | |
| ob/ob Mice | Fatty Acid Synthesis Inhibition | ED₅₀ of 4 mg/kg | 1 hour post-dose | |
| Fasting CD1 Mice | Hepatic Fatty Acid Synthesis Inhibition | 64±12% inhibition | 30 mg/kg | |
| Fasting CD1 Mice | Hepatic Fatty Acid Synthesis Inhibition | 77±4% inhibition | 100 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Protocol 1: ACC Enzyme Inhibition Assay
Objective: To determine the IC₅₀ of this compound against purified ACC1 and ACC2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or rat ACC1 and ACC2 are used.
-
Assay Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable malonyl-CoA.
-
Procedure:
-
The reaction is initiated by adding the enzyme to a reaction mixture containing acetyl-CoA, ATP, MgCl₂, citrate, and [¹⁴C]bicarbonate.
-
Varying concentrations of this compound are pre-incubated with the enzyme before initiating the reaction.
-
The reaction is allowed to proceed for a set time at 37°C and is then stopped by the addition of acid (e.g., HCl).
-
The mixture is dried to remove unreacted [¹⁴C]bicarbonate.
-
The remaining radioactivity, corresponding to the [¹⁴C]malonyl-CoA formed, is quantified using a scintillation counter.
-
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular De Novo Lipogenesis Assay (HepG2 Cells)
Objective: To measure the effect of this compound on fatty acid and triglyceride synthesis in a cellular context.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured to confluence in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration.
-
Radiolabeling: A radiolabeled precursor, such as [¹⁴C]acetate, is added to the culture medium. This label is incorporated into newly synthesized fatty acids and triglycerides.
-
Incubation: Cells are incubated with the label for several hours to allow for incorporation.
-
Lipid Extraction:
-
Cells are washed and harvested.
-
Total lipids are extracted using a solvent system (e.g., hexane:isopropanol).
-
The lipid extract is dried and reconstituted in a suitable solvent.
-
-
Quantification: The amount of radioactivity incorporated into the total lipid fraction is measured by scintillation counting to determine the rate of DNL.
-
Data Analysis: The EC₅₀ is determined by plotting the inhibition of radiolabel incorporation against the drug concentration.
Protocol 3: In Vivo Fatty Acid Synthesis Inhibition (Mouse Model)
Objective: To assess the in vivo efficacy of this compound in reducing hepatic DNL.
Methodology:
-
Animal Model: CD1 mice or a disease model like ob/ob mice are used.
-
Dosing: Animals are administered this compound orally (p.o.) or via another appropriate route at various doses. A vehicle control group is included.
-
Tracer Administration: After a set time post-dose (e.g., 1 hour), a tracer such as ³H₂O is injected to measure the rate of fatty acid synthesis.
-
Tissue Collection: After a specific incorporation period, animals are euthanized, and tissues (primarily liver) are collected.
-
Lipid Extraction and Saponification: Lipids are extracted from the liver tissue. The fatty acid fraction is isolated via saponification.
-
Quantification: The amount of ³H incorporated into the fatty acid fraction is measured using scintillation counting.
-
Data Analysis: The rate of fatty acid synthesis is calculated based on the tracer incorporation. The ED₅₀ is determined by comparing the inhibition of DNL in treated groups to the vehicle control.
Therapeutic Potential and Challenges
Metabolic Diseases
The primary therapeutic indication for ACC inhibitors like this compound is metabolic disease. By simultaneously inhibiting hepatic DNL and stimulating fatty acid oxidation, this compound has the potential to reduce hepatic steatosis, a hallmark of NAFLD and NASH. Furthermore, by improving the overall lipid profile and potentially enhancing insulin sensitivity, it could be beneficial for treating the broader metabolic syndrome. However, clinical development of other ACC inhibitors has revealed a potential for on-target adverse effects, most notably an increase in plasma triglycerides. This hypertriglyceridemia is thought to result from complex metabolic reprogramming in the liver. This remains a significant challenge to overcome for systemic ACC inhibitors.
Oncology
There is growing evidence that many types of cancer cells exhibit altered metabolism, characterized by a high rate of de novo fatty acid synthesis to support rapid proliferation and membrane production. This dependency makes ACC1 a promising target for cancer therapy. Inhibition of ACC can lead to a depletion of necessary lipids, thereby slowing tumor growth. Preclinical studies with other ACC inhibitors have shown promise in shrinking tumors in animal models of lung and other cancers. Therefore, this compound could be investigated as a potential anti-cancer agent, either as a monotherapy or in combination with existing treatments.
This compound is a potent, isozyme-nonselective ACC inhibitor with a clear mechanism of action that favorably impacts lipid metabolism. Preclinical data robustly demonstrate its ability to inhibit fatty acid synthesis and related processes in both cellular and animal models. While its therapeutic potential in metabolic diseases like NASH and in oncology is significant, the clinical development of compounds in this class has highlighted challenges, such as managing plasma triglyceride levels. Future research may focus on liver-targeted delivery or combination therapies to maximize the therapeutic window and fully realize the potential of ACC inhibition.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting acetyl-CoA carboxylase 1 for cancer therapy [frontiersin.org]
- 4. Targeting acetyl-CoA carboxylase 1 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and development of CP-610431
An In-depth Technical Guide to the Discovery and Development of CP-610431
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, reversible, and isozyme-nonselective small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. Identified through high-throughput screening, this compound has been instrumental in elucidating the therapeutic potential of ACC inhibition for metabolic diseases. By targeting both ACC1 and ACC2 isoforms, this compound effectively suppresses de novo lipogenesis in lipogenic tissues and stimulates fatty acid oxidation in oxidative tissues. This guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological properties of this compound, supported by quantitative data, detailed experimental methodologies, and pathway diagrams.
Introduction
The rising prevalence of metabolic syndrome—a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension—has underscored the need for novel therapeutic strategies. A key pathological feature of these conditions is the dysregulation of lipid metabolism, characterized by increased fatty acid synthesis and impaired fatty acid oxidation.[1] Acetyl-CoA carboxylase (ACC) occupies a pivotal role in this process, catalyzing the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is the rate-limiting step in fatty acid biosynthesis.[2]
In mammals, two main isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle and the heart.[3] Malonyl-CoA produced by ACC1 serves as the primary building block for new fatty acids. The malonyl-CoA generated by ACC2 allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for oxidation.[3]
Therefore, the dual inhibition of ACC1 and ACC2 presents an attractive therapeutic approach to simultaneously inhibit fatty acid synthesis and promote fatty acid oxidation. This compound was discovered as a potent, isozyme-nonselective inhibitor of ACC, offering a valuable tool to investigate the consequences of systemic ACC inhibition. An analog with enhanced metabolic stability, CP-640186, was subsequently developed based on this scaffold.
Mechanism of Action
This compound is a reversible inhibitor of both ACC1 and ACC2. Kinetic studies have revealed a unique inhibitory profile: it is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and the allosteric activator citrate. This pattern of inhibition suggests that this compound interacts with the carboxyl transferase (CT) domain of the enzyme, interfering with the second half-reaction where the carboxyl group is transferred from biotin to acetyl-CoA.
The diagram below illustrates the central role of ACC in lipid metabolism and the points of intervention by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below for clear comparison.
Table 1: In Vitro Enzyme Inhibition
| Target | Species | IC₅₀ (nM) | Reference(s) |
| ACC1 | Rat | 35.7 | |
| ACC2 | Rat | 55 | |
| Liver ACC | Rat | 36 | |
| Skeletal Muscle ACC | Rat | 55 | |
| Liver ACC | Mouse | 50 | |
| Skeletal Muscle ACC | Mouse | 63 | |
| Liver ACC | Cynomolgus Macaque | 70 | |
| Skeletal Muscle ACC | Cynomolgus Macaque | 26 | |
| ACC1 & ACC2 | General | ~50 |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | EC₅₀ (µM) | Reference(s) |
| HepG2 | Fatty Acid Synthesis | 1.6 | |
| HepG2 | Triglyceride Synthesis | 1.8 | |
| HepG2 | Triglyceride Secretion | 3.0 | |
| HepG2 | Apolipoprotein B Secretion | 5.7 | |
| Mouse Primary Hepatocytes | Fatty Acid Synthesis | 0.11 | |
| Mouse Primary Hepatocytes | Triglyceride Synthesis | 1.2 | |
| Mouse Primary Hepatocytes | Triglyceride Secretion | 10 |
Table 3: In Vivo Efficacy
| Animal Model | Endpoint | ED₅₀ (mg/kg) | Dosing Details | Reference(s) |
| CD1 Mice | Inhibition of Hepatic Fatty Acid Synthesis | 22 | 1 hour post-dose | |
| ob/ob Mice | Inhibition of Hepatic Fatty Acid Synthesis | 4 | 1 hour post-dose | |
| Fasting CD1 Mice | Inhibition of Hepatic Fatty Acid Synthesis | - | 64% inhibition at 30 mg/kg | |
| Fasting CD1 Mice | Inhibition of Hepatic Fatty Acid Synthesis | - | 77% inhibition at 100 mg/kg | |
| Non-fasting CD1 Mice | Inhibition of Hepatic Fatty Acid Synthesis | - | 51% inhibition at 30 mg/kg | |
| Non-fasting CD1 Mice | Inhibition of Hepatic Fatty Acid Synthesis | - | 75% inhibition at 100 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
ACC Enzyme Inhibition Assay
The activity of ACC and its inhibition by this compound were determined using a radiometric assay. This method measures the incorporation of radiolabeled bicarbonate into the acid-stable product, malonyl-CoA.
-
Enzyme Source: Recombinant human ACC1 and ACC2 or ACC purified from rat liver and skeletal muscle.
-
Reaction Buffer: Typically contains HEPES or potassium phosphate buffer (pH 7.0-7.5), MgCl₂, ATP, acetyl-CoA, and a source of citrate for allosteric activation.
-
Protocol Steps:
-
Prepare a reaction mixture containing the assay buffer, ATP, MgCl₂, acetyl-CoA, and the ACC enzyme.
-
Add this compound at various concentrations to the reaction wells. A vehicle control (e.g., DMSO) is included to determine baseline activity.
-
Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a strong acid (e.g., HCl or perchloric acid). This step also serves to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas.
-
Transfer an aliquot of the reaction mixture to a scintillation vial.
-
Quantify the amount of radioactivity incorporated into the acid-stable malonyl-CoA using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine IC₅₀ values by fitting the data to a dose-response curve.
-
HepG2 Cell Fatty Acid and Triglyceride Synthesis Assay
This cell-based assay measures the de novo synthesis of fatty acids and triglycerides from a radiolabeled precursor, typically [¹⁴C]acetate, in the human hepatoma cell line HepG2.
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum. Cells are seeded in multi-well plates and grown to near confluence.
-
Protocol Steps:
-
Wash cells with a serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control) in a serum-free medium for 1-2 hours.
-
Add [¹⁴C]acetate to each well and incubate for an additional 2-4 hours at 37°C.
-
Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract total lipids using a solvent mixture (e.g., hexane/isopropanol).
-
Separate the lipid extract into fatty acid and triglyceride fractions using thin-layer chromatography (TLC) or by saponification.
-
Quantify the radioactivity in each fraction using a scintillation counter.
-
Normalize the results to total cell protein and calculate EC₅₀ values.
-
In Vivo Fatty Acid Synthesis Inhibition
This protocol assesses the ability of this compound to inhibit hepatic fatty acid synthesis in animal models, such as mice.
-
Animal Models: CD1 mice or genetically obese ob/ob mice are commonly used. Animals are often fasted to synchronize their metabolic state.
-
Protocol Steps:
-
Administer this compound orally (p.o.) or via intraperitoneal (i.p.) injection at various doses. A vehicle control group is included.
-
After a specified time (e.g., 1 hour), administer a tracer for fatty acid synthesis, such as ³H₂O or [¹⁴C]acetate, via i.p. injection.
-
Allow the tracer to incorporate into newly synthesized lipids for a defined period (e.g., 1 hour).
-
Euthanize the animals and rapidly excise the liver.
-
Homogenize the liver tissue and extract total lipids.
-
Saponify the lipid extract to isolate the fatty acid fraction.
-
Measure the amount of radioactivity incorporated into the fatty acid fraction.
-
Calculate the rate of fatty acid synthesis and determine the dose-dependent inhibition by this compound to establish an ED₅₀ value.
-
Conclusion and Future Directions
This compound is a foundational tool compound that has significantly advanced the understanding of ACC's role in metabolic regulation. Its characterization demonstrated that nonselective inhibition of ACC1 and ACC2 could potently reduce fatty acid synthesis and lower tissue malonyl-CoA levels. The preclinical data generated with this compound and its analog, CP-640186, provided strong validation for ACC as a therapeutic target for metabolic syndrome and non-alcoholic fatty liver disease (NAFLD).
While this compound itself did not advance into clinical trials, the knowledge gained from its development paved the way for a new generation of ACC inhibitors (e.g., Firsocostat, PF-05221304) that have been evaluated in humans. These clinical studies have shown promise in reducing de novo lipogenesis and hepatic steatosis but have also highlighted potential challenges, such as hypertriglyceridemia. Future research will likely focus on developing liver-targeted ACC inhibitors or exploring combination therapies to maximize therapeutic benefit while mitigating potential side effects. The legacy of this compound lies in its crucial role in validating a key metabolic pathway and providing the scientific rationale for ongoing drug development efforts in the field of metabolic diseases.
References
- 1. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
The Modulatory Effect of CP-610431 on Malonyl-CoA Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic compound CP-610431 and its impact on cellular and tissue concentrations of malonyl-CoA. This compound is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. By targeting both ACC1 and ACC2 isoforms, this compound effectively reduces the production of malonyl-CoA, a critical regulator of lipid metabolism. This guide summarizes the available quantitative data, details the experimental methodologies for malonyl-CoA quantification, and visualizes the pertinent biochemical pathways and experimental workflows.
Introduction
Malonyl-CoA is a pivotal molecule in the regulation of energy homeostasis. It serves as the primary building block for the synthesis of fatty acids and also acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby controlling the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. The cellular concentration of malonyl-CoA is primarily dictated by the activity of acetyl-CoA carboxylase (ACC). The inhibition of ACC presents a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
This compound has been identified as a reversible and potent inhibitor of both ACC1 and ACC2.[1] Its mechanism of action is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[1] This guide explores the direct consequence of this inhibition: the reduction of malonyl-CoA levels.
Quantitative Impact of ACC Inhibition on Malonyl-CoA Levels
This compound demonstrates significant potency in inhibiting both isoforms of acetyl-CoA carboxylase. While extensive in vivo data on malonyl-CoA reduction is more readily available for its more metabolically stable analog, CP-640186, the biochemical data for this compound provides a strong foundation for its effects.
In Vitro Inhibition of Acetyl-CoA Carboxylase
This compound inhibits both ACC1 and ACC2 with a half-maximal inhibitory concentration (IC50) of approximately 50 nM.[1]
| Compound | Target | IC50 (nM) |
| This compound | ACC1 | ~50 |
| ACC2 | ~50 |
In Vivo Reduction of Malonyl-CoA by a Close Analog (CP-640186)
CP-640186, an analog of this compound with improved metabolic stability, has been shown to effectively lower malonyl-CoA concentrations in various tissues in rats.[1] This data provides a strong indication of the expected in vivo effects of this compound.
| Tissue | ED50 (mg/kg) for Malonyl-CoA Reduction |
| Liver | 55 |
| Soleus Muscle | 6 |
| Quadriceps Muscle | 15 |
| Cardiac Muscle | 8 |
Signaling Pathway of this compound Action
This compound exerts its effect on malonyl-CoA levels through the direct inhibition of acetyl-CoA carboxylase. This action interrupts a key metabolic pathway.
Experimental Protocols
The quantification of malonyl-CoA in biological samples is crucial for assessing the efficacy of ACC inhibitors like this compound. The most widely accepted and robust method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Measurement of Malonyl-CoA by HPLC-MS
This protocol is adapted from validated methods for tissue malonyl-CoA quantification.[2]
4.1.1. Materials and Reagents
-
Tissue sample (e.g., liver, muscle)
-
10% Trichloroacetic acid (TCA)
-
Internal Standard: [¹³C₃]malonyl-CoA
-
Reversed-phase solid-phase extraction (SPE) columns
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., electrospray ionization)
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium acetate
4.1.2. Sample Preparation and Extraction
-
Excise and freeze-clamp tissues immediately in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in ice-cold 10% TCA.
-
Spike the homogenate with a known amount of [¹³C₃]malonyl-CoA internal standard.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acid-soluble acyl-CoAs.
4.1.3. Solid-Phase Extraction (SPE)
-
Condition a reversed-phase SPE column with methanol followed by water.
-
Load the supernatant onto the SPE column.
-
Wash the column with water to remove interfering hydrophilic compounds.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water).
-
Dry the eluate under a stream of nitrogen.
4.1.4. HPLC-MS Analysis
-
Reconstitute the dried sample in an appropriate mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Perform a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).
-
Detect and quantify malonyl-CoA and the internal standard using a mass spectrometer in selected reaction monitoring (SRM) mode.
-
Calculate the concentration of malonyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Conclusion
This compound is a potent, non-selective inhibitor of both ACC1 and ACC2, leading to a direct reduction in the synthesis of malonyl-CoA. The available data, strongly supported by in vivo studies with its analog CP-640186, demonstrates the significant potential of this compound class to modulate fatty acid metabolism through the depletion of malonyl-CoA pools. The standardized and validated HPLC-MS methodology provides a reliable means to quantify these effects in preclinical and clinical research. This technical guide serves as a foundational resource for professionals engaged in the study and development of ACC inhibitors for metabolic diseases.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of CP-610431: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism.[1][2] By targeting both ACC1 and ACC2 isoforms, this compound effectively inhibits fatty acid synthesis and promotes fatty acid oxidation, making it a valuable tool for research in metabolic diseases.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including its inhibitory potency, cellular activity, and the experimental protocols used for its characterization.
Core Compound Activity: this compound
This compound was identified through high-throughput screening as a highly effective inhibitor of both ACC isozymes.[2] The quantitative data below summarizes its inhibitory activity across enzymatic and cellular assays.
Table 1: In Vitro Enzymatic Inhibition of ACC by this compound and Related Compounds
| Compound | Target | IC50 (nM) | Notes |
| This compound | ACC1, ACC2 | ~50 | Isozyme-nonselective inhibitor. |
| CP-497485 (racemate) | Rat ACC1 | 35.7 | |
| Rat ACC2 | 55 | ||
| This compound (R-enantiomer) | Rat ACC1 | 35.7 | Active enantiomer of CP-497485. |
| Rat ACC2 | 55 | ||
| CP-610432 (S-enantiomer) | ACC1, ACC2 | >3000 | Does not substantially inhibit either isoform. |
| CP-640186 | ACC1, ACC2 | ~55 | Analog with improved metabolic stability. |
Table 2: Cellular Activity of this compound in HepG2 Cells
| Activity Measured | EC50 (µM) |
| Fatty Acid Synthesis Inhibition | 1.6 |
| Triglyceride Synthesis Inhibition | 1.8 |
| Triglyceride Secretion Inhibition | 3.0 |
| Apolipoprotein B Secretion Inhibition | 5.7 |
Table 3: In Vivo Activity of this compound
| Animal Model | Activity Measured | ED50 (mg/kg) |
| CD1 Mice | Fatty Acid Synthesis Inhibition | 22 |
| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 |
Structure-Activity Relationship Insights
While a detailed SAR study of a large library of this compound analogs is not publicly available, key insights can be drawn from the existing data:
-
Stereochemistry is Crucial: The activity of the parent compound, a racemate, resides entirely in the R-enantiomer (this compound), with the S-enantiomer (CP-610432) being essentially inactive. This highlights a specific stereochemical requirement for binding to the active site of ACC.
-
Mechanism of Inhibition: this compound is an ATP-uncompetitive inhibitor, suggesting it binds to the enzyme-substrate complex. It is non-competitive with respect to bicarbonate, acetyl-CoA, and citrate. This indicates that its binding site is distinct from the binding sites of these substrates and allosteric activators.
-
Isozyme Non-selectivity: The N-substituted bipiperidylcarboxamide scaffold of this compound and its analog CP-640186 appears to target a conserved region in both ACC1 and ACC2, leading to their non-selective inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Spectrophotometric Method)
This assay measures the ACC-dependent oxidation of NADPH, which is coupled to the synthesis of malonyl-CoA.
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2, and citrate)
-
ATP
-
NaHCO3
-
Acetyl-CoA
-
NADPH
-
Malonyl-CoA reductase
-
ACC enzyme (ACC1 or ACC2)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a microplate well, prepare a reaction mixture containing assay buffer, ATP, NaHCO3, MgCl2, NADPH, and malonyl-CoA reductase.
-
Add Inhibitor: Add the test inhibitor (this compound) at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Pre-incubation: Pre-incubate the mixture with the ACC enzyme for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the reaction by adding acetyl-CoA.
-
Monitor NADPH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be calculated by fitting the data to a dose-response curve.
HepG2 Cell Fatty Acid Synthesis Assay
This assay measures the incorporation of a radiolabeled precursor, such as [14C]acetate, into newly synthesized fatty acids in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
[14C]acetate
-
Test compound (this compound) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period.
-
Radiolabeling: Add [14C]acetate to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into fatty acids.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).
-
Quantification: Add the lipid extract to a scintillation vial containing a scintillation cocktail.
-
Measure Radioactivity: Measure the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving ACC and a typical experimental workflow for evaluating ACC inhibitors.
Caption: Role of ACC1 and ACC2 in fatty acid metabolism and the inhibitory action of this compound.
Caption: A typical experimental workflow for the discovery and characterization of an ACC inhibitor.
Conclusion
This compound serves as a well-characterized, potent, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase. While detailed structure-activity relationship studies on a broad series of its analogs are not extensively published, the available data on this compound, its racemate, and its S-enantiomer provide crucial insights into the stereochemical requirements for potent ACC inhibition. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers aiming to utilize this compound as a pharmacological tool or to guide the development of new ACC inhibitors for the potential treatment of metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-610431 Administration in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CP-610431, an isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor, in mouse models of obesity. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of ACC inhibitors for metabolic diseases. The protocols and data presented are compiled from various studies investigating the effects of ACC inhibition on obesity and related metabolic dysfunctions.
Introduction
Obesity is a major global health issue characterized by excessive fat accumulation, which increases the risk of developing metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases. Acetyl-CoA carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. It exists in two isoforms, ACC1 and ACC2. ACC1 is primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue, where it catalyzes the production of malonyl-CoA for fatty acid synthesis. ACC2 is associated with the mitochondrial membrane and its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of fatty acids into the mitochondria for oxidation.
This compound is a potent inhibitor of both ACC1 and ACC2, with an IC50 of approximately 50 nM.[1] By inhibiting both isoforms, this compound and its analogs, such as the more metabolically stable CP-640186, are expected to simultaneously inhibit de novo lipogenesis and stimulate fatty acid oxidation.[1] This dual mechanism of action makes ACC a promising therapeutic target for the treatment of obesity and associated metabolic disorders.
Mechanism of Action of this compound
This compound acts as a non-competitive inhibitor with respect to bicarbonate, acetyl-CoA, and citrate, and an uncompetitive inhibitor with respect to ATP, indicating that it interacts with the carboxyl transfer reaction of the enzyme.[1] The inhibition of ACC by this compound leads to a reduction in intracellular malonyl-CoA levels. This has two primary metabolic consequences:
-
Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate for fatty acid synthase, thereby decreasing de novo lipogenesis.
-
Stimulation of Fatty Acid Oxidation: Lower levels of malonyl-CoA relieve the inhibition of CPT1, leading to increased transport of fatty acids into the mitochondria and subsequent β-oxidation.
The upstream regulation of ACC activity is also critical and involves AMP-activated protein kinase (AMPK), a key cellular energy sensor. AMPK can phosphorylate and inactivate ACC, thus modulating fatty acid metabolism.
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This is the most commonly used model to study the effects of anti-obesity compounds.
-
Animals: C57BL/6J mice are a suitable strain.
-
Acclimation: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Diet Induction:
-
Grouping: After the induction period, randomly divide the HFD-fed mice into vehicle and treatment groups.
This compound (or analog) Administration
-
Compound Preparation: Dissolve this compound or its analog (e.g., CP-640186) in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Dosage: Based on studies with similar ACC inhibitors, doses of 15, 45, and 75 mg/kg can be used. A positive control, such as CP-640186 at 75 mg/kg, can also be included.
-
Administration Route: Administer the compound or vehicle daily via oral gavage.
-
Duration: A treatment period of 4 weeks is often sufficient to observe significant effects.
-
Monitoring: Measure body weight weekly throughout the treatment period.
Glucose Tolerance Test (GTT)
-
Timing: Perform the GTT after the 4-week treatment period.
-
Fasting: Fast the mice for 16 hours prior to the test.
-
Procedure:
-
Measure baseline blood glucose from the tail vein (time 0).
-
Administer glucose (2 g/kg) via oral gavage.
-
Measure blood glucose at 30, 60, and 120 minutes post-glucose administration using a glucometer.
-
-
Analysis: Calculate the area under the curve (AUC) for blood glucose levels to assess glucose tolerance.
Tissue and Blood Collection
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., chloral hydrate).
-
Blood Collection: Collect blood samples via cardiac puncture for serum analysis.
-
Tissue Harvesting: Euthanize the animals by cervical dislocation and collect tissues such as the liver, heart, and adipose tissue for further analysis (e.g., malonyl-CoA levels, histology).
Data Presentation
Table 1: Effect of an ACC Inhibitor (PP-7a, with CP-640186 as a positive control) on Body Weight in HFD-Induced Obese Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) |
| Control (Chow) | ~25 | ~30 | ~5 |
| HFD + Vehicle | ~35 | ~42 | ~7 |
| HFD + PP-7a (15 mg/kg) | ~35 | ~40 | ~5 |
| HFD + PP-7a (45 mg/kg) | ~35 | ~38 | ~3 |
| HFD + PP-7a (75 mg/kg) | ~35 | ~36 | ~1 |
| HFD + CP-640186 (75 mg/kg) | ~35 | ~36 | ~1 |
*Data are conceptual and based on trends reported in Liu et al., 2020. *P<0.01 vs. HFD group.
Table 2: Effect of an ACC Inhibitor (PP-7a) on Glucose Tolerance in HFD-Induced Obese Mice
| Treatment Group | Glucose AUC (mmol/L * min) |
| Control (Chow) | ~1500 |
| HFD + Vehicle | ~3000 |
| HFD + PP-7a (75 mg/kg) | ~2000 |
| HFD + CP-640186 (75 mg/kg) | ~2000 |
*Data are conceptual and based on trends reported in Liu et al., 2020. *P<0.01 vs. HFD group.
Table 3: Effect of an ACC Inhibitor (PP-7a) on Serum Lipid Profile in HFD-Induced Obese Mice
| Treatment Group | Triglycerides (TG) | Total Cholesterol (TC) | Free Fatty Acids (FFA) |
| Control (Chow) | Normal | Normal | Normal |
| HFD + Vehicle | Elevated | Elevated | Elevated |
| HFD + PP-7a (75 mg/kg) | Reduced | Reduced | Reduced |
| HFD + CP-640186 (75 mg/kg) | Reduced | Reduced | Reduced |
*Data are conceptual and based on trends reported in Liu et al., 2020. *Denotes a significant reduction compared to the HFD + Vehicle group.
Table 4: Effect of an ACC Inhibitor (PP-7a) on Tissue Malonyl-CoA Levels in HFD-Induced Obese Mice
| Treatment Group | Liver Malonyl-CoA | Heart Malonyl-CoA |
| Control (Chow) | Baseline | Baseline |
| HFD + Vehicle | Elevated | Elevated |
| HFD + PP-7a (75 mg/kg) | Significantly Reduced | Significantly Reduced |
| HFD + CP-640186 (75 mg/kg) | Significantly Reduced | Significantly Reduced |
*Data are conceptual and based on trends reported in Liu et al., 2020. *Denotes a significant reduction compared to the HFD + Vehicle group.
Summary and Conclusion
The administration of ACC inhibitors like this compound and its analogs in mouse models of obesity has demonstrated promising therapeutic effects. These compounds effectively reduce body weight gain, improve glucose tolerance, and ameliorate dyslipidemia in HFD-fed mice. The underlying mechanism involves the reduction of malonyl-CoA levels in key metabolic tissues, leading to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of ACC inhibition for the treatment of obesity and related metabolic diseases. Further studies are warranted to fully elucidate the long-term efficacy and safety of this class of compounds.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-610431 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-610431 is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By inhibiting both ACC1 and ACC2 isoforms, this compound modulates fatty acid synthesis and oxidation. These application notes provide a summary of the available data on the dosing and formulation of this compound for animal studies, primarily drawing from in vitro data and in vivo studies of a closely related, more potent analog, CP-640186, due to a lack of specific in vivo protocols for this compound in the available literature.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analog CP-640186.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Cell Line | Reference |
| IC₅₀ | ACC1 | ~50 nM | - | [1] |
| IC₅₀ | ACC2 | ~50 nM | - | [1] |
| EC₅₀ (Fatty Acid Synthesis Inhibition) | ACC1 | 1.6 µM | HepG2 | [1] |
| EC₅₀ (Triglyceride Synthesis Inhibition) | - | 1.8 µM | HepG2 | [1] |
| EC₅₀ (Triglyceride Secretion Inhibition) | - | 3.0 µM | HepG2 | [1] |
| EC₅₀ (Apolipoprotein B Secretion Inhibition) | - | 5.7 µM | HepG2 |
Table 2: In Vivo Activity of CP-640186 (A More Potent Analog of this compound)
| Parameter | Tissue/Organism | ED₅₀ | Reference |
| Malonyl-CoA Reduction | Rat Liver | 55 mg/kg | |
| Malonyl-CoA Reduction | Rat Soleus Muscle | 6 mg/kg | |
| Malonyl-CoA Reduction | Rat Quadriceps Muscle | 15 mg/kg | |
| Malonyl-CoA Reduction | Rat Cardiac Muscle | 8 mg/kg | |
| Fatty Acid Synthesis Inhibition | Rats | 13 mg/kg | |
| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | |
| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | |
| Whole Body Fatty Acid Oxidation Stimulation | Rats | ~30 mg/kg |
Signaling Pathway
This compound acts as an inhibitor of both ACC1 and ACC2, which play central roles in fatty acid metabolism. The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
Formulation of this compound for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% Tween® 80 / 90% polyethylene glycol 400 (PEG400))
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flasks and cylinders
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.
-
Weigh the precise amount of this compound powder.
-
If using a suspension vehicle like methylcellulose, gradually add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing to ensure a uniform suspension.
-
If using a solution vehicle like Tween® 80/PEG400, first dissolve the this compound in Tween® 80 before adding the PEG400.
-
Transfer the formulation to a volumetric flask and adjust to the final volume with the vehicle.
-
Stir the final formulation using a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Visually inspect the formulation for any clumps or precipitation before each use.
Oral Administration to Rodents
Objective: To administer a precise dose of this compound formulation to rodents via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-2 inches for mice; 16-18 gauge, 3 inches for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Weigh each animal to determine the exact volume of the formulation to be administered based on its body weight and the target dose (mg/kg).
-
Gently restrain the animal.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the formulation into the stomach.
-
Gently remove the gavage needle.
-
Monitor the animal for a short period after dosing to ensure there are no adverse reactions.
-
Return the animal to its cage.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an ACC inhibitor like this compound in a rodent model of diet-induced obesity.
Conclusion
While specific in vivo dosing and formulation data for this compound are limited, the provided in vitro data and the data from its more potent analog, CP-640186, offer a strong starting point for designing animal studies. Researchers should perform initial dose-ranging and formulation optimization studies to determine the optimal conditions for their specific animal models and experimental endpoints. The protocols and workflows provided herein serve as a general guideline and should be adapted accordingly.
References
Application Notes and Protocols: Measuring the Effects of CP-610431 on Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1][2] ACC is the rate-limiting enzyme in the de novo fatty acid synthesis pathway, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[3][4] There are two major isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and plays a role in regulating fatty acid oxidation.[4] By inhibiting both ACC1 and ACC2, this compound effectively reduces the production of malonyl-CoA, leading to a decrease in fatty acid synthesis and a potential increase in fatty acid oxidation. These characteristics make this compound a valuable tool for studying the role of de novo lipogenesis in various physiological and pathological processes, including metabolic diseases and cancer.
These application notes provide detailed protocols for measuring the effects of this compound on fatty acid synthesis in cultured cells.
Data Presentation
The inhibitory effects of this compound on ACC activity and fatty acid synthesis have been quantified in various experimental systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Acetyl-CoA Carboxylase (ACC) by this compound
| Enzyme Isoform | IC50 (nM) | Inhibition Type | Source Organism/Cell |
| ACC1 | ~50 | Reversible, ATP-uncompetitive | Rat, Mouse, Cynomolgus Macaque |
| ACC2 | ~50 | Reversible, ATP-uncompetitive | Rat, Mouse, Cynomolgus Macaque |
Data sourced from MedChemExpress and Harwood et al. (2003).
Table 2: Cellular Inhibition of Fatty Acid and Triglyceride Synthesis by this compound in HepG2 Cells
| Cellular Process | EC50 (µM) |
| Fatty Acid Synthesis | 1.6 |
| Triglyceride Synthesis | 1.8 |
| Triglyceride Secretion | 3.0 |
| Apolipoprotein B Secretion | 5.7 |
Data sourced from MedChemExpress and Harwood et al. (2003).
Signaling Pathway
The following diagram illustrates the central role of Acetyl-CoA Carboxylase (ACC) in the fatty acid synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of Acetyl-CoA Carboxylase (ACC) by this compound.
Experimental Protocols
Measurement of De Novo Fatty Acid Synthesis using [¹⁴C]-Acetate Incorporation in HepG2 Cells
This protocol describes a method to quantify the rate of de novo fatty acid synthesis in cultured HepG2 cells by measuring the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
[¹⁴C]-Sodium Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO₂.
-
Radiolabeling: Add [¹⁴C]-Sodium Acetate to each well to a final concentration of 0.5-1.0 µCi/mL.
-
Incubation: Incubate the cells for an additional 2-4 hours at 37°C and 5% CO₂ to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent (e.g., 500 µL of Hexane:Isopropanol) to each well to lyse the cells and solubilize the lipids.
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
-
Sample Collection: Transfer the lipid extract from each well to a scintillation vial.
-
Scintillation Counting: Add an appropriate volume of scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells to account for differences in cell number.
-
Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the radioactive incorporation assay.
Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the extraction, derivatization, and analysis of total cellular fatty acids by GC-MS to determine changes in the fatty acid profile upon treatment with this compound.
Materials:
-
Cultured cells (e.g., HepG2) treated with this compound or vehicle
-
Methanol
-
Chloroform
-
Saline solution (0.9% NaCl)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Derivatizing agent (e.g., 14% Boron trifluoride in methanol)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Cell Harvesting and Lipid Extraction (Folch Method):
-
Harvest cells treated with this compound or vehicle by scraping or trypsinization.
-
Wash the cell pellet with PBS.
-
Add a known amount of internal standard to the cell pellet.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet and homogenize or vortex thoroughly.
-
Add 0.2 volumes of saline solution to the homogenate to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
Saponification and Methylation:
-
Resuspend the dried lipid extract in a small volume of methanolic NaOH or KOH and heat at 60-100°C for 5-10 minutes to saponify the fatty acid esters.
-
Add the derivatizing agent (e.g., boron trifluoride in methanol) and heat again to convert the free fatty acids to fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Add hexane and water to the reaction mixture and vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Use a temperature program that allows for the separation of different FAMEs.
-
Identify individual fatty acids based on their retention times and mass spectra by comparison to known standards.
-
Quantify the amount of each fatty acid relative to the internal standard.
-
-
Data Analysis:
-
Compare the fatty acid profiles of this compound-treated cells to vehicle-treated cells.
-
Calculate the percentage change in the abundance of specific fatty acids.
-
Caption: Experimental workflow for GC-MS-based fatty acid analysis.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
Application Notes and Protocols: Assaying Acetyl-CoA Carboxylase (ACC) Activity in the Presence of CP-610431
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a critical role in fatty acid metabolism.[1][2] It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[1][3] In mammals, two isoforms exist: ACC1, primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane in oxidative tissues such as the heart and skeletal muscle.[1] ACC1 provides the building blocks for fatty acid synthesis, while the malonyl-CoA produced by ACC2 regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1). Due to its central role in lipid metabolism, ACC has become an attractive therapeutic target for metabolic diseases, including obesity, diabetes, and cancer.
CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of both ACC1 and ACC2. It acts in an ATP-uncompetitive manner, indicating that it interacts with the enzyme's carboxyl transferase reaction. Understanding the inhibitory effects of compounds like this compound on ACC activity is crucial for drug development and metabolic research. These application notes provide detailed protocols for assaying ACC activity in the presence of this compound, along with data presentation guidelines and visualizations of the relevant pathways and workflows.
Data Presentation
The inhibitory activity of this compound on ACC isozymes and its effects on cellular lipid metabolism are summarized below.
Table 1: In Vitro Inhibition of ACC by this compound
| Isozyme | Species | IC50 (nM) |
| ACC1 | Rat | ~36-50 |
| ACC2 | Rat | ~55 |
| ACC1 | Mouse | ~50 |
| ACC2 | Mouse | ~63 |
| ACC1 | Cynomolgus Macaque | ~70 |
| ACC2 | Cynomolgus Macaque | ~26 |
Data compiled from multiple sources.
Table 2: Cellular Effects of this compound in HepG2 Cells
| Parameter | EC50 (µM) |
| Fatty Acid Synthesis | 1.6 |
| Triglyceride Synthesis | 1.8 |
| Triglyceride Secretion | 3.0 |
| Apolipoprotein B Secretion | 5.7 |
Data represents the concentration of this compound required to inhibit the respective process by 50% in HepG2 cells, which primarily express ACC1.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the central role of ACC in lipid metabolism and the mechanism of its inhibition by this compound.
Caption: ACC signaling pathway and inhibition by this compound.
Experimental Protocols
Several methods can be employed to measure ACC activity. The choice of assay depends on factors such as throughput, sensitivity, and available equipment. Below are detailed protocols for three common assay types suitable for assessing the inhibitory effect of this compound.
Radiometric [¹⁴C]Bicarbonate Fixation Assay
This is a classic and highly sensitive method to directly measure the enzymatic activity of ACC.
Materials and Reagents:
-
Purified recombinant human ACC1 or ACC2
-
This compound
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 5 mM MgCl₂, 0.5 mM DTT
-
Acetyl-CoA
-
ATP
-
[¹⁴C]Sodium Bicarbonate
-
Acid solution (e.g., 6 M HCl) to stop the reaction
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Solutions: Create a serial dilution of this compound in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ACC enzyme, acetyl-CoA, ATP, and the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding an acid solution. This step also helps to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas upon vortexing.
-
Measure Radioactivity: Transfer the reaction mixture to a scintillation vial containing a scintillation cocktail.
-
Quantify: Measure the amount of radioactivity incorporated into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to ACC activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Spectrophotometric Coupled Enzyme Assay
This continuous assay measures ACC activity by coupling the production of ADP to the oxidation of NADPH.
Materials and Reagents:
-
Purified recombinant human ACC1 or ACC2
-
This compound
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 5 mM MgCl₂, 0.5 mM DTT
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
Acetyl-CoA
-
NADPH
-
Malonyl-CoA Reductase (recombinant)
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, ATP, NaHCO₃, MgCl₂, NADPH, and malonyl-CoA reductase.
-
Add Inhibitor: Add the desired concentrations of this compound to the reaction wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Pre-incubation: Pre-incubate the mixture with the ACC enzyme for 10-15 minutes at 37°C.
-
Initiate the Reaction: Start the reaction by adding acetyl-CoA.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time as NADPH is consumed.
-
Data Analysis: The rate of NADPH oxidation is proportional to ACC activity. Calculate the percentage of inhibition and IC50 values.
Luminescence-Based ADP Detection Assay
This high-throughput assay measures the ADP produced by the ACC reaction using a luciferase-based system.
Materials and Reagents:
-
Purified recombinant human ACC1 or ACC2
-
This compound
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 5 mM MgCl₂, 0.5 mM DTT
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque microplates
-
Luminometer
Procedure:
-
Prepare Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a white microplate well, combine the assay buffer, ACC enzyme, acetyl-CoA, sodium bicarbonate, and the desired concentration of this compound or vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP detection reagent from the kit. This reagent will stop the ACC reaction and initiate the luciferase reaction to convert the generated ADP into a luminescent signal.
-
Measure Luminescence: After a brief incubation as per the kit's instructions, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity. Calculate the percentage of inhibition and IC50 values.
Experimental Workflow
The general workflow for conducting an ACC inhibition assay with this compound is depicted below.
Caption: General workflow for an ACC inhibition assay.
Logical Relationships in Data Analysis
The following diagram outlines the logical flow for analyzing the data obtained from an ACC inhibition assay.
References
Application of Acetyl-CoA Carboxylase (ACC) Inhibitors in Hepatic Steatosis Models
Note: While specific data for CP-610431 was not prominently found in recent literature, the following application notes and protocols are based on the well-documented effects of other potent, liver-targeted Acetyl-CoA Carboxylase (ACC) inhibitors used in the study of hepatic steatosis. These compounds, such as firsocostat (GS-0976) and MK-4074, share the same mechanism of action and their experimental applications are considered representative for this class of inhibitors.
Introduction
Hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD), is characterized by the excessive accumulation of triglycerides in the liver. De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a significant contributor to this lipid accumulation.[1][2][3] Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in DNL, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2] ACC exists in two isoforms: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the mitochondrial membrane where its product, malonyl-CoA, inhibits carnitine palmitoyltransferase I (CPT1), thereby regulating fatty acid oxidation. Dual inhibition of ACC1 and ACC2 is a therapeutic strategy aimed at reducing DNL and promoting fatty acid oxidation, thus decreasing hepatic triglyceride content.
Mechanism of Action
ACC inhibitors block the production of malonyl-CoA. This has a dual effect on liver lipid metabolism:
-
Inhibition of De Novo Lipogenesis: Reduced cytosolic malonyl-CoA limits the substrate available for fatty acid synthesis, directly decreasing the production of new fatty acids.
-
Stimulation of Fatty Acid Oxidation: Reduced mitochondrial malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria for β-oxidation.
This dual action leads to a reduction in the hepatic triglyceride stores that characterize steatosis. However, a common observation with ACC inhibition is an increase in plasma triglycerides, which is thought to be a consequence of reduced polyunsaturated fatty acid (PUFA) levels, leading to the activation of SREBP-1c and increased VLDL secretion.
Data Presentation
The following tables summarize the quantitative effects of ACC inhibitors in preclinical models of hepatic steatosis.
Table 1: Effect of ACC Inhibitors on Hepatic Triglycerides in Rodent Models
| Compound | Model | Diet | Treatment Duration | Dose | Change in Hepatic Triglycerides | Reference |
| MK-4074 | C57BL/6J Mice | High Fat/High Sucrose | 4 weeks | 10 mg/kg/day | ↓ 46% vs. vehicle | |
| MK-4074 | C57BL/6J Mice | High Fat/High Sucrose | 4 weeks | 30 mg/kg/day | ↓ 36% vs. vehicle | |
| ACCi | Rat Model of NASH | - | - | 10 mg/kg | ↓ 27% vs. vehicle | |
| ACCi | Rat Model of NASH | - | - | 30 mg/kg | ↓ 41% vs. vehicle | |
| GS-0976 | MC4R KO Mice | Western Diet | 8 weeks | 15 mg/kg/day | Significant reduction vs. vehicle |
Table 2: Effect of ACC Inhibitors on Plasma Triglycerides in Rodent Models
| Compound | Model | Diet | Treatment Duration | Dose | Change in Plasma Triglycerides | Reference |
| ACCi | Rat Model of NASH | - | - | 10 mg/kg | ↑ 20% vs. vehicle | |
| ACCi | Rat Model of NASH | - | - | 30 mg/kg | ↑ 46% vs. vehicle | |
| GS-0976 analog | High-Fructose-Fed Rats | High Fructose | - | - | ↑ 30-130% vs. vehicle | |
| PF-05221304 | Healthy Humans | - | 14 days | ≥40 mg/day | Asymptomatic increases |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Diet-Induced Mouse Model of Hepatic Steatosis
This protocol describes a typical study to evaluate the efficacy of an ACC inhibitor in reducing hepatic steatosis in mice fed a high-fat, high-sucrose diet.
1. Animal Model and Diet:
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week to the housing facility with a standard chow diet and water ad libitum.
-
Diet-Induced Steatosis: Switch mice to a high-fat/high-sucrose (HF/HS) diet (e.g., 45% kcal from fat, 40% from sucrose) for a period of 7-12 weeks to induce hepatic steatosis. A control group is maintained on a standard chow diet.
2. Experimental Groups:
-
Group 1 (Control): Chow-fed mice receiving vehicle.
-
Group 2 (Disease Model): HF/HS-fed mice receiving vehicle.
-
Group 3 (Treatment): HF/HS-fed mice receiving the ACC inhibitor (e.g., 10 mg/kg/day).
-
Group 4 (Treatment): HF/HS-fed mice receiving the ACC inhibitor (e.g., 30 mg/kg/day).
3. Dosing:
-
Formulation: Prepare the ACC inhibitor in a suitable vehicle (e.g., distilled water, 0.5% methylcellulose).
-
Administration: Administer the compound or vehicle orally (p.o.) by gavage, once daily.
-
Duration: Treat the animals for 4-8 weeks.
4. In-Life Monitoring:
-
Monitor body weight and food intake 2-3 times per week.
-
Perform interim blood collections (e.g., via tail vein) for analysis of plasma lipids and liver enzymes.
5. Terminal Procedures and Sample Collection:
-
At the end of the treatment period, fast the animals overnight (approximately 12-16 hours).
-
Anesthetize the mice and collect terminal blood via cardiac puncture for analysis of plasma triglycerides, cholesterol, ALT, and AST.
-
Perfuse the liver with saline, then excise, weigh, and section it.
-
Snap-freeze a portion of the liver in liquid nitrogen for biochemical and molecular analyses.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
6. Endpoint Analyses:
-
Hepatic Triglyceride Content: Homogenize a pre-weighed portion of the frozen liver tissue and extract lipids. Quantify triglyceride content using a commercially available colorimetric assay kit.
-
Histology: Process formalin-fixed liver sections for Hematoxylin and Eosin (H&E) staining to visualize lipid droplets and assess the degree of steatosis. Oil Red O staining can also be used on frozen sections for specific lipid visualization.
-
Gene Expression Analysis: Isolate RNA from frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Scd1) and fatty acid oxidation (e.g., Cpt1a, Ppara).
-
Plasma Analysis: Use automated analyzers or specific assay kits to measure plasma levels of triglycerides, total cholesterol, ALT, and AST.
References
- 1. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Insulin Sensitivity with CP-610431
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 with IC50 values in the low nanomolar range (~50 nM)[1][2]. ACC is a critical enzyme in the regulation of fatty acid metabolism. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it catalyzes the formation of malonyl-CoA for fatty acid synthesis. ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase I (CPT-1), thereby regulating the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.
By inhibiting both ACC isoforms, this compound effectively reduces de novo lipogenesis and stimulates fatty acid oxidation[2]. This dual action makes this compound a valuable tool for investigating the link between lipid metabolism and insulin sensitivity. Dysregulation of lipid metabolism, characterized by ectopic lipid accumulation in tissues like the liver and skeletal muscle, is a key contributor to the development of insulin resistance. This compound allows researchers to probe the effects of modulating fatty acid metabolism on insulin signaling, glucose uptake, and overall glucose homeostasis.
These application notes provide a comprehensive guide for utilizing this compound to study insulin sensitivity in both in vitro and in vivo models. Detailed protocols for key experiments are provided to facilitate the design and execution of studies aimed at understanding the therapeutic potential of ACC inhibition in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action
This compound acts as an ATP-uncompetitive inhibitor of the carboxyltransferase (CT) domain of ACC[1]. This means it does not compete with the binding of ATP, bicarbonate, or acetyl-CoA. Instead, it binds to the enzyme-substrate complex, preventing the transfer of the carboxyl group from carboxybiotin to acetyl-CoA, the final step in malonyl-CoA synthesis. This inhibition is reversible. The reduction in malonyl-CoA levels leads to two primary metabolic consequences:
-
Inhibition of Fatty Acid Synthesis: Decreased availability of malonyl-CoA, the primary building block for fatty acid chains, curtails de novo lipogenesis.
-
Stimulation of Fatty Acid Oxidation: Reduced malonyl-CoA levels relieve the inhibition of CPT-1, allowing for increased transport of fatty acids into the mitochondria for oxidation.
The overall effect is a shift from lipid storage to lipid utilization, which can alleviate the cellular stress and impaired insulin signaling associated with lipotoxicity.
References
Application Notes and Protocols: CP-610431 as a Tool to Investigate Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. There are two main isoforms of ACC in mammals: ACC1, which is predominantly cytosolic and involved in fatty acid synthesis in lipogenic tissues such as the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and primarily regulates fatty acid oxidation by producing malonyl-CoA that inhibits carnitine palmitoyltransferase I (CPT-1).
By inhibiting both ACC1 and ACC2, this compound serves as a valuable research tool to dissect the roles of fatty acid synthesis and oxidation in various physiological and pathological states. These application notes provide detailed protocols for utilizing this compound to investigate its effects on key metabolic pathways, including fatty acid synthesis, fatty acid oxidation, triglyceride synthesis and secretion, and the interplay with glucose metabolism.
Mechanism of Action
This compound acts as an ATP-uncompetitive inhibitor of ACC, meaning it binds to the enzyme-substrate complex. This inhibition reduces the production of malonyl-CoA, leading to two major metabolic consequences:
-
Inhibition of Fatty Acid Synthesis: Decreased levels of cytosolic malonyl-CoA limit the substrate for fatty acid synthase (FASN), thereby reducing the de novo synthesis of fatty acids.
-
Stimulation of Fatty Acid Oxidation: Reduced malonyl-CoA levels relieve the inhibition of CPT-1, allowing for increased transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.
These dual effects make this compound a powerful tool for studying conditions associated with dysregulated lipid metabolism, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on ACC activity and lipid metabolism.
Table 1: In Vitro Inhibition of ACC Isoforms by this compound
| Isoform | Species | IC50 (nM) |
| ACC1 | Rat | ~50 |
| ACC2 | Rat | ~50 |
Data from Harwood et al., 2003.
Table 2: Effect of this compound on Lipid Metabolism in HepG2 Cells
| Metabolic Parameter | EC50 (µM) |
| Fatty Acid Synthesis | 1.6 |
| Triglyceride Synthesis | 1.8 |
| Triglyceride Secretion | 3.0 |
| Apolipoprotein B Secretion | 5.7 |
Data from Harwood et al., 2003.
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathways affected by this compound and a typical experimental workflow.
Figure 1. Inhibition of Acetyl-CoA Carboxylase (ACC) by this compound in the fatty acid synthesis pathway.
Application Notes and Protocols for CP-610431 Treatment in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-610431 is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), targeting both ACC1 and ACC2 isoforms with IC50 values of approximately 50 nM.[1] ACC is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, this compound effectively blocks the synthesis of fatty acids and subsequent formation of triglycerides.[1] This mechanism of action makes this compound a valuable tool for studying metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) in rodent models. These application notes provide detailed protocols for the use of this compound in rodents to investigate its effects on metabolic parameters.
Data Presentation
The following tables summarize quantitative data from studies with ACC inhibitors, including the closely related analog CP-640186, which has a similar potency and mechanism of action to this compound.[1] This data can be used as a reference for expected outcomes in rodent studies with this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Isoform | IC50 (nM) |
| ACC Inhibition | Rat | ACC1 | ~50 |
| Rat | ACC2 | ~50 |
Data sourced from Harwood et al. (2003).[1]
Table 2: In Vitro Efficacy of this compound in HepG2 Cells
| Parameter | EC50 (µM) |
| Fatty Acid Synthesis Inhibition | 1.6 |
| Triglyceride Synthesis Inhibition | 1.8 |
| Triglyceride Secretion Inhibition | 3.0 |
| Apolipoprotein B Secretion Inhibition | 5.7 |
Data sourced from Harwood et al. (2003).[1]
Table 3: In Vivo Efficacy of the ACC Inhibitor CP-640186 in Rodents
| Species | Model | Parameter | Route | ED50 (mg/kg) |
| Rat | Normal | Malonyl-CoA Reduction (Liver) | Oral | 55 |
| Rat | Normal | Malonyl-CoA Reduction (Soleus Muscle) | Oral | 6 |
| Rat | Normal | Malonyl-CoA Reduction (Quadriceps Muscle) | Oral | 15 |
| Rat | Normal | Malonyl-CoA Reduction (Cardiac Muscle) | Oral | 8 |
| Rat | Normal | Fatty Acid Synthesis Inhibition | Oral | 13 |
| Mouse | CD1 | Fatty Acid Synthesis Inhibition | Oral | 11 |
| Mouse | ob/ob | Fatty Acid Synthesis Inhibition | Oral | 4 |
| Rat | Normal | Whole Body Fatty Acid Oxidation Stimulation | Oral | ~30 |
Data for CP-640186, a close analog of this compound, sourced from Harwood et al. (2003).
Signaling Pathway
The diagram below illustrates the central role of Acetyl-CoA Carboxylase (ACC) in lipid metabolism and the mechanism of action of this compound.
Caption: ACC1 inhibition by this compound blocks fatty acid synthesis.
Experimental Protocols
Rodent Model: Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice through a high-fat diet (HFD), creating a relevant model for studying the effects of this compound on metabolic syndrome.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet (10-13% kcal from fat)
-
High-fat diet (HFD; 45-60% kcal from fat)
-
Animal caging with enrichment
-
Animal scale
Procedure:
-
Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomize mice into two groups: Control (standard chow) and DIO (HFD).
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide the respective diets and water ad libitum for 12-16 weeks to induce the obese phenotype in the DIO group.
-
Monitor body weight and food intake weekly.
-
After the induction period, the DIO mice are ready for treatment with this compound.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Oral gavage needles (20-22 gauge, 1.5 inches for mice)
-
Syringes (1 mL)
-
Vortex mixer
-
Analytical balance
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals. A typical dose range to explore based on the ED50 of the analog CP-640186 would be 5-50 mg/kg.
-
Weigh the appropriate amount of this compound.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while vortexing to ensure complete dissolution.
-
Suspend the weighed this compound in the 0.5% CMC vehicle.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Administration via Oral Gavage:
-
Weigh the mouse to determine the exact volume of the dosing solution to administer (typically 10 mL/kg body weight).
-
Restrain the mouse firmly by the scruff of the neck to straighten the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the calculated volume of the this compound suspension or vehicle control slowly and carefully.
-
Return the mouse to its cage and monitor for any signs of distress.
Measurement of In Vivo Fatty Acid Synthesis
This protocol measures the rate of de novo fatty acid synthesis in the liver and adipose tissue of mice.
Materials:
-
³H₂O (Tritiated water)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Chloroform/methanol (2:1) solution
Procedure:
-
Administer this compound or vehicle to the mice as described in Protocol 2.
-
One hour before the end of the experiment, inject each mouse intraperitoneally with ³H₂O in saline (e.g., 0.5 mCi per mouse).
-
At the designated time point, anesthetize the mouse and collect blood via cardiac puncture.
-
Euthanize the mouse and dissect the liver and epididymal adipose tissue.
-
Homogenize the tissues and extract total lipids using a chloroform/methanol solution.
-
Saponify the lipid extract to isolate fatty acids.
-
Measure the incorporation of tritium (³H) into the fatty acid fraction using a liquid scintillation counter.
-
Determine the specific activity of ³H in body water from the plasma samples.
-
Calculate the rate of fatty acid synthesis, expressed as nanomoles of acetate incorporated into fatty acids per gram of tissue per hour.
Serum Triglyceride Quantification
This protocol describes the measurement of triglyceride levels in rodent serum.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Commercial triglyceride assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Collect blood from the mice at desired time points after this compound administration (e.g., via tail vein or cardiac puncture at termination).
-
Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the serum supernatant.
-
Follow the instructions provided with the commercial triglyceride assay kit to determine the triglyceride concentration in the serum samples.
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
Calculate the triglyceride concentration based on a standard curve.
Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose metabolism.
Materials:
-
Glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
At time 0, measure the baseline blood glucose level from a small drop of blood obtained from the tail tip.
-
Administer a bolus of glucose (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
Caption: Workflow for this compound efficacy testing in DIO mice.
References
Application Notes & Protocol: Western Blot Analysis of ACC Phosphorylation Following CP-610431 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to perform Western blot analysis to assess the phosphorylation status of Acetyl-CoA Carboxylase (ACC) after treatment with the inhibitor CP-610431.
Introduction
Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism. It exists in two main isoforms, ACC1 and ACC2, and catalyzes the conversion of acetyl-CoA to malonyl-CoA.[1] This reaction is the rate-limiting step in de novo fatty acid synthesis.[1] Malonyl-CoA also acts as an allosteric inhibitor of carnitine palmitoyltransferase-1 (CPT-1), thereby regulating fatty acid oxidation.[2][3]
The activity of ACC is tightly regulated by two primary mechanisms: allosteric regulation and post-translational modification, most notably, inhibitory phosphorylation by AMP-activated protein kinase (AMPK).[4] When cellular energy is low (high AMP:ATP ratio), AMPK is activated and phosphorylates ACC1 at Serine 79 (Ser80 in humans) and ACC2 at Serine 212/221, leading to ACC inhibition.
This compound is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2, with a reported IC50 of approximately 50 nM. It functions as a direct, active-site-directed inhibitor, distinct from the regulatory mechanism of phosphorylation.
This protocol details the use of Western blotting to measure the phosphorylation state of ACC in response to this compound treatment. This analysis can reveal potential feedback mechanisms or crosstalk between direct enzymatic inhibition and the upstream AMPK signaling pathway.
Signaling Pathway and Experimental Overview
The diagrams below illustrate the established AMPK-ACC signaling pathway and the general workflow for the Western blot experiment.
Caption: AMPK-ACC signaling pathway and the point of action for the direct inhibitor this compound.
Caption: Step-by-step experimental workflow for Western blot analysis of ACC phosphorylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Appropriate cell line (e.g., HepG2, primary hepatocytes).
-
Treatment: this compound (dissolved in appropriate solvent, e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Low-percentage (e.g., 6%) or gradient (e.g., 4-12%) polyacrylamide gels are recommended due to the high molecular weight of ACC (~265-280 kDa).
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins like casein, which can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-ACC (Ser79) antibody.
-
Rabbit anti-total ACC antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
-
Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period.
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.
-
Heat samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) per lane onto the gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-wetted with methanol.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pACC) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total ACC and a loading control like β-actin or GAPDH.
-
Alternatively, run duplicate gels/blots in parallel.
-
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) using software such as ImageJ. The ratio of phosphorylated ACC to total ACC is calculated to determine the change in phosphorylation status.
The following table illustrates how to present the densitometry data from a Western blot analysis.
| Treatment Group | pACC (Ser79) Intensity (Arbitrary Units) | Total ACC Intensity (Arbitrary Units) | pACC / Total ACC Ratio | Fold Change vs. Control |
| Vehicle Control (DMSO) | 15,230 | 16,100 | 0.946 | 1.00 |
| This compound (10 nM) | 14,980 | 15,950 | 0.939 | 0.99 |
| This compound (50 nM) | 15,510 | 16,200 | 0.957 | 1.01 |
| This compound (200 nM) | 15,100 | 15,880 | 0.951 | 1.01 |
| Positive Control (AICAR) | 28,500 | 16,050 | 1.776 | 1.88 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
-
No/Weak Signal: Ensure phosphatase inhibitors were used throughout sample preparation. Increase protein loading amount or primary antibody concentration. Use a more sensitive ECL substrate.
-
High Background: Block with 5% BSA instead of non-fat milk. Increase the number and duration of wash steps.
-
Non-specific Bands: Optimize antibody dilution. Ensure the purity of the sample.
-
Smeared or Diffused Bands for ACC: ACC is a very large protein. Use fresh, low-percentage or gradient acrylamide gels and ensure complete transfer to the membrane. Some researchers report that much of the ACC protein can get stuck at the boundary of stacking and running gels.
References
- 1. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skeletal muscle ACC2 S212 phosphorylation is not required for the control of fatty acid oxidation during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Seahorse XF Analysis with CP-610431 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of CP-610431, a potent inhibitor of Acetyl-CoA Carboxylase (ACC). This compound is a valuable research tool for studying cellular metabolism, particularly the interplay between fatty acid synthesis and oxidation. By inhibiting both ACC1 and ACC2 isoforms, this compound effectively reduces the production of malonyl-CoA, a key regulator of fatty acid metabolism.[1][2] This leads to a decrease in fatty acid synthesis and a concurrent stimulation of fatty acid oxidation (FAO).[1] The Seahorse XF technology allows for real-time, live-cell analysis of mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR), providing a powerful platform to quantify the metabolic reprogramming induced by this compound.[3][4]
These protocols are designed to guide researchers in assessing the impact of this compound on cellular FAO using the Seahorse XF Fatty Acid Oxidation Stress Test.
Signaling Pathway Modulated by this compound
This compound is a reversible, ATP-uncompetitive, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms of ACC in mammals: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues such as the heart and skeletal muscle.
By inhibiting both ACC1 and ACC2, this compound reduces the intracellular concentration of malonyl-CoA. Malonyl-CoA is a critical molecule in fatty acid metabolism as it serves as a substrate for fatty acid synthase (FAS) in the de novo synthesis of fatty acids. Additionally, malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. Therefore, the reduction in malonyl-CoA levels by this compound has a dual effect: it curtails fatty acid synthesis and relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.
Figure 1: Mechanism of this compound action.
Experimental Protocols
I. Cell Seeding and Culture
A crucial step for obtaining reliable Seahorse XF data is establishing a consistent and healthy cell monolayer.
Materials:
-
Cells of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
Complete growth medium
-
Agilent Seahorse XF96 or XF24 Cell Culture Microplates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells in standard flasks until they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh growth medium to the desired final concentration. Optimal seeding density should be determined empirically for each cell type but typically ranges from 1 x 10³ to 4 x 10⁴ cells per well for adherent cells in a 96-well plate.
-
Seed the cells in the Seahorse XF Cell Culture Microplate. Avoid seeding cells in the background correction wells.
-
Allow the plate to sit at room temperature for 1 hour to ensure even cell distribution.
-
Incubate the plate overnight in a 37°C, 5% CO₂ incubator.
II. Seahorse XF Analyzer and Cartridge Preparation
Proper hydration and calibration of the sensor cartridge are essential for accurate measurements.
Materials:
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant
-
Utility Plate
-
Non-CO₂ 37°C incubator
Protocol:
-
The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL (for XF96) or 1 mL (for XF24) of XF Calibrant to each well of a utility plate.
-
Submerge the sensor probes of the cartridge into the calibrant-filled utility plate.
-
Incubate the hydrated cartridge overnight in a non-CO₂ 37°C incubator.
III. Assay Medium and Compound Preparation
Materials:
-
Seahorse XF Base Medium (e.g., XF DMEM or XF RPMI)
-
L-Glutamine
-
Sodium Pyruvate
-
Glucose
-
BSA-conjugated Palmitate (or other long-chain fatty acid)
-
L-Carnitine
-
This compound
-
Etomoxir (optional, as a positive control for FAO inhibition)
-
Oligomycin
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A
Protocol:
-
Prepare the Seahorse XF Assay Medium. For a Fatty Acid Oxidation Stress Test, it is recommended to use a substrate-limited medium to encourage the cells to utilize exogenous fatty acids. A typical formulation would be Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM) and low concentrations of glucose (e.g., 1 mM) and glutamine (e.g., 0.5 mM).
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Prepare stock solutions of this compound, etomoxir, oligomycin, FCCP, and rotenone/antimycin A in the prepared assay medium at 10X the final desired concentration. The effective concentration of this compound should be determined empirically, but based on published IC50 values, a starting range of 1-10 µM is recommended.
-
On the day of the assay, remove the cell culture microplate from the incubator. Wash the cells twice with the warmed Seahorse XF Assay Medium.
-
Add the final volume of assay medium containing the BSA-conjugated palmitate to each well.
-
Incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes before starting the assay.
-
Load the 10X compound stocks into the appropriate ports of the hydrated sensor cartridge.
IV. Seahorse XF Fatty Acid Oxidation Stress Test with this compound
This protocol is designed to measure the effect of this compound on basal and maximal fatty acid oxidation.
Figure 2: Seahorse XF FAO Stress Test Workflow.
Assay Protocol:
-
Place the loaded sensor cartridge into the calibrated Seahorse XF Analyzer.
-
Insert the cell culture microplate into the analyzer.
-
The assay will proceed as follows:
-
Basal OCR Measurement: The instrument will measure the baseline OCR and ECAR for a set number of cycles.
-
Port A Injection (this compound): The instrument will inject this compound into the wells, and the subsequent change in OCR will be measured. An increase in OCR is expected as the inhibition of ACC leads to increased FAO.
-
Port B Injection (Oligomycin): This ATP synthase inhibitor will decrease OCR, and the remaining OCR is attributed to proton leak.
-
Port C Injection (FCCP): This uncoupling agent will disrupt the mitochondrial membrane potential and stimulate the electron transport chain to its maximum rate, revealing the maximal respiratory capacity.
-
Port D Injection (Rotenone/Antimycin A): These complex I and III inhibitors will shut down mitochondrial respiration, and the remaining OCR is due to non-mitochondrial oxygen consumption.
-
Data Presentation and Analysis
The Seahorse Wave software will automatically calculate the key parameters of the Fatty Acid Oxidation Stress Test. For accurate comparisons between wells, it is recommended to normalize the OCR data to cell number, which can be determined using a cell imaging system or a DNA-based assay after the Seahorse run is complete.
Table 1: Key Parameters of the Seahorse XF Fatty Acid Oxidation Stress Test
| Parameter | Description | Expected Effect of this compound |
| Basal OCR | The baseline oxygen consumption rate of the cells. | Increase |
| OCR after this compound | The oxygen consumption rate immediately following the addition of this compound. | Increase |
| ATP-linked Respiration | The decrease in OCR upon oligomycin injection, representing the portion of basal respiration used for ATP synthesis. | May increase |
| Maximal Respiration | The maximum OCR achieved after the addition of FCCP. | Increase |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand. | May increase |
| Proton Leak | The OCR remaining after oligomycin injection that is not coupled to ATP synthesis. | No significant change expected |
| Non-mitochondrial Respiration | The OCR remaining after the addition of rotenone and antimycin A. | No significant change expected |
Table 2: Example Data from a Seahorse XF FAO Stress Test with this compound Treatment
| Treatment Group | Basal OCR (pmol/min) | OCR after this compound (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) |
| Vehicle Control | 100 ± 5 | N/A | 250 ± 15 | 150 ± 10 |
| This compound (5 µM) | 120 ± 8 | 150 ± 10 | 300 ± 20 | 180 ± 15 |
| Etomoxir (40 µM) | 60 ± 4 | N/A | 150 ± 12 | 90 ± 8 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type and experimental conditions.
Conclusion
The combination of this compound treatment and Seahorse XF analysis provides a robust and insightful approach to investigating the role of acetyl-CoA carboxylase in regulating cellular fatty acid metabolism. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute experiments that will yield high-quality, reproducible data, ultimately advancing our understanding of metabolic regulation in health and disease.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. med.upenn.edu [med.upenn.edu]
Application Note: Lipidomics Analysis of Cellular Response to CP-610431, an Acetyl-CoA Carboxylase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-610431 is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), targeting both ACC1 and ACC2 isoforms with an IC50 of approximately 50 nM.[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA serves as a key building block for the synthesis of new fatty acids and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[1][3] By inhibiting ACC, this compound effectively reduces intracellular malonyl-CoA levels, leading to a concurrent inhibition of de novo fatty acid synthesis and an increase in fatty acid oxidation. These metabolic effects make this compound and other ACC inhibitors promising therapeutic candidates for metabolic disorders such as nonalcoholic steatohepatitis (NASH), diabetes, and obesity.
This application note provides a detailed protocol for conducting a lipidomics analysis to characterize the global changes in the lipid landscape of cultured cells upon treatment with this compound. The accompanying protocols will guide researchers through cell culture, drug administration, lipid extraction, and mass spectrometry-based lipid analysis.
Data Presentation
The administration of this compound is expected to induce significant alterations in the cellular lipidome. The following tables summarize the anticipated quantitative changes in major lipid classes. These changes are predicted based on the known mechanism of action of this compound, which involves the inhibition of fatty acid synthesis and a subsequent shift towards fatty acid oxidation.
Table 1: Expected Changes in Fatty Acid Species Following this compound Treatment
| Fatty Acid Species | Expected Change | Rationale |
| Saturated Fatty Acids (e.g., Palmitate, Stearate) | Decrease | Inhibition of de novo fatty acid synthesis. |
| Monounsaturated Fatty Acids (e.g., Oleate) | Decrease | Reduced availability of precursor saturated fatty acids. |
| Polyunsaturated Fatty Acids (e.g., Linoleate, Arachidonate) | No direct change/Indirect effects | Primarily obtained from diet; however, their incorporation into complex lipids may be altered. |
Table 2: Predicted Alterations in Complex Lipid Classes After this compound Administration
| Lipid Class | Expected Change | Rationale |
| Triglycerides (TG) | Decrease | Reduced availability of fatty acids for esterification. |
| Diacylglycerols (DG) | Decrease | Precursors for TG synthesis, expected to decrease with reduced fatty acid influx. |
| Phospholipids (e.g., PC, PE, PS, PI) | Variable | Remodeling of membrane composition may occur due to shifts in fatty acid availability. |
| Sphingolipids (e.g., Ceramides, Sphingomyelin) | Variable | Potential indirect effects due to alterations in the overall lipid metabolism. |
| Cholesteryl Esters (CE) | Decrease | Reduced availability of fatty acids for cholesterol esterification. |
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this application note.
Figure 1: Mechanism of Action of this compound on Lipid Metabolism.
Figure 2: Lipidomics Experimental Workflow.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating CP-610431: A Technical Guide to Solubility and Stability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the Acetyl-CoA Carboxylase (ACC) inhibitor, CP-610431. This guide offers troubleshooting advice and frequently asked questions to ensure the successful design and execution of experiments involving this compound.
Understanding this compound
This compound is a potent and reversible isozyme-nonselective inhibitor of both ACC1 and ACC2, with IC50 values of approximately 50 nM.[1][2] It functions as an ATP-uncompetitive inhibitor, playing a crucial role in the regulation of fatty acid synthesis and oxidation.[2] By inhibiting ACC, this compound reduces the production of malonyl-CoA, a key molecule in lipid metabolism. This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making it a valuable tool for research in metabolic diseases.[3][4]
Core Data at a Glance
For ease of reference, key quantitative data for this compound are summarized below.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (ACC1) | ~50 nM | Not Specified | |
| IC50 (ACC2) | ~50 nM | Not Specified | |
| EC50 (Fatty Acid Synthesis) | 1.6 µM | HepG2 cells | |
| EC50 (Triglyceride Synthesis) | 1.8 µM | HepG2 cells | |
| EC50 (Triglyceride Secretion) | 3.0 µM | HepG2 cells | |
| EC50 (Apolipoprotein B Secretion) | 5.7 µM | HepG2 cells |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of its mechanism of action and proper handling, the following diagrams illustrate the ACC signaling pathway and a general experimental workflow for using this compound.
Caption: The Acetyl-CoA Carboxylase (ACC) signaling pathway.
Caption: A general experimental workflow for using this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Solubility Issues
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
Q2: My compound precipitated when I diluted the DMSO stock into my aqueous buffer/media. What should I do?
A2: This is a common issue known as "salting out." To mitigate this:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.
-
Increase the percentage of DMSO (with caution): A slightly higher percentage of DMSO in your final solution can help maintain solubility. However, be mindful that high concentrations of DMSO can have off-target effects on cells. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Vortex thoroughly during dilution: Add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions for extended periods, as the compound may precipitate over time.
Stability Concerns
Q3: How should I store the solid compound and my stock solutions?
A3:
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: Aliquot your concentrated DMSO stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How stable is this compound in my cell culture media at 37°C?
A4: The stability of this compound in cell culture media at 37°C has not been extensively reported. As with many small molecules, degradation can occur over time. For long-term experiments (e.g., >24 hours), it may be necessary to replenish the media with freshly diluted compound to maintain a consistent effective concentration.
Experimental Design & Interpretation
Q5: I am not seeing the expected inhibitory effect. What could be the reason?
A5:
-
Confirm Compound Integrity: Ensure that the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Check Final Concentration: Double-check your calculations for dilution to ensure you are using the intended final concentration.
-
Cellular Uptake: The compound may not be efficiently entering your specific cell type.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other serum types can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage or using serum-free media if your experimental design allows.
-
Off-Target Effects: Be aware of potential off-target effects of the inhibitor or the solvent (DMSO). Always include appropriate controls in your experiments, including a vehicle-only control.
Q6: Are there any known off-target effects of this compound?
A6: While this compound is a potent ACC inhibitor, like most pharmacological agents, the possibility of off-target effects cannot be entirely ruled out. It is good practice to validate key findings using a secondary method, such as siRNA-mediated knockdown of ACC1 and ACC2, to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of solid this compound (Molecular Weight: 471.63 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh 4.72 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may aid dissolution but should be done with caution to avoid degradation.
-
Aliquot and Store: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C.
General Protocol for Cell-Based Assays
-
Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of your this compound DMSO stock. Prepare serial dilutions of the stock in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay: Following incubation, perform your desired downstream assay, such as a cell viability assay, fatty acid synthesis assay, or western blot analysis for relevant signaling proteins.
Disclaimer: This information is intended for research use only and is not for diagnostic or therapeutic purposes. Researchers should always consult the primary literature and their institution's safety guidelines when working with chemical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CP-610431 Concentration for Cell Culture Experiments
Welcome to the technical support center for CP-610431. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this potent acetyl-CoA carboxylase (ACC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, and ATP-uncompetitive inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2, with an IC50 of approximately 50 nM for both enzymes.[1] ACC is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[2][3] By inhibiting ACC, this compound blocks the production of malonyl-CoA, a critical building block for new fatty acids. This leads to the inhibition of fatty acid synthesis and subsequent downstream processes like triglyceride and apolipoprotein B secretion.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is highly recommended to determine the EC50 in your specific cell model. Based on published data, a starting range of 0.1 µM to 10 µM is a reasonable starting point. For example, in HepG2 cells, this compound has been shown to inhibit fatty acid synthesis with an EC50 of 1.6 µM.[1] In U87 and U87 EGFRvIII glioblastoma cells, a concentration of 30 µM has been used to assess effects on cell viability and lipid content.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). To prepare the stock solution, accurately weigh the compound and add the calculated volume of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (ideally below 0.5%) to minimize solvent-induced toxicity.
Q4: How long should I incubate my cells with this compound?
A4: The required incubation time will depend on the specific biological question and the endpoint being measured. For observing direct inhibition of fatty acid synthesis, a shorter incubation period of a few hours may be sufficient. For longer-term effects on cell proliferation, viability, or lipid accumulation, incubation times of 24 to 144 hours have been reported. For instance, in U87 and U87 EGFRvIII cells, a 144-hour treatment was used to assess cytotoxicity and caspase activity. It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a potent ACC inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered. A study on a derivative of this compound, PF-05175157, showed high selectivity for ACC with no significant off-target activity against a broad panel of transporters, receptors, ion channels, and enzymes. However, it is always good practice to include appropriate controls in your experiments to help distinguish on-target from off-target effects. This can include using a structurally different ACC inhibitor or performing rescue experiments by supplementing with downstream metabolites like palmitate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of fatty acid synthesis | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to observe a significant effect. 3. Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 4. High Cell Density: A high cell number can reduce the effective concentration of the inhibitor per cell. | 1. Perform a Dose-Response Curve: Determine the EC50 for your cell line to identify the optimal concentration range. 2. Optimize Incubation Time: Conduct a time-course experiment to find the ideal treatment duration. 3. Prepare Fresh Stock Solution: Use a fresh aliquot or prepare a new stock solution of this compound. 4. Standardize Seeding Density: Use a consistent and appropriate cell seeding density for all experiments. |
| Unexpected Cell Toxicity or Reduced Viability | 1. High Concentration: The concentration of this compound may be too high, leading to off-target effects or general toxicity. 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cell Line Sensitivity: Some cell lines may be more sensitive to ACC inhibition. | 1. Lower the Concentration: Use a concentration closer to the EC50 for fatty acid synthesis inhibition. 2. Reduce DMSO Concentration: Ensure the final DMSO concentration is below 0.5%. Consider using a higher stock concentration to minimize the volume added. 3. Perform a Viability Assay: Conduct a dose-response experiment and assess cell viability using methods like MTT or trypan blue exclusion. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect the cellular response. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound dilutions can lead to inconsistent effective concentrations. 3. Assay Variability: Inconsistencies in the experimental assay itself. | 1. Standardize Cell Culture Practices: Use cells within a defined passage number range and treat them at a consistent confluency. 2. Use a Standardized Dilution Protocol: Prepare fresh dilutions from a single-use aliquot for each experiment. 3. Ensure Assay Consistency: Standardize all incubation times, reagent concentrations, and measurement parameters. |
| Precipitation of this compound in Culture Medium | 1. Poor Aqueous Solubility: this compound may have limited solubility in aqueous media, especially at high concentrations. 2. "Solvent Shock": Rapid dilution of a concentrated DMSO stock into aqueous medium can cause the compound to precipitate. | 1. Determine Maximum Soluble Concentration: Test the solubility of this compound in your specific cell culture medium. 2. Use a Stepwise Dilution: Instead of adding the concentrated stock directly to the medium, perform a serial dilution. Pre-warming the medium to 37°C can also help. |
Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound using a Fatty Acid Synthesis Assay ([14C]-Acetate Incorporation)
This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.
Materials:
-
This compound
-
[14C]-Sodium Acetate
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Saponification solution (e.g., 30% KOH)
-
Hexane
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO). Aspirate the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2-24 hours).
-
Radiolabeling: Add [14C]-acetate to each well at a final concentration of 1-2 µCi/mL. Incubate for 2-4 hours at 37°C.
-
Cell Lysis and Saponification: Wash the cells with cold PBS. Lyse the cells and saponify the lipids by adding a saponification solution and incubating at 70°C for 1 hour.
-
Lipid Extraction: Acidify the samples and extract the fatty acids using hexane.
-
Scintillation Counting: Transfer the hexane layer containing the radiolabeled fatty acids to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the percentage of inhibition of fatty acid synthesis against the log of the this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway of Acetyl-CoA Carboxylase (ACC)
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. optimizing-the-benefit-risk-of-acetyl-coa-carboxylase-inhibitors-through-liver-targeting - Ask this paper | Bohrium [bohrium.com]
Off-target effects of CP-610431 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of CP-610431 in research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1] It targets both ACC1 and ACC2 isoforms with high affinity. The inhibition is ATP-uncompetitive.[1]
Q2: What are the known on-target effects of this compound?
By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA. This leads to the inhibition of de novo fatty acid synthesis (primarily regulated by ACC1) and the stimulation of fatty acid oxidation (primarily regulated by ACC2). In cellular assays, this compound has been shown to inhibit fatty acid and triglyceride synthesis.[1]
Q3: Is there any information on the off-target effects or a kinase selectivity profile for this compound?
Currently, there is a lack of publicly available, comprehensive off-target screening data for this compound, including broad kinase panel screening (kinome scans). While one study indicated that this compound does not affect cholesterol synthesis or apolipoprotein CIII secretion, its activity against other cellular targets remains largely uncharacterized in the public domain. Researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experiments.
Q4: What are the recommended working concentrations for this compound?
The effective concentration of this compound can vary significantly depending on the experimental system (cell-free vs. cell-based assays, cell type, etc.). For biochemical assays, IC50 values are in the nanomolar range, while for cell-based assays, EC50 values are typically in the low micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
On-Target Activity of this compound
The following tables summarize the reported quantitative data for the on-target activity of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target | IC50 (nM) | Species | Notes |
| ACC1 | ~50 | Rat | Isozyme-nonselective inhibition. |
| ACC2 | ~55 | Rat | Isozyme-nonselective inhibition. |
Data sourced from Medchemexpress.com[1]
Table 2: Cellular Activity
| Effect | EC50 (µM) | Cell Line |
| Fatty Acid Synthesis Inhibition | 1.6 | HepG2 |
| Triglyceride Synthesis Inhibition | 1.8 | HepG2 |
| Triglyceride Secretion Inhibition | 3.0 | HepG2 |
| Apolipoprotein B Secretion Inhibition | 5.7 | HepG2 |
Data sourced from Medchemexpress.com[1]
Signaling Pathway and Experimental Workflows
Diagram 1: Simplified ACC Signaling Pathway
Caption: On-target mechanism of this compound.
Troubleshooting Guide
Issue 1: Greater than expected cellular toxicity at effective concentrations.
-
Possible Cause (On-Target): Rapid and potent inhibition of fatty acid synthesis can be detrimental to some cell lines, especially those that are highly proliferative and rely on de novo lipogenesis.
-
Possible Cause (Off-Target): The observed toxicity may be due to the inhibition of an unknown off-target protein that is essential for cell viability.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a rescue experiment by supplementing the culture medium with fatty acids (e.g., palmitate). If the toxicity is mitigated, it is likely an on-target effect.
-
Titrate Concentration: Carefully determine the minimal effective concentration that inhibits fatty acid synthesis without causing significant cell death.
-
Use a Structurally Unrelated ACC Inhibitor: Compare the cellular phenotype with another ACC inhibitor that has a different chemical scaffold. If the toxicity is unique to this compound, it may suggest an off-target effect.
-
Issue 2: Unexpected changes in a signaling pathway unrelated to lipid metabolism.
-
Possible Cause: This is a strong indicator of a potential off-target effect. This compound may be interacting with a protein kinase or other enzyme in your pathway of interest.
-
Troubleshooting Steps:
-
In Vitro Kinase Assay: If you have a primary suspect kinase, perform an in vitro kinase assay with purified enzyme in the presence of this compound to test for direct inhibition.
-
Broad Kinase Panel Screen: Consider submitting this compound to a commercial service for a broad kinase panel screen (e.g., KINOMEscan™) to identify potential off-target kinases.
-
Control Compound: Use a negative control compound that is structurally similar to this compound but is inactive against ACC. If the unexpected phenotype persists with the active compound but not the inactive one, it strengthens the case for an on-target, albeit uncharacterized, signaling consequence.
-
Experimental Protocols
Protocol: Investigating a Suspected Off-Target Effect
This workflow outlines a general approach to determining if an observed cellular phenotype is due to an off-target effect of this compound.
Diagram 2: Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected results.
Methodologies:
-
On-Target Engagement Validation:
-
Malonyl-CoA Measurement: Treat cells with this compound and measure intracellular malonyl-CoA levels using LC-MS/MS. A significant reduction in malonyl-CoA confirms ACC inhibition.
-
Fatty Acid Synthesis Assay: Treat cells with this compound and measure the incorporation of a labeled precursor (e.g., ¹⁴C-acetate or ¹³C-glucose) into the lipid fraction. A decrease in incorporation indicates on-target activity.
-
-
Rescue Experiment:
-
Culture cells in the presence of this compound with and without supplementation of exogenous fatty acids (e.g., 100 µM palmitate complexed to BSA). Assess whether the unexpected phenotype is reversed by the fatty acid supplementation.
-
-
Use of a Control Compound:
-
Identify a commercially available ACC inhibitor with a different chemical structure (e.g., Firsocostat/ND-630).
-
Perform a dose-response curve to find an equipotent concentration for ACC inhibition.
-
Compare the cellular phenotype induced by this compound and the control compound at these equipotent concentrations.
-
-
Direct Biochemical Assays:
-
If a specific off-target is suspected (e.g., a particular kinase), obtain the purified enzyme.
-
Perform an in vitro activity assay in the presence of a dose range of this compound to determine if there is direct inhibition.
-
-
Affinity-Based Proteomics:
-
For an unbiased approach, consider techniques such as chemical proteomics where a modified version of this compound is used as bait to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry. This is a more advanced and resource-intensive method.
-
References
Technical Support Center: Interpreting Unexpected Results with CP-610431
Welcome to the technical support center for CP-610431. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this acetyl-CoA carboxylase (ACC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible, ATP-uncompetitive, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC). It targets both ACC1 and ACC2 isoforms with an IC50 of approximately 50 nM.[1] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, which is the rate-limiting step in de novo fatty acid synthesis. This leads to an overall reduction in fatty acid synthesis and an increase in fatty acid oxidation.
Q2: What are the expected outcomes of treating cells or animals with this compound?
A2: The primary expected outcomes of this compound treatment are:
-
Inhibition of fatty acid synthesis: A measurable decrease in the de novo synthesis of fatty acids in lipogenic tissues.
-
Stimulation of fatty acid oxidation: An increase in the rate of fatty acid breakdown for energy production in oxidative tissues.
-
Reduction of tissue malonyl-CoA concentrations: A direct consequence of ACC inhibition.
-
Inhibition of triglyceride synthesis and secretion: Reduced availability of fatty acids leads to decreased production and secretion of triglycerides.[1]
Q3: Is this compound selective for a specific ACC isozyme?
A3: No, this compound is an isozyme-nonselective inhibitor, meaning it inhibits both ACC1 and ACC2 with similar potency.[1]
Troubleshooting Guide
Unexpected Result 1: No significant decrease in fatty acid synthesis.
Possible Cause 1: Suboptimal Assay Conditions.
-
Troubleshooting: Ensure that the concentration of radiolabeled acetate and the incubation time in your fatty acid synthesis assay are optimized. The incorporation of acetate into fatty acids is proportional to its concentration up to about 10 µM; higher concentrations can lead to progressively less relative incorporation.[2][3]
Possible Cause 2: Incorrect Compound Concentration.
-
Troubleshooting: Verify the concentration and purity of your this compound stock solution. Perform a dose-response experiment to confirm the effective concentration in your specific cell type or system. The EC50 for inhibiting fatty acid synthesis in HepG2 cells is 1.6 µM.
Possible Cause 3: Cell Health and Confluency.
-
Troubleshooting: Ensure cells are healthy and not overly confluent, as this can affect metabolic rates. Always use cells from a consistent passage number for your experiments.
Unexpected Result 2: Increased plasma triglycerides (hypertriglyceridemia) in animal studies.
Possible Cause: Upregulation of SREBP-1c and VLDL secretion.
-
Explanation: While counterintuitive, inhibition of ACC can lead to an increase in plasma triglycerides. This is a documented off-target effect observed with ACC inhibitors. The proposed mechanism is that reduced malonyl-CoA levels lead to a deficiency in polyunsaturated fatty acids (PUFAs). This PUFA deficiency induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipogenesis, including GPAT1. The increased GPAT1 expression leads to increased production and secretion of Very Low-Density Lipoprotein (VLDL) from the liver, resulting in elevated plasma triglyceride levels.
-
Troubleshooting/Investigation:
-
Measure plasma triglyceride levels and VLDL fraction in treated animals.
-
Perform gene expression analysis (qPCR or RNA-seq) on liver tissue to assess the expression of SREBP-1c and its target genes (e.g., Gpam, Scd1, Fasn).
-
Consider co-administration with a PPARα agonist like fenofibrate, which has been shown to ameliorate ACC inhibitor-induced hypertriglyceridemia.
-
Unexpected Result 3: Cell death or reduced viability at high concentrations.
Possible Cause: Disruption of essential cellular processes.
-
Explanation: While the primary target is ACC, high concentrations of any compound can lead to off-target effects and cellular stress. De novo lipogenesis is crucial for membrane biosynthesis, and its prolonged or potent inhibition can impact cell proliferation and viability.
-
Troubleshooting:
-
Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.
-
Use the lowest effective concentration that inhibits fatty acid synthesis without significantly impacting cell viability.
-
Consider the duration of your experiment; prolonged inhibition may be more likely to induce cell death.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Enzyme | IC50 / EC50 | Reference |
| ACC1 Inhibition | Recombinant Human | ~50 nM | |
| ACC2 Inhibition | Recombinant Human | ~50 nM | |
| Fatty Acid Synthesis Inhibition | HepG2 cells | 1.6 µM | |
| Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 µM | |
| Triglyceride Secretion Inhibition | HepG2 cells | 3.0 µM | |
| Apolipoprotein B Secretion Inhibition | HepG2 cells | 5.7 µM |
Table 2: Unexpected In Vivo Effect of ACC Inhibition on Plasma Triglycerides in Rodent Models
| Animal Model | Treatment | Change in Plasma Triglycerides | Key Mechanistic Findings | Reference |
| High-Fat Sucrose Diet-Fed Rats | Liver-directed ACC inhibitor (Compound 1) for 21 days | ~30% to 130% increase (depending on fasting length) | ~15% increase in VLDL production, ~20% reduction in triglyceride clearance | |
| Mice with liver-specific deletion of ACC1 and ACC2 | Genetic Deletion | Significant Increase | Increased SREBP-1c expression, increased GPAT1 expression, increased VLDL secretion | |
| Dyslipidemic rats fed a fructose-rich diet | ACC inhibitor for 2 weeks | 20% - 46% increase | - |
Experimental Protocols
Protocol 1: Radiolabeled Acetate Incorporation Assay for Fatty Acid Synthesis
Objective: To measure the rate of de novo fatty acid synthesis in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
[1-¹⁴C]acetic acid, sodium salt
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to desired confluency (typically 70-80%).
-
Compound Treatment: Pre-incubate cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 1-2 hours).
-
Radiolabeling: Add [1-¹⁴C]acetate to each well to a final concentration of 0.5-1.0 µCi/mL.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 2-4 hours.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes with gentle agitation.
-
Collect the solvent containing the extracted lipids into a new tube.
-
-
Phase Separation: Add 1 M KCl to the extract, vortex, and centrifuge to separate the phases. The lipids will be in the lower organic phase.
-
Quantification:
-
Transfer an aliquot of the lipid-containing organic phase to a scintillation vial.
-
Allow the solvent to evaporate completely.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Normalize the CPM values to the protein concentration of each well to account for differences in cell number. Calculate the percentage inhibition of fatty acid synthesis relative to the vehicle control.
Mandatory Visualization
Caption: Expected signaling pathway of this compound action.
Caption: Mechanism of unexpected hypertriglyceridemia.
References
- 1. Reduced insulin-mediated inhibition of VLDL secretion upon pharmacological activation of the liver X receptor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Fatty acids synthesis in rat adipose tissue. Tracer concentration effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP-610431 Toxicity and Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity and cytotoxicity of the acetyl-CoA carboxylase (ACC) inhibitor, CP-610431.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could lead to cytotoxicity?
A1: this compound is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3] ACC1 is a key enzyme in the de novo synthesis of fatty acids. ACC2 regulates fatty acid oxidation. By inhibiting these enzymes, this compound disrupts cellular lipid homeostasis. In rapidly proliferating cells, which have a high demand for fatty acids for membrane synthesis, this inhibition can lead to growth arrest and, eventually, cell death.
Q2: I am observing lower than expected potency in my cell-based assays. What could be the reason?
A2: Several factors could contribute to lower than expected potency:
-
High Serum Concentration: Fatty acids present in fetal bovine serum (FBS) can be taken up by cells, bypassing the need for de novo synthesis. This can "rescue" the cells from the inhibitory effect of this compound. Consider reducing the serum concentration or using delipidated serum.
-
Compound Stability: Ensure that this compound is properly dissolved and stable in your culture medium over the duration of the experiment.
-
Cell Type: The metabolic phenotype of your cell line is critical. Cells that are highly dependent on de novo fatty acid synthesis will be more sensitive to this compound.
-
Assay Duration: The cytotoxic effects of metabolic inhibitors may take longer to manifest compared to compounds with other mechanisms of action. Consider extending the incubation time.
Q3: My cytotoxicity results are not reproducible. What are the common sources of variability?
A3: Reproducibility issues can arise from:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
-
Inconsistent Seeding Density: Variations in the initial number of cells per well can significantly impact the final readout.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS.
-
Compound Precipitation: Visually inspect your wells for any signs of compound precipitation, especially at higher concentrations.
Q4: Can I rescue the cytotoxic effects of this compound?
A4: Yes, the cytotoxic effects of ACC inhibition can often be rescued by supplementing the culture medium with an exogenous source of fatty acids, such as palmitic acid. This demonstrates that the observed cytotoxicity is due to the inhibition of de novo fatty acid synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Species | Reference |
| ACC1 | IC50 | ~50 nM | Not specified | [1][4] |
| ACC2 | IC50 | ~50 nM | Not specified | |
| Fatty Acid Synthesis (HepG2 cells) | EC50 | 1.6 µM | Human | |
| Triglyceride Synthesis (HepG2 cells) | EC50 | 1.8 µM | Human | |
| Triglyceride Secretion (HepG2 cells) | EC50 | 3.0 µM | Human | |
| Apolipoprotein B Secretion (HepG2 cells) | EC50 | 5.7 µM | Human |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | ED50 | Species | Reference |
| CD1 Mice | Fatty Acid Synthesis Inhibition | 22 mg/kg | Mouse | |
| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 mg/kg | Mouse |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed with a lysis buffer provided in the kit).
-
Visualizations
Caption: Mechanism of this compound action on fatty acid metabolism.
Caption: General workflow for cytotoxicity assessment of this compound.
Caption: Troubleshooting guide for unexpected experimental results.
References
- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CP-610431
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to the acetyl-CoA carboxylase (ACC) inhibitor, CP-610431.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, ATP-uncompetitive, and isozyme-nonselective inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2).[1][2] It effectively blocks the synthesis of malonyl-CoA, a critical building block for the production of fatty acids. By inhibiting ACC, this compound disrupts de novo fatty acid synthesis.
Q2: My cells have become less sensitive to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, extrapolated from studies on other ACC inhibitors and anti-cancer drugs, may include:
-
Upregulation of the target protein: Increased expression of ACC1 can compensate for the inhibitory effect of the drug, requiring higher concentrations to achieve the same level of pathway inhibition. This has been observed in head and neck squamous cell carcinoma (HNSCC) cells with acquired resistance to cetuximab, where increased ACC1 expression contributes to resistance.
-
Target-site mutations: Alterations in the amino acid sequence of ACC1 or ACC2 could potentially reduce the binding affinity of this compound to the enzyme. This is a known mechanism of resistance to ACC-inhibiting herbicides in plants.
-
Activation of bypass metabolic pathways: Cells may adapt by utilizing alternative pathways to generate necessary lipids or energy, thereby circumventing the block in fatty acid synthesis.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q4: What strategies can I employ to overcome resistance to this compound?
A4: A primary strategy to overcome resistance is the use of combination therapies. By targeting a parallel or downstream pathway, you may be able to re-sensitize the cells to this compound or induce synthetic lethality. For example, in cetuximab-resistant HNSCC cells with high ACC1 expression, co-treatment with an ACC inhibitor restored sensitivity.
Troubleshooting Guide
Problem: Decreased Efficacy of this compound Over Time
Possible Cause: Development of acquired resistance in the cell line.
Suggested Solution:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of this compound in the suspected resistant cell line with the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and an increased IC50 value will confirm resistance.
-
Investigate Mechanism:
-
Assess ACC1/2 Expression: Use Western blotting to compare the protein levels of ACC1 and ACC2 in the sensitive and resistant cell lines. A significant increase in ACC1 expression in the resistant line could be the underlying mechanism.
-
Sequence the ACC Gene: If you suspect target-site mutations, sequence the coding regions of the ACACA (ACC1) and ACACB (ACC2) genes in both sensitive and resistant cells to identify any potential mutations in the drug-binding site.
-
-
Implement a Combination Therapy Strategy:
-
Rationale-Driven Combinations: Based on the suspected resistance mechanism or the cancer type's signaling pathways, select a second agent for combination studies. For instance, if your cells exhibit EGFR signaling and have developed resistance, combining this compound with an EGFR inhibitor like cetuximab could be a rational approach.
-
Synergy Assessment: Perform a synergy experiment using the Chou-Talalay method to determine if the combination of this compound and the second agent is synergistic, additive, or antagonistic.
-
Quantitative Data Summary
The following tables provide a summary of inhibitory concentrations for ACC inhibitors and a hypothetical example of data from a synergy study.
Table 1: Inhibitory Concentrations (IC50) of ACC Inhibitors in Sensitive Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 |
| This compound | HepG2 | Fatty Acid Synthesis | 1.6 µM[1] |
| TOFA | NCI-H460 (Lung) | Cell Viability | ~5.0 µg/mL |
| TOFA | HCT-8 (Colon) | Cell Viability | ~5.0 µg/mL |
| TOFA | HCT-15 (Colon) | Cell Viability | ~4.5 µg/mL |
Table 2: Hypothetical Example of IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Resistance Factor (Fold Change) |
| Parental (Sensitive) | This compound | 2.0 | - |
| Resistant | This compound | 25.0 | 12.5 |
Table 3: Hypothetical Combination Index (CI) Values for this compound and "Drug X"
| Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| 0.25 | 1.15 | Slight Antagonism |
| 0.50 | 0.85 | Synergism |
| 0.75 | 0.60 | Strong Synergism |
| 0.90 | 0.45 | Very Strong Synergism |
Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol for Developing a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.
-
Monitor Cell Viability: At each dose escalation, monitor the cells for signs of stress and cell death. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation over several months.
-
Establish a Resistant Clone: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can consider the population resistant. It is advisable to isolate single-cell clones to establish a homogenous resistant cell line.
-
Confirm Resistance: Periodically perform cell viability assays to determine the IC50 of the resistant population and compare it to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol for Western Blotting to Assess ACC1 Expression
Materials:
-
Sensitive and resistant cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ACC1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ACC1 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to compare the relative expression of ACC1 between the sensitive and resistant cell lines.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-610431 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of the acetyl-CoA carboxylase (ACC) inhibitor, CP-610431.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC). It targets both ACC1 and ACC2 isoforms with an IC50 of approximately 50 nM. By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis (fatty acid synthesis). This leads to a decrease in fatty acid synthesis and a stimulation of fatty acid oxidation. Its mode of inhibition is uncompetitive with respect to ATP and non-competitive regarding bicarbonate, acetyl-CoA, and citrate.
Q2: What are the known in vivo effects of this compound and its analogs?
A2: In vivo studies have demonstrated that this compound and its analog, CP-640186, effectively reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in animal models. For instance, CP-640186 has been shown to inhibit fatty acid synthesis in rats, CD1 mice, and ob/ob mice with ED50 values of 13, 11, and 4 mg/kg, respectively[1][2]. It also stimulates whole-body fatty acid oxidation in rats[1].
Q3: What is the expected oral bioavailability of this compound?
Q4: What are some common formulation strategies to improve the oral absorption of compounds like this compound?
A4: For poorly soluble compounds, several formulation strategies can be employed to enhance oral absorption. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve dissolution rate and bioavailability.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Prodrugs: Modifying the drug molecule to create a more soluble or permeable prodrug that is converted to the active compound in the body.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of the compound. Inadequate formulation. High first-pass metabolism. | 1. Improve Formulation: Prepare a micronized suspension or a solution in a suitable vehicle. Common vehicles for preclinical studies include 0.5% methylcellulose or 0.5% carboxymethylcellulose[3]. For enhanced solubility, consider formulating with a small percentage of a non-ionic surfactant like Tween 80. 2. Optimize Dosing Regimen: Administer the compound to fasted animals to reduce variability from food effects. 3. Consider Alternative Routes: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass potential absorption issues. |
| Inconsistent pharmacological effects in animal models. | Variability in drug exposure between animals. Issues with the animal model or experimental procedure. | 1. Verify Formulation Homogeneity: Ensure that the dosing formulation is a homogenous suspension or a clear solution. If it is a suspension, vortex thoroughly before each administration. 2. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in administration. 3. Monitor Plasma Levels: Correlate pharmacological effects with plasma concentrations of this compound to confirm adequate exposure. |
| Precipitation of the compound in the dosing vehicle. | The compound's concentration exceeds its solubility in the chosen vehicle. | 1. Reduce Concentration: Lower the concentration of this compound in the formulation. 2. Use a Co-solvent System: Employ a mixture of solvents to improve solubility. For example, a small amount of DMSO or polyethylene glycol (PEG) can be used in combination with an aqueous vehicle. However, be mindful of the potential toxicity of the co-solvents. 3. Prepare a Fresh Formulation: Prepare the dosing formulation immediately before use to minimize the chance of precipitation over time. |
Quantitative Data
Table 1: In Vitro Potency of this compound and CP-640186
| Compound | Target | IC50 (nM) |
| This compound | Rat Liver ACC1 | ~50 |
| Rat Skeletal Muscle ACC2 | ~50 | |
| CP-640186 | Rat Liver ACC1 | 53 |
| Rat Skeletal Muscle ACC2 | 61 |
Table 2: In Vivo Pharmacokinetic Parameters of CP-640186
| Species | Dose | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Plasma Half-life (h) |
| Male Sprague-Dawley Rat | 10 mg/kg (oral) | 39 | 1.0 | 345 | 1.5 |
| ob/ob Mouse | 10 mg/kg (oral) | 50 | 0.25 | 2177 | 1.1 |
Data for CP-640186, a close analog of this compound.
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of this compound
-
Materials: this compound powder, 0.5% (w/v) methylcellulose in sterile water, sterile mortar and pestle, magnetic stirrer and stir bar, sterile conical tube.
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and dosing volume.
-
Triturate the powder in a sterile mortar with a pestle to break up any aggregates.
-
Gradually add a small volume of the 0.5% methylcellulose vehicle to the powder and mix to form a smooth paste.
-
Continue to add the vehicle in small increments while mixing until the desired final volume is reached.
-
Transfer the suspension to a sterile conical tube.
-
Place a sterile magnetic stir bar in the tube and stir continuously on a magnetic stir plate until administration to ensure a homogenous suspension.
-
Vortex the suspension immediately before each animal is dosed.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimation: Acclimate animals for at least 3 days before the study.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable IV vehicle (e.g., saline with a co-solvent like PEG400) at a dose of 1-2 mg/kg via the tail vein.
-
Oral (PO) Group: Administer the this compound suspension (prepared as in Protocol 1) at a dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vivo bioavailability study.
References
Troubleshooting CP-610431 Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the acetyl-CoA carboxylase (ACC) inhibitor, CP-610431.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible and ATP-uncompetitive inhibitor of both ACC1 and ACC2 isoforms, with an IC50 of approximately 50 nM for both enzymes.[1][2] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in the de novo synthesis of fatty acids. This disruption of lipogenesis can impact cancer cell proliferation, as rapidly dividing cells often exhibit a high demand for fatty acids for membrane synthesis.
Q2: In which cell lines has this compound shown efficacy?
This compound has demonstrated activity in various cell types, primarily in liver-derived cells. For instance, in HepG2 human liver cancer cells, it has been shown to inhibit fatty acid synthesis, triglyceride synthesis, and apolipoprotein B secretion.[1][2] It has also been shown to be effective in primary mouse hepatocytes.
Q3: What are the typical effective concentrations of this compound?
The effective concentration of this compound can vary depending on the cell type and the specific biological process being measured. In HepG2 cells, the EC50 values for inhibition of fatty acid synthesis, triglyceride synthesis, TG secretion, and apolipoprotein B secretion are 1.6 µM, 1.8 µM, 3.0 µM, and 5.7 µM, respectively.
Troubleshooting Guide
This guide addresses common issues related to the variable efficacy of this compound in different cell types.
Problem 1: this compound shows low or no efficacy in my cell line.
Possible Cause 1: Low Expression of ACC1 and/or ACC2
-
Explanation: The efficacy of this compound is dependent on the presence of its targets, ACC1 and ACC2. Cell lines with inherently low expression of these enzymes may not respond to the inhibitor.
-
Troubleshooting Steps:
-
Assess ACC1 and ACC2 Expression: Perform Western blotting or qRT-PCR to determine the protein or mRNA expression levels of ACC1 and ACC2 in your target cell line. Compare these levels to a sensitive cell line like HepG2.
-
Consult Literature: Review literature to check for reported ACC expression levels in your cell line of interest.
-
Possible Cause 2: Metabolic Phenotype of the Cell Line
-
Explanation: Cancer cells exhibit diverse metabolic profiles. Some cell lines may be less reliant on de novo fatty acid synthesis and instead utilize exogenous lipids from the culture medium. Hypoxic conditions can also lead to cells using alternative carbon sources like acetate for acetyl-CoA production.
-
Troubleshooting Steps:
-
Culture in Lipid-Depleted Media: Culture your cells in media supplemented with delipidated serum to assess their dependence on de novo fatty acid synthesis. If the cells show increased sensitivity to this compound under these conditions, it suggests they were previously relying on external lipids.
-
Metabolic Profiling: Conduct metabolic flux analysis to understand the primary carbon sources for lipogenesis in your cell line.
-
Possible Cause 3: Drug Efflux Pumps
-
Explanation: Overexpression of ATP-binding cassette (ABC) transporters can lead to the efflux of small molecule inhibitors, reducing their intracellular concentration and thus their efficacy.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Use qRT-PCR or Western blotting to check for the expression of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1).
-
Use Efflux Pump Inhibitors: Co-treatment with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) can help determine if drug efflux is contributing to the lack of efficacy.
-
Problem 2: My cells have developed resistance to this compound over time.
Possible Cause 1: Acquired Mutations in ACC1 or ACC2
-
Explanation: While not yet specifically documented for this compound in cancer cells, a common mechanism of resistance to enzyme inhibitors is the acquisition of mutations in the drug's binding site on the target protein.
-
Troubleshooting Steps:
-
Sequence ACC1 and ACC2 Genes: Isolate genomic DNA from both the parental (sensitive) and resistant cell lines and sequence the coding regions of the ACACA (ACC1) and ACACB (ACC2) genes to identify any acquired mutations.
-
Possible Cause 2: Upregulation of Compensatory Metabolic Pathways
-
Explanation: Cancer cells can adapt to the inhibition of one metabolic pathway by upregulating alternative pathways to produce essential molecules. For example, cells might increase the expression of enzymes involved in fatty acid uptake or upregulate downstream enzymes in the lipogenic pathway. A known resistance mechanism to inhibitors of fatty acid synthesis is the upregulation of stearoyl-CoA desaturase (SCD), which introduces double bonds into fatty acids.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Perform RNA sequencing or qRT-PCR to compare the gene expression profiles of sensitive and resistant cells, focusing on genes involved in lipid metabolism.
-
Inhibit Compensatory Pathways: If a compensatory pathway is identified (e.g., increased SCD expression), test the efficacy of co-inhibiting this pathway along with ACC.
-
Quantitative Data Summary
| Cell Line | Assay | IC50/EC50 (µM) | Reference(s) |
| HepG2 (Human Hepatoma) | Fatty Acid Synthesis | 1.6 | |
| HepG2 (Human Hepatoma) | Triglyceride Synthesis | 1.8 | |
| HepG2 (Human Hepatoma) | Triglyceride Secretion | 3.0 | |
| HepG2 (Human Hepatoma) | Apolipoprotein B Secretion | 5.7 | |
| Primary Mouse Hepatocytes | Fatty Acid Synthesis | 0.11 | |
| Primary Mouse Hepatocytes | Triglyceride Synthesis | 1.2 | |
| Recombinant Human ACC1 | Enzyme Inhibition | ~0.05 | |
| Recombinant Human ACC2 | Enzyme Inhibition | ~0.05 |
Experimental Protocols
Western Blot for ACC1/ACC2 Expression and Phosphorylation
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total ACC1, total ACC2, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Fatty Acid Synthesis Assay
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration.
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for 2-4 hours.
-
Lipid Extraction: Wash cells with PBS and lyse. Extract total lipids using a chloroform:methanol solvent mixture.
-
Quantification: Measure the incorporation of [14C] into the lipid fraction using a scintillation counter.
Malonyl-CoA Measurement
-
Cell Extraction: Rapidly harvest and quench cell metabolism with ice-cold methanol. Extract metabolites using a suitable solvent system.
-
Sample Preparation: Dry the extracts and reconstitute in an appropriate buffer.
-
Quantification: Analyze malonyl-CoA levels using LC-MS/MS or a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: Signaling pathway of this compound targeting ACC1 and ACC2.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
CP-610431 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the acetyl-CoA carboxylase (ACC) inhibitor, CP-610431.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: While specific storage conditions are provided on the Certificate of Analysis from the supplier, general recommendations for solid, powdered small molecule inhibitors like this compound are to store them in a tightly sealed container in a dry and cool place. For long-term storage, it is advisable to store the compound at -20°C or -80°C.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. The stability of the compound in solution is dependent on the solvent used, concentration, and storage temperature.
Q3: What solvents are suitable for dissolving this compound?
A3: Based on its chemical structure, this compound is likely soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is crucial to use a solvent that is tolerated by the specific cell line and to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, like many small molecules, potential degradation pathways can include hydrolysis, oxidation, and photodecomposition. It is crucial to protect the compound from light and excessive heat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in experiments | 1. Improper storage of solid compound or stock solutions. 2. Repeated freeze-thaw cycles of stock solutions. 3. Degradation due to light exposure or high temperatures. 4. Incorrect solvent or final concentration in the assay. | 1. Ensure the compound is stored at the recommended temperature in a tightly sealed container. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect the compound and its solutions from light and store at appropriate temperatures. 4. Verify the solubility of this compound in the chosen solvent and ensure the final concentration is appropriate for the assay. |
| Inconsistent experimental results | 1. Incomplete solubilization of the compound. 2. Precipitation of the compound in aqueous media. 3. Variability in compound concentration between aliquots. | 1. Ensure the compound is fully dissolved by vortexing or brief sonication. 2. Check for precipitation when diluting the stock solution into aqueous buffers. If precipitation occurs, consider using a different solvent or adding a surfactant. 3. Ensure thorough mixing of the stock solution before preparing aliquots. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | 1. Presence of degradation products. 2. Contamination of the sample or solvent. 3. Interaction with container materials. | 1. Perform a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and clean labware. 3. Use inert container materials (e.g., glass or polypropylene) for storage. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent and at a particular storage temperature using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or temperature-controlled chamber
-
Light-protective containers (e.g., amber vials)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound. This will serve as the time-zero reference.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, -20°C, or room temperature) in a light-protected container.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored solution, dilute it to the same concentration as the time-zero sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at time zero. A decrease in the peak area indicates degradation. The percentage of remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time Zero) * 100
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2] This protocol is based on the International Council for Harmonisation (ICH) guidelines.[1]
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 2 to 24 hours).
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 70°C).
-
Photostability: Expose the solid compound or a solution to a light source that provides both UV and visible light.
Procedure:
-
For each stress condition, prepare a sample of this compound.
-
Expose the samples to the respective stress conditions for a defined duration. The goal is to achieve 5-20% degradation.[1][3]
-
After the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques like mass spectrometry (MS) if necessary.
Signaling Pathway and Experimental Workflow Diagrams
Acetyl-CoA Carboxylase (ACC) Signaling Pathway
This compound is an isozyme-nonselective inhibitor of ACC1 and ACC2. ACC1 is a cytosolic enzyme that plays a key role in de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane and regulates fatty acid oxidation.
Caption: this compound inhibits ACC1 and ACC2.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability testing.
References
How to control for confounding variables in CP-610431 experiments
Welcome to the technical support center for researchers utilizing CP-610431. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and control for potential confounding variables.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments with the acetyl-CoA carboxylase (ACC) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, reversible, and ATP-uncompetitive inhibitor of both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2.[1] It does not discriminate between the two isozymes.[1][2] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA. This has two main downstream effects:
-
Inhibition of de novo fatty acid synthesis: Reduced malonyl-CoA levels limit the substrate for fatty acid synthase (FASN).
-
Stimulation of fatty acid oxidation: Lower malonyl-CoA concentrations relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation.
Q2: What are the typical working concentrations for this compound in vitro and in vivo?
A2: The optimal concentration will vary depending on the cell type, experimental conditions, and the specific biological question. However, based on published data, here are some general starting points:
-
In vitro biochemical assays: IC50 values for both ACC1 and ACC2 are approximately 50 nM.[1][2]
-
Cell-based assays (e.g., in HepG2 cells): EC50 values for inhibiting fatty acid and triglyceride synthesis range from 1.6 to 1.8 µM.
-
In vivo studies (mice): Effective doses (ED50) for inhibiting hepatic fatty acid synthesis have been reported to be around 22 mg/kg in CD1 mice and 4 mg/kg in ob/ob mice.
Refer to the data tables below for more specific values. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Are there known off-target effects for this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results | 1. Confounding On-Target Effects: Inhibition of ACC can lead to systemic metabolic changes that may confound the interpretation of your results. A key reported effect of ACC inhibitors is an increase in plasma triglycerides (hypertriglyceridemia). This is thought to be due to an increase in VLDL secretion and a reduction in triglyceride clearance. | 1a. Monitor Plasma Lipids: In in vivo studies, it is crucial to measure plasma triglyceride and cholesterol levels to assess this on-target effect. 1b. Control for Systemic Effects: Consider the broader metabolic consequences of ACC inhibition in your experimental design and data interpretation. For example, altered fatty acid metabolism can impact signaling pathways beyond lipid synthesis and oxidation. |
| 2. Potential Off-Target Effects: The observed phenotype may be due to the inhibition of unintended targets. | 2a. Use a Structurally Unrelated ACC Inhibitor: To confirm that the observed effects are due to ACC inhibition, use a different, structurally distinct ACC inhibitor as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect. 2b. Rescue Experiments: If inhibiting ACC is expected to deplete a specific lipid product, attempt to rescue the phenotype by adding that product exogenously. 2c. Target Engagement Assays: If available, use techniques like cellular thermal shift assays (CETSA) to confirm that this compound is engaging with ACC in your experimental system. | |
| 3. Experimental Variability: Inconsistent cell culture conditions, passage number, or animal fasting states can introduce variability. | 3a. Standardize Protocols: Ensure consistent cell densities, media formulations (especially serum and glucose concentrations), and treatment durations. 3b. Control Fasting State: For in vivo metabolic studies, the fasting state of the animals can significantly impact lipid metabolism. Standardize the fasting period across all experimental groups. | |
| Lower than expected potency in cell-based assays | 1. Cell Permeability and Efflux: this compound may have poor permeability into your specific cell type or may be actively transported out of the cells. | 1a. Verify Compound Uptake: If possible, use analytical methods (e.g., LC-MS/MS) to measure the intracellular concentration of this compound. 1b. Increase Incubation Time: A longer incubation period may be necessary to achieve sufficient intracellular concentrations. |
| 2. High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its effective free concentration. | 2a. Use Low-Serum or Serum-Free Media: If your experimental design allows, reducing the serum concentration in the media can increase the free concentration of the inhibitor. Note that this can also affect cell health and metabolism. | |
| 3. Sub-optimal Assay Conditions: The endpoint measurement may not be sensitive enough or may be measured at an inappropriate time point. | 3a. Optimize Assay Readout: Ensure your assay for fatty acid synthesis or oxidation is validated and sensitive. Consider measuring direct products or intermediates of the pathway. 3b. Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for observing the maximal effect. |
Data Presentation
The following tables summarize the reported quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Target/Process | System | Species | IC50 / EC50 | Reference |
| ACC1 Inhibition | Biochemical Assay | Rat | ~50 nM | |
| ACC2 Inhibition | Biochemical Assay | Rat | ~50 nM | |
| Fatty Acid Synthesis | HepG2 Cells | Human | EC50: 1.6 µM | |
| Triglyceride Synthesis | HepG2 Cells | Human | EC50: 1.8 µM | |
| Triglyceride Secretion | HepG2 Cells | Human | EC50: 3.0 µM | |
| Apolipoprotein B Secretion | HepG2 Cells | Human | EC50: 5.7 µM |
Table 2: In Vivo Activity of this compound
| Effect | Animal Model | ED50 / % Inhibition | Reference |
| Inhibition of Hepatic Fatty Acid Synthesis | CD1 Mice | ED50: 22 mg/kg | |
| Inhibition of Hepatic Fatty Acid Synthesis | ob/ob Mice | ED50: 4 mg/kg | |
| Inhibition of Hepatic Fatty Acid Synthesis | Fasting CD1 Mice (30 mg/kg) | 64 ± 12% | |
| Inhibition of Hepatic Fatty Acid Synthesis | Fasting CD1 Mice (100 mg/kg) | 77 ± 4% | |
| Inhibition of Hepatic Fatty Acid Synthesis | Non-fasting CD1 Mice (10 mg/kg) | 18% | |
| Inhibition of Hepatic Fatty Acid Synthesis | Non-fasting CD1 Mice (30 mg/kg) | 51% | |
| Inhibition of Hepatic Fatty Acid Synthesis | Non-fasting CD1 Mice (100 mg/kg) | 75% |
Experimental Protocols
Below are generalized methodologies for key experiments involving ACC inhibitors. These should be adapted and optimized for your specific research needs.
Protocol 1: Measurement of De Novo Fatty Acid Synthesis in Cultured Cells
-
Cell Culture: Plate cells (e.g., HepG2) in appropriate growth medium and allow them to adhere and reach the desired confluency.
-
Pre-treatment with this compound: Replace the growth medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Pre-incubate for a predetermined time (e.g., 1-2 hours).
-
Radiolabeling: Add a radiolabeled precursor for fatty acid synthesis, such as [1,2-¹⁴C]-acetate or ³H₂O, to the medium.
-
Incubation: Incubate the cells for a specific period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: Wash the cells with ice-cold PBS and then lyse them. Extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the radioactivity in the lipid extract using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of each sample. Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound relative to the vehicle control.
Protocol 2: Measurement of Fatty Acid Oxidation in Cultured Cells
-
Cell Culture: Plate cells (e.g., C2C12 myotubes) in appropriate growth medium.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Radiolabeling: Add a radiolabeled fatty acid, such as [1-¹⁴C]-palmitate complexed to BSA, to the medium.
-
Incubation: Incubate the cells for a period that allows for the oxidation of the fatty acid (e.g., 1-2 hours).
-
Capture of ¹⁴CO₂: The complete oxidation of [1-¹⁴C]-palmitate will produce ¹⁴CO₂. This can be captured by placing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenylethylamine) in the sealed culture plate or flask.
-
Measurement of Acid-Soluble Metabolites (Incomplete Oxidation): Alternatively, measure the radioactivity in the aqueous phase after acid precipitation of the cell lysate. This represents the acid-soluble metabolites produced during β-oxidation.
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ or the acid-soluble metabolites using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content. Calculate the fold-change in fatty acid oxidation in this compound-treated cells compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway of ACC Inhibition by this compound
Caption: Mechanism of this compound action on fatty acid metabolism.
General Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for this compound experiments.
Logical Relationship for Troubleshooting Unexpected Results
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-610431 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the acetyl-CoA carboxylase (ACC) inhibitor, CP-610431, in animal models. The information provided is based on published literature for this compound and other compounds in its class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1] By inhibiting these enzymes, it blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis (fatty acid synthesis). This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[1]
Q2: What are the potential on-target side effects of this compound observed in animal models?
A2: As a class, ACC inhibitors have been associated with two primary on-target side effects in animal models: hypertriglyceridemia and thrombocytopenia. Developmental toxicity has also been observed with some ACC inhibitors. It is important to note that while these are considered class-wide effects, specific toxicology data for this compound is limited in publicly available literature.
Q3: Why does hypertriglyceridemia occur with ACC inhibition?
A3: The development of hypertriglyceridemia is a complex process linked to the mechanism of action of ACC inhibitors. Inhibition of ACC leads to a reduction in malonyl-CoA, which in turn decreases the synthesis of polyunsaturated fatty acids. This change in the lipid profile can lead to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in lipogenesis and triglyceride synthesis.[2][3] This can result in an increased production and secretion of very-low-density lipoprotein (VLDL) from the liver, leading to elevated triglyceride levels in the plasma.[4] Additionally, some studies suggest that ACC inhibition may also reduce the clearance of triglycerides from the bloodstream.
Q4: Is the thrombocytopenia observed with ACC inhibitors relevant to all animal models?
A4: The observed thrombocytopenia (low platelet count) with some ACC inhibitors appears to be species-specific. Dose-dependent reductions in platelet counts have been reported in humans and non-human primates, but not in rodents or dogs. This suggests that the underlying mechanism is particularly relevant to primate physiology.
Q5: What is the proposed mechanism for ACC inhibitor-induced thrombocytopenia?
A5: The leading hypothesis is that the inhibition of de novo lipogenesis by ACC inhibitors impairs the formation of the demarcation membrane system in megakaryocytes. This intricate internal membrane network is essential for the shedding of platelets into the bloodstream. In primates, de novo lipogenesis is a critical source of lipids for this process, whereas rodents and dogs may rely on alternative lipid sources.
Troubleshooting Guides
Issue 1: Unexpected Elevation in Plasma Triglycerides
Symptoms:
-
Significantly increased levels of triglycerides in plasma samples from treated animals compared to controls.
Potential Cause:
-
This is a known on-target effect of ACC inhibitors due to increased VLDL production and potentially decreased triglyceride clearance.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the triglyceride measurements to ensure the accuracy of the results.
-
Dose-Response Evaluation: If not already done, perform a dose-response study to characterize the relationship between the this compound dose and the magnitude of hypertriglyceridemia.
-
Investigate the Mechanism:
-
Gene Expression Analysis: Measure the hepatic expression of SREBP-1c and its target genes (e.g., fatty acid synthase [FASN], stearoyl-CoA desaturase-1 [SCD1]) and key genes in VLDL assembly (e.g., microsomal triglyceride transfer protein [MTTP], apolipoprotein B [ApoB]).
-
PPARα Signaling: Evaluate the expression of peroxisome proliferator-activated receptor-alpha (PPARα) and its target genes involved in fatty acid oxidation (e.g., carnitine palmitoyltransferase 1 [CPT1]). Some studies suggest a link between ACC inhibition and altered PPARα signaling.
-
-
Consider Co-administration Studies: In preclinical models, co-administration of a PPARα agonist, such as fenofibrate, has been shown to mitigate ACC inhibitor-induced hypertriglyceridemia.
Issue 2: Decrease in Platelet Count (Thrombocytopenia)
Symptoms:
-
A statistically significant reduction in circulating platelet counts in treated animals, particularly in non-human primate models.
Potential Cause:
-
This is a potential on-target, species-specific effect of ACC inhibitors, likely due to impaired megakaryocyte function.
Troubleshooting Steps:
-
Verify Species: Confirm if the animal model being used is susceptible to this side effect (primates are more likely to be affected than rodents or dogs).
-
Perform Hematological Monitoring: Conduct regular complete blood counts (CBCs) to monitor platelet numbers, as well as red and white blood cell counts, to assess the specificity of the effect.
-
Bone Marrow Analysis: If feasible, perform a histological examination of the bone marrow to assess megakaryocyte number and morphology. Look for any abnormalities in the demarcation membrane system.
-
Dose Titration: Determine the dose- and time-dependency of the thrombocytopenia to identify a potential therapeutic window with minimal effects on platelet counts.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC₅₀ | Reference |
| ACC1 | Rat | ~50 nM | |
| ACC2 | Rat | ~50 nM |
Table 2: Potential Class-Wide Side Effects of ACC Inhibitors in Animal Models
| Side Effect | Animal Model | Observation | Potential Mechanism | Reference |
| Hypertriglyceridemia | Rodents, Humans | Increased plasma triglycerides | Increased VLDL production and decreased clearance; SREBP-1c activation | |
| Thrombocytopenia | Monkeys, Humans | Dose-dependent reduction in platelet count | Impaired megakaryocyte demarcation membrane formation | |
| Developmental Toxicity | Rats, Rabbits | Growth retardation and malformations | Inhibition of de novo lipogenesis during fetal development |
Experimental Protocols
Protocol 1: Assessment of Hypertriglyceridemia in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats.
-
Housing and Diet: House animals in a controlled environment with a standard chow diet or a high-fat/high-sucrose diet to induce a metabolic syndrome phenotype.
-
Drug Administration: Administer this compound or vehicle control orally at desired doses for a specified period (e.g., 21 days).
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the treatment period after a fasting period (e.g., 4-6 hours).
-
Triglyceride Measurement: Centrifuge blood to obtain plasma and measure triglyceride levels using a commercial enzymatic assay kit.
-
Hepatic Gene Expression Analysis (Optional):
-
At the end of the study, euthanize animals and collect liver tissue.
-
Isolate RNA from the liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key genes such as Srebf1 (SREBP-1c), Fasn, Scd1, Ppara, and Cpt1a.
-
Protocol 2: Evaluation of Thrombocytopenia in a Non-Human Primate Model
-
Animal Model: Cynomolgus monkeys.
-
Housing and Diet: House animals in accordance with standard primate care guidelines with a standard diet.
-
Drug Administration: Administer this compound or vehicle control orally at desired doses.
-
Blood Collection: Collect peripheral blood samples at baseline and at multiple time points during the treatment period (e.g., daily or weekly).
-
Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer to determine platelet count, mean platelet volume (MPV), and other hematological parameters.
-
Bone Marrow Aspirate (Optional):
-
At selected time points, perform a bone marrow aspiration from the iliac crest under anesthesia.
-
Prepare bone marrow smears and/or formalin-fixed paraffin-embedded sections.
-
Perform histological staining (e.g., H&E, Wright-Giemsa) to evaluate megakaryocyte number and morphology.
-
For more detailed analysis, transmission electron microscopy can be used to visualize the demarcation membrane system.
-
Visualizations
Caption: Proposed signaling pathway for ACC inhibitor-induced hypertriglyceridemia.
Caption: Experimental workflow for investigating thrombocytopenia in non-human primates.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
Technical Support Center: CP-610431 and Plasma Triglyceride Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the Acetyl-CoA Carboxylase (ACC) inhibitor, CP-610431, on plasma triglycerides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects plasma triglycerides?
A1: this compound is a potent inhibitor of both ACC1 and ACC2, enzymes crucial for the synthesis of malonyl-CoA. While this inhibition effectively reduces de novo lipogenesis and is intended to lower hepatic triglyceride stores, it can paradoxically lead to an increase in plasma triglycerides. The currently understood mechanism is that the reduction in malonyl-CoA leads to decreased synthesis of polyunsaturated fatty acids (PUFAs). This PUFA deficiency induces the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that upregulates the expression of genes involved in lipogenesis and Very-Low-Density Lipoprotein (VLDL) assembly and secretion. The net result is an increased secretion of VLDL particles from the liver, leading to elevated plasma triglyceride levels.[1]
Q2: Is the elevation of plasma triglycerides a common off-target effect of ACC inhibitors?
A2: The elevation of plasma triglycerides is considered an on-target effect of potent ACC inhibition rather than an off-target effect. This phenomenon has been observed with other ACC inhibitors, such as MK-4074 and firsocostat.[2] The mechanism is directly linked to the intended enzymatic inhibition and its downstream metabolic consequences.
Q3: What are the expected dose ranges for this compound in in-vivo and in-vitro experiments?
A3: In-vitro studies using HepG2 cells have shown effective concentrations (EC50) of this compound for inhibiting fatty acid synthesis, triglyceride synthesis, and triglyceride secretion in the micromolar range. For in-vivo studies in mice, effective doses to inhibit hepatic fatty acid synthesis have been reported in the range of 4 to 100 mg/kg. However, the optimal dose to observe a significant impact on plasma triglycerides may vary depending on the animal model, diet, and duration of treatment. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: Can the hypertriglyceridemic effect of this compound be mitigated?
A4: Research suggests that the increase in plasma triglycerides induced by ACC inhibitors may be mitigated by certain interventions. PUFA supplementation has been shown to normalize plasma triglycerides in mice with liver-specific ACC deletion by addressing the PUFA deficiency that triggers SREBP-1c activation.[1] Additionally, co-administration with other lipid-modulating agents, such as fibrates, has been investigated to counteract the increase in VLDL production.
Troubleshooting Guides
Problem 1: No significant change in plasma triglycerides observed after this compound administration in mice.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The dose of this compound may be too low to induce a significant effect. Perform a dose-response study to identify the optimal dose for your mouse model. |
| Short Treatment Duration | The effect on plasma triglycerides may not be apparent after a single dose or short-term treatment. Consider extending the duration of the treatment. |
| Diet of the Animal Model | The baseline diet of the animals can influence the outcome. A high-fat or high-carbohydrate diet may be necessary to unmask the effects of this compound on triglyceride metabolism. |
| Timing of Blood Collection | Plasma triglyceride levels can fluctuate. Ensure that blood samples are collected at consistent time points, preferably after a fasting period, to minimize variability. |
| Incorrect Vehicle or Formulation | Ensure this compound is properly dissolved and administered in a suitable vehicle to ensure bioavailability. |
Problem 2: High variability in plasma triglyceride measurements between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Fasting Times | Ensure all animals are fasted for the same duration before blood collection, as even small variations can significantly impact triglyceride levels. |
| Stress During Handling and Blood Collection | Stress can influence metabolic parameters. Handle animals gently and consistently to minimize stress-induced variability. |
| Genetic Variation within the Animal Strain | If using an outbred stock, consider switching to an inbred strain to reduce genetic variability. |
| Underlying Health Issues | Screen animals for any underlying health conditions that could affect lipid metabolism. |
Problem 3: Unexpected decrease in plasma triglycerides observed.
| Possible Cause | Troubleshooting Step |
| Toxicity at High Doses | Very high doses of the compound may lead to toxicity, affecting food intake and overall health, which could indirectly lower plasma lipids. Assess for signs of toxicity and consider reducing the dose. |
| Dominant Effect on VLDL Clearance | While increased VLDL secretion is the primary described effect, at certain doses or in specific models, an unforeseen increase in VLDL clearance could occur. This would require further investigation into the expression and activity of lipoprotein lipase (LPL) and other clearance pathways. |
| Analytical Error | Re-verify the accuracy and calibration of the triglyceride measurement assay. |
Data Presentation
Table 1: Effect of this compound on Lipid Metabolism in HepG2 Cells
| Parameter | EC50 (µM) |
| Fatty Acid Synthesis Inhibition | 1.6 |
| Triglyceride Synthesis Inhibition | 1.8 |
| Triglyceride Secretion Inhibition | 3.0 |
| Apolipoprotein B Secretion Inhibition | 5.7 |
Note: This data is based on published in-vitro studies and should be used as a reference.
Table 2: Illustrative In-Vivo Effect of an ACC Inhibitor on Plasma and Liver Triglycerides
| Treatment Group | Plasma Triglycerides (mg/dL) | Liver Triglycerides (mg/g tissue) |
| Vehicle Control | 150 ± 20 | 50 ± 5 |
| ACC Inhibitor (e.g., this compound) | 300 ± 45 | 35 ± 4 |
Note: This is an illustrative table based on the known effects of ACC inhibitors. Actual results will vary based on experimental conditions.
Experimental Protocols
Protocol 1: In-Vitro Assessment of this compound on Triglyceride Secretion in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere and reach 70-80% confluency.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: After incubation, collect the culture medium from each well.
-
Triglyceride Measurement: Centrifuge the collected medium to remove any cellular debris. Measure the triglyceride concentration in the supernatant using a commercial triglyceride assay kit according to the manufacturer's instructions.
-
Cell Viability and Protein Quantification: After collecting the medium, lyse the cells in the wells and perform a cell viability assay (e.g., MTT) and a protein quantification assay (e.g., BCA) to normalize the triglyceride secretion data to cell number/protein content.
Protocol 2: In-Vivo Evaluation of this compound on Plasma Triglycerides in Mice
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old, fed a standard chow or a high-fat diet for a pre-determined period.
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the mice via oral gavage daily for the desired treatment duration (e.g., 7 or 14 days).
-
Fasting: Before the final blood collection, fast the mice for 4-6 hours.
-
Blood Collection: Collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma using a commercial enzymatic assay kit.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups.
Mandatory Visualization
Caption: Signaling pathway of this compound leading to increased plasma triglycerides.
Caption: Experimental workflow for in-vivo analysis of this compound on plasma triglycerides.
References
Technical Support Center: CP-610431 Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for CP-610431, a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, ATP-uncompetitive inhibitor of both ACC1 and ACC2 isoforms, with an IC₅₀ of approximately 50 nM for both.[1][2][3][4] It acts by interfering with the enzymatic carboxyl transfer reaction, which is a critical step in the synthesis of malonyl-CoA.[5]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used to study the roles of ACC1 and ACC2 in various metabolic processes. Common applications include inhibiting fatty acid synthesis, stimulating fatty acid oxidation, and investigating the therapeutic potential of ACC inhibition in metabolic diseases such as metabolic syndrome, obesity, and type 2 diabetes.
Q3: What is the recommended solvent for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare fresh dilutions in culture medium before each experiment and to use a final DMSO concentration that does not affect cell viability (typically ≤ 0.1%).
Q4: Are there any known off-target effects or toxicities associated with this compound?
A4: While this compound is a selective ACC inhibitor, high concentrations or prolonged exposure may lead to cellular stress. Some studies with other ACC inhibitors have reported hypertriglyceridemia as a potential in vivo side effect. It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and assay.
Troubleshooting Guides
Western Blotting for Phosphorylated ACC (p-ACC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Weak or No p-ACC Signal | - Inefficient cell lysis or protein extraction. - Phosphatase activity during sample preparation. - Low abundance of p-ACC. - Inefficient antibody binding. - Poor transfer of high molecular weight proteins. | - Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times. - Optimize the concentration of the primary antibody and increase incubation time (e.g., overnight at 4°C). - Load a higher amount of protein per well (20-40 µg). - Use a wet transfer system and optimize transfer time and voltage for high molecular weight proteins like ACC (approx. 265-280 kDa). |
| High Background | - Blocking agent is not optimal. Milk contains casein, a phosphoprotein, which can interfere with p-ACC detection. - Primary or secondary antibody concentration is too high. - Insufficient washing. | - Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. - Titrate primary and secondary antibody concentrations to find the optimal dilution. - Increase the number and duration of washes with TBST. |
| Double Band for p-ACC | - Presence of ACC1 and ACC2 isoforms, which may have slightly different molecular weights or post-translational modifications. - Protein degradation. | - This can be a normal observation as both isoforms are phosphorylated. Confirm by running controls with lysates from cells known to express only one isoform, if available. - Ensure adequate protease inhibitors are used during sample preparation. |
Cell-Based Assays (Fatty Acid Synthesis, Oxidation, Triglyceride Synthesis)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Results | - Inconsistent cell seeding density. - Variation in this compound treatment time or concentration. - Edge effects in multi-well plates. | - Ensure a uniform single-cell suspension before seeding. - Prepare a master mix of the this compound dilution to add to all wells. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Decreased Cell Viability | - this compound concentration is too high. - Prolonged incubation time. - Solvent (DMSO) toxicity. | - Perform a dose-response curve to determine the EC₅₀ and select concentrations below the toxic range. - Optimize the incubation time for your specific cell line and assay. - Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). |
| Unexpected Increase in Triglycerides | - A known potential effect of systemic ACC inhibition observed in some in vivo studies. | - This may be an on-target effect. Consider measuring VLDL secretion to investigate the mechanism. Co-treatment with a PPARα agonist like fenofibrate has been shown to reverse this effect in some models. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC₅₀ (ACC1) | ~50 nM | Purified enzyme | |
| IC₅₀ (ACC2) | ~50 nM | Purified enzyme | |
| EC₅₀ (Fatty Acid Synthesis) | 1.6 µM | HepG2 cells | |
| EC₅₀ (Triglyceride Synthesis) | 1.8 µM | HepG2 cells | |
| EC₅₀ (Triglyceride Secretion) | 3.0 µM | HepG2 cells | |
| EC₅₀ (Apolipoprotein B Secretion) | 5.7 µM | HepG2 cells | |
| ED₅₀ (Fatty Acid Synthesis Inhibition) | 22 mg/kg | CD1 mice | |
| ED₅₀ (Fatty Acid Synthesis Inhibition) | 4 mg/kg | ob/ob mice |
Experimental Protocols
Western Blot for Phosphorylated ACC
a. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Electrotransfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90-120 minutes at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ACC (e.g., anti-pACC Ser79) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
To normalize, strip the membrane and re-probe for total ACC or a loading control like β-actin or GAPDH.
Fatty Acid Synthesis Assay in HepG2 Cells
-
Seed HepG2 cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Add [¹⁴C]-acetate (1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with 0.1 M NaOH.
-
Transfer the lysate to a glass tube and add an equal volume of 10% H₂SO₄.
-
Extract lipids by adding 2 volumes of hexane:isopropanol (3:2) and vortexing vigorously.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic phase to a scintillation vial.
-
Evaporate the solvent and add scintillation fluid.
-
Measure radioactivity using a scintillation counter.
Fatty Acid Oxidation Assay in C2C12 Myotubes
-
Differentiate C2C12 myoblasts into myotubes in a 24-well plate.
-
Pre-treat myotubes with this compound or vehicle for 1-2 hours.
-
Prepare the fatty acid substrate mix containing [³H]-palmitate complexed to BSA in serum-free medium.
-
Wash cells with PBS and add the fatty acid substrate mix.
-
Incubate for 2-3 hours at 37°C.
-
To measure the production of ³H₂O (a product of β-oxidation), precipitate un-oxidized [³H]-palmitate by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new tube containing an anion exchange resin to remove any remaining charged [³H]-palmitate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation fluid and measure radioactivity.
Visualizations
Caption: Regulation of the Acetyl-CoA Carboxylase (ACC) signaling pathway.
Caption: General experimental workflow for testing the effects of this compound.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CP-610431 and CP-640186: Two Isozyme-Nonselective ACC Inhibitors
In the landscape of metabolic disease research, the inhibition of acetyl-CoA carboxylase (ACC) has emerged as a promising therapeutic strategy. ACC plays a pivotal role in the regulation of fatty acid synthesis and oxidation. Two notable isozyme-nonselective ACC inhibitors, CP-610431 and its analog CP-640186, have been instrumental in elucidating the therapeutic potential of targeting this enzyme. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in the fields of biochemistry, pharmacology, and drug development.
Executive Summary
Both this compound and CP-640186 are potent, reversible, and ATP-uncompetitive inhibitors of both ACC1 and ACC2 isoforms.[1] While they exhibit similar in vitro potencies, CP-640186 was developed as an analog of this compound with improved metabolic stability, leading to enhanced in vivo efficacy.[1][2] This comparison will delve into their biochemical and cellular activities, pharmacokinetic profiles, and the underlying signaling pathways they modulate.
Performance Data
The following tables summarize the key quantitative data for this compound and CP-640186, highlighting their inhibitory potency against ACC isoforms and their effects on cellular lipid metabolism.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | ACC1 | ~50 | Rat | |
| ACC2 | ~50 | Rat | ||
| ACC1 | 35.7 | Rat | ||
| ACC2 | 55 | Rat | ||
| ACC1 | 50 | Mouse | ||
| ACC2 | 63 | Mouse | ||
| ACC1 | 70 | Cynomolgus Macaque | ||
| ACC2 | 26 | Cynomolgus Macaque | ||
| CP-640186 | ACC1 | 53 | Rat (liver) | |
| ACC2 | 61 | Rat (skeletal muscle) | ||
| hACC1 | 108.9 | Human |
Table 2: Cellular Activity (EC50/IC50)
| Compound | Assay | Cell Line | EC50/IC50 (µM) | Effect | Reference |
| This compound | Fatty Acid Synthesis | HepG2 | 1.6 | Inhibition | |
| Triglyceride Synthesis | HepG2 | 1.8 | Inhibition | ||
| Triglyceride Secretion | HepG2 | 3.0 | Inhibition | ||
| Apolipoprotein B Secretion | HepG2 | 5.7 | Inhibition | ||
| Fatty Acid Oxidation | C2C12 | 0.057 | Stimulation | ||
| Fatty Acid Oxidation | Rat Epitrochlearis Muscle | 1.3 | Stimulation | ||
| CP-640186 | Fatty Acid Synthesis | HepG2 | - | 2-3 times more potent than this compound | |
| Triglyceride Synthesis | HepG2 | - | 2-3 times more potent than this compound | ||
| Fatty Acid Oxidation | C2C12 | 0.057 | Stimulation | ||
| Fatty Acid Oxidation | Rat Epitrochlearis Muscle | 1.3 | Stimulation |
Table 3: In Vivo Efficacy (ED50) of CP-640186
| Effect | Species | ED50 (mg/kg) | Reference |
| Lowering Hepatic Malonyl-CoA | Rat | 55 | |
| Lowering Soleus Muscle Malonyl-CoA | Rat | 6 | |
| Lowering Quadriceps Muscle Malonyl-CoA | Rat | 15 | |
| Lowering Cardiac Muscle Malonyl-CoA | Rat | 8 | |
| Inhibition of Fatty Acid Synthesis | Rat | 13 | |
| Inhibition of Fatty Acid Synthesis | CD1 Mice | 11 | |
| Inhibition of Fatty Acid Synthesis | ob/ob Mice | 4 | |
| Stimulation of Whole Body Fatty Acid Oxidation | Rat | ~30 |
Table 4: Pharmacokinetic Properties of CP-640186 in Rats
| Parameter | Value |
| Plasma Half-life (t1/2) | 1.5 h |
| Bioavailability | 39% |
| Plasma Clearance (Clp) | 65 ml/min/kg |
| Volume of Distribution (Vdss) | 5 liters/kg |
| Time to Maximum Concentration (Tmax) | 1.0 h |
| Maximum Concentration (Cmax) | 345 ng/ml |
| Area Under the Curve (AUC0-∞) | 960 ng·h/ml |
Experimental Protocols
A detailed methodology for a key experiment, the ACC inhibition assay, is provided below. This protocol is a composite based on standard methodologies in the field.
ACC Inhibition Assay (Radiochemical Method)
Objective: To determine the in vitro potency of this compound and CP-640186 in inhibiting the enzymatic activity of ACC1 and ACC2.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 5 mM Sodium Citrate, 2 mM DTT
-
Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate
-
Test Compounds: this compound, CP-640186 dissolved in DMSO
-
Stop Solution: 6 M HCl
-
Scintillation Cocktail
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ACC enzyme, acetyl-CoA, and ATP.
-
Compound Addition: Add the test inhibitor (this compound or CP-640186) at various concentrations. Include a vehicle control (DMSO) for determining baseline enzyme activity.
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubation: Incubate the reaction at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding the stop solution (6 M HCl). This also helps to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas upon vortexing.
-
Measure Radioactivity: Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.
-
Quantification: Measure the amount of radioactivity incorporated into the acid-stable product, malonyl-CoA, using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the ACC activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ACC signaling pathway and a general experimental workflow for evaluating ACC inhibitors.
Caption: The ACC signaling pathway is regulated by upstream signals like insulin and AMPK.
Caption: A typical workflow for the evaluation of ACC inhibitors.
Conclusion
Both this compound and CP-640186 are valuable research tools for studying the roles of ACC in metabolic regulation. While their in vitro potencies are comparable, the improved metabolic stability of CP-640186 makes it a more suitable candidate for in vivo studies aimed at understanding the physiological consequences of systemic ACC inhibition. The data presented in this guide provide a solid foundation for researchers to select the appropriate inhibitor for their specific experimental needs and to design further investigations into the therapeutic potential of ACC inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ACC Inhibitors: CP-610431 vs. ND-630 and Other Modulators of Fatty Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acetyl-CoA Carboxylase (ACC) inhibitors, with a primary focus on CP-610431 and ND-630. We delve into their mechanisms of action, comparative efficacy based on available experimental data, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers engaged in metabolic disease and oncology drug discovery.
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that plays a pivotal role in the regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. In mammals, two main isoforms exist: ACC1, which is predominantly cytosolic and involved in fatty acid synthesis in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. The dual roles of ACC in both the synthesis and oxidation of fatty acids make it an attractive therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology.
Mechanism of Action: A Tale of Two Domains
This compound and ND-630, while both potent inhibitors of ACC, exhibit distinct mechanisms of action by targeting different domains of the enzyme.
This compound is a reversible, ATP-uncompetitive, and isozyme-nonselective ACC inhibitor.[1] It interacts with the carboxyltransferase (CT) domain of the enzyme.[2] This domain is responsible for the transfer of the carboxyl group from biotin to acetyl-CoA. By binding to the CT domain, this compound prevents this transfer, thereby inhibiting the production of malonyl-CoA.
ND-630 , on the other hand, is a potent, allosteric inhibitor that acts on the biotin carboxylase (BC) domain .[3] Specifically, it binds to the dimerization site of the BC domain, preventing the necessary dimerization of ACC subunits required for enzymatic activity.[4] This allosteric inhibition effectively halts the initial step of the ACC-catalyzed reaction.
Other notable ACC inhibitors include:
-
Soraphen A: A natural product that also targets the BC domain, preventing dimerization.[5]
-
CP-640186: An analog of this compound that also targets the CT domain.
-
TOFA (5-(Tetradecyloxy)-2-furoic acid): An allosteric inhibitor of ACCA (ACC1).
-
PF-05175157: A broad-spectrum ACC inhibitor.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound, ND-630, and other selected ACC inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ, which could influence the absolute values.
Table 1: In Vitro Enzyme Inhibition (IC50, nM)
| Compound | Target | Human ACC1 | Human ACC2 | Rat ACC1 | Rat ACC2 |
| This compound | CT Domain | ~50 | ~50 | 35.7 | 55 |
| ND-630 | BC Domain | 2.1 | 6.1 | - | - |
| CP-640186 | CT Domain | - | - | 53 | 61 |
| PF-05175157 | - | 27.0 | 33.0 | 23.5 | 50.4 |
| Soraphen A | BC Domain | ~5 (IC50) | ~5 (IC50) | - | - |
| TOFA | ACCA (ACC1) | - | - | - | - |
Data compiled from references:
Table 2: Cellular Activity (EC50 / IC50, µM)
| Compound | Cell Line | Assay | EC50 / IC50 (µM) |
| This compound | HepG2 | Fatty Acid Synthesis | 1.6 |
| HepG2 | Triglyceride Synthesis | 1.8 | |
| CP-640186 | HepG2 | Fatty Acid Synthesis | 0.62 |
| HepG2 | Triglyceride Synthesis | 1.8 | |
| C2C12 | Fatty Acid Oxidation | 0.057 | |
| PF-05175157 | Rat Hepatocytes | Malonyl-CoA Formation | 0.03 |
| TOFA | NCI-H460 | Cytotoxicity | ~5.0 (µg/mL) |
| HCT-8 | Cytotoxicity | ~5.0 (µg/mL) | |
| HCT-15 | Cytotoxicity | ~4.5 (µg/mL) |
Data compiled from references:
Table 3: In Vivo Efficacy (ED50, mg/kg)
| Compound | Species | Endpoint | ED50 (mg/kg) |
| This compound | CD1 Mice | Fatty Acid Synthesis | 22 |
| ob/ob Mice | Fatty Acid Synthesis | 4 | |
| CP-640186 | Rats | Hepatic Malonyl-CoA | 55 |
| Rats | Soleus Muscle Malonyl-CoA | 6 | |
| Rats | Quadriceps Muscle Malonyl-CoA | 15 | |
| Rats | Cardiac Muscle Malonyl-CoA | 8 | |
| Rats | Fatty Acid Synthesis | 13 | |
| CD1 Mice | Fatty Acid Synthesis | 11 | |
| ob/ob Mice | Fatty Acid Synthesis | 4 | |
| Rats | Whole Body Fatty Acid Oxidation | ~30 | |
| ND-630 | Rats | Hepatic Fatty Acid Synthesis | 0.14 |
| Rats | Whole Body Fatty Acid Oxidation | 3 (Minimum Effective Dose) |
Data compiled from references:
Experimental Protocols
ACC Enzyme Inhibition Assay
Principle: The activity of ACC can be measured by various methods, including radiometric assays that measure the incorporation of radiolabeled bicarbonate into malonyl-CoA, or spectrophotometric/luminescence-based assays that measure the consumption of ATP or production of ADP.
General Protocol (Radiometric):
-
Reaction Setup: In a microcentrifuge tube, a reaction mixture is prepared containing assay buffer, ACC enzyme, acetyl-CoA, ATP, and the test inhibitor at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of [¹⁴C]Sodium Bicarbonate.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acid solution, which also serves to remove unreacted [¹⁴C]HCO₃⁻.
-
Radioactivity Measurement: The amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Fatty Acid Synthesis Assay in HepG2 Cells
Principle: The rate of de novo fatty acid synthesis in cultured cells can be determined by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into cellular lipids.
General Protocol:
-
Cell Culture: HepG2 cells are cultured to a desired confluency in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the ACC inhibitor or vehicle control for a specified duration.
-
Labeling: [¹⁴C]acetate is added to the culture medium, and cells are incubated to allow for its incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Cellular lipids are extracted using an organic solvent mixture (e.g., hexane/isopropanol).
-
Quantification: The radioactivity incorporated into the lipid fraction is measured by scintillation counting.
-
Data Analysis: EC50 values are determined by plotting the inhibition of fatty acid synthesis against the inhibitor concentration.
Fatty Acid Oxidation Assay in C2C12 Myotubes
Principle: The rate of fatty acid oxidation can be assessed by measuring the production of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate, such as [¹⁴C]palmitate.
General Protocol:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with the ACC inhibitor or vehicle.
-
Oxidation Reaction: Cells are incubated with a medium containing [¹⁴C]palmitate.
-
Capture of CO₂: The ¹⁴CO₂ produced during oxidation is captured using a trapping agent (e.g., sodium hydroxide).
-
Quantification: The radioactivity in the trapping agent and the acid-soluble metabolites in the medium are measured by scintillation counting.
-
Data Analysis: The stimulation of fatty acid oxidation is calculated relative to the vehicle control.
In Vivo Measurement of Malonyl-CoA Levels in Rats
Principle: Tissue levels of malonyl-CoA can be quantified following inhibitor treatment to assess target engagement in vivo.
General Protocol:
-
Animal Dosing: Rats are administered the ACC inhibitor or vehicle via an appropriate route (e.g., oral gavage).
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and tissues of interest (e.g., liver, muscle) are rapidly collected and freeze-clamped to halt metabolic activity.
-
Extraction: Malonyl-CoA is extracted from the tissue homogenates.
-
Quantification: Malonyl-CoA levels are determined using methods such as HPLC or a radiometric assay involving fatty acid synthase.
-
Data Analysis: ED50 values are calculated based on the dose-dependent reduction in tissue malonyl-CoA levels.
Signaling Pathways and Visualizations
ACC activity is intricately regulated by upstream signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway. AMPK, a cellular energy sensor, is activated under conditions of low cellular energy (high AMP/ATP ratio). Activated AMPK phosphorylates and inactivates ACC, thereby reducing fatty acid synthesis and promoting fatty acid oxidation to restore cellular energy levels.
Below are Graphviz diagrams illustrating the ACC signaling pathway and a conceptual experimental workflow.
Caption: The ACC signaling pathway, its regulation by AMPK, and points of intervention by this compound and ND-630.
Caption: A generalized workflow for the evaluation of ACC inhibitors from in vitro to in vivo studies.
Conclusion
Both this compound and ND-630 are potent, non-isoform-selective inhibitors of ACC that have demonstrated efficacy in vitro and in vivo. Their distinct mechanisms of action, targeting the CT and BC domains respectively, offer different approaches to modulating ACC activity. The available data suggests that ND-630 exhibits lower nanomolar potency in enzymatic assays compared to the mid-nanomolar potency of this compound. However, a direct comparison is challenging due to the lack of head-to-head studies under identical conditions.
The development of a diverse range of ACC inhibitors, including those highlighted in this guide, underscores the therapeutic potential of targeting this central metabolic enzyme. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic benefits and potential side effects of these compounds in various disease contexts. This guide provides a foundational overview to aid researchers in the selection and evaluation of appropriate ACC inhibitors for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nimbustx.com [nimbustx.com]
- 3. pnas.org [pnas.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Computational Chemistry Highlights: Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats [compchemhighlights.org]
Unveiling the Potency of CP-610431: A Comparative Guide to Acetyl-CoA Carboxylase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of CP-610431's inhibitory effect on Acetyl-CoA Carboxylase (ACC), benchmarked against other key inhibitors. We present a detailed analysis of its biochemical and cellular activity, supported by experimental data and protocols, to facilitate informed decisions in metabolic disease research.
This compound is a potent, reversible, and isozyme-nonselective inhibitor of both ACC1 and ACC2, the two isoforms of Acetyl-CoA Carboxylase.[1][2] These enzymes play a critical role in the regulation of lipid metabolism. ACC1 is a cytosolic enzyme primarily found in lipogenic tissues like the liver and adipose tissue, where it catalyzes the rate-limiting step in de novo fatty acid synthesis.[3][4][5] ACC2 is associated with the outer mitochondrial membrane, mainly in oxidative tissues such as the heart and skeletal muscle. The malonyl-CoA produced by ACC2 regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1). Due to this central role in lipid metabolism, ACC is a significant therapeutic target for metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).
Comparative Inhibitory Potency of ACC Inhibitors
This compound demonstrates robust inhibition of both ACC isoforms. Its potency, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or greater than other notable ACC inhibitors. The following table summarizes the available quantitative data for this compound and its comparators.
| Compound | Target | IC50 (nM) | Species | EC50 (µM) | Cell Line/Tissue | Effect |
| This compound | rat ACC1 | 35.7 | Rat | 1.6 | HepG2 | Fatty Acid Synthesis Inhibition |
| rat ACC2 | 55 | Rat | 1.8 | HepG2 | Triglyceride Synthesis Inhibition | |
| mouse ACC1 | 50 | Mouse | 3.0 | HepG2 | Triglyceride Secretion Inhibition | |
| mouse ACC2 | 63 | Mouse | 5.7 | HepG2 | Apolipoprotein B Secretion Inhibition | |
| cynomolgus macaque ACC1 | 70 | Cynomolgus Macaque | 0.11 | Mouse Primary Hepatocytes | Fatty Acid Synthesis Inhibition | |
| cynomolgus macaque ACC2 | 26 | Cynomolgus Macaque | 1.2 | Mouse Primary Hepatocytes | Triglyceride Synthesis Inhibition | |
| Human ACC1/ACC2 | ~50 | Human | 10 | Mouse Primary Hepatocytes | Triglyceride Secretion Inhibition | |
| CP-640186 | ACC1/ACC2 | ~55 | Not Specified | 0.057 | C2C12 cells | Fatty Acid Oxidation Stimulation |
| 1.3 | Rat Epitrochlearis Muscle | Fatty Acid Oxidation Stimulation | ||||
| ND-630 | human ACC1 | 2.1 | Human | |||
| human ACC2 | 6.1 | Human | ||||
| ND-654 | human ACC1 | 3 | Human | 0.014 | HepG2 | Fatty Acid Synthesis Inhibition |
| human ACC2 | 8 | Human | ||||
| MK-4074 | human ACC1/ACC2 | ~3 | Human | |||
| Firsocostat | ACC1/ACC2 | Not Specified | Human | Used in clinical trials for NAFLD |
Data compiled from multiple sources.
This compound is the active R-enantiomer of the racemate CP-497485 and is significantly more potent, while the S-enantiomer, CP-610432, shows negligible inhibitory activity. An analog of this compound, CP-640186, exhibits similar IC50 values but is reported to be 2-3 times more potent in inhibiting fatty acid and triglyceride synthesis in HepG2 cells. Other compounds like ND-630, ND-654, and MK-4074 also display potent, low nanomolar inhibition of ACC isoforms.
Mechanism of Action
This compound acts as a reversible, ATP-uncompetitive inhibitor. This indicates that it does not compete with ATP for binding to the enzyme. Its mechanism is non-competitive with respect to bicarbonate and acetyl-CoA, suggesting it interacts with the carboxyl transferase (CT) domain of the enzyme.
Signaling Pathway and Experimental Workflow
The regulation of ACC activity is a key node in cellular metabolism, primarily controlled by the AMP-activated protein kinase (AMPK) signaling pathway. The following diagrams illustrate the ACC signaling pathway and a general workflow for an ACC inhibition assay.
Caption: Regulation of Acetyl-CoA Carboxylase (ACC) signaling.
Caption: General workflow for an ACC inhibition assay.
Experimental Protocols
The validation of this compound's inhibitory effect relies on robust experimental methodologies. Below are detailed protocols for key assays.
Radiometric ACC Inhibition Assay
This assay measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.
Materials:
-
ACC enzyme (human, rat, or mouse)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM Sodium Citrate, 2 mM DTT)
-
Acetyl-CoA
-
ATP
-
[¹⁴C]Sodium Bicarbonate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Stop solution (e.g., 6 M HCl)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ACC enzyme, and the test inhibitor at various concentrations.
-
Initiate Reaction: Start the reaction by adding a mixture of acetyl-CoA, ATP, and [¹⁴C]Sodium Bicarbonate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding the acid stop solution. This also helps to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas upon vortexing.
-
Measure Radioactivity: Transfer the reaction mixture to a scintillation vial containing a scintillation cocktail.
-
Quantify: Measure the amount of radioactivity incorporated into the acid-stable product, malonyl-CoA, using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to ACC activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Fatty Acid Synthesis Assay
This assay measures the de novo synthesis of fatty acids in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium
-
Test inhibitor (e.g., this compound)
-
[¹⁴C]Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere and grow.
-
Treatment: Treat the cells with varying concentrations of the test inhibitor for a specified period.
-
Labeling: Add [¹⁴C]Acetate to the cell culture medium and incubate for a period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using an appropriate solvent system.
-
Quantification: Measure the radioactivity in the lipid extract using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of fatty acid synthesis. Calculate the percentage of inhibition and determine the EC50 value.
Conclusion
The collective data strongly validates this compound as a potent, non-selective inhibitor of ACC1 and ACC2. Its well-characterized in vitro and cellular activities, coupled with a clear mechanism of action, position it as a valuable tool for investigating the therapeutic potential of ACC inhibition in metabolic diseases. This guide provides the necessary comparative data and experimental context to support further research and development efforts in this promising area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of CP-610431's Effects on Fatty Acid Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of CP-610431 and other notable modulators on fatty acid oxidation (FAO). The information is intended to assist researchers in evaluating the reproducibility of reported effects and in selecting appropriate tools for their studies.
Executive Summary
This compound is an isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme regulating fatty acid metabolism. By inhibiting both ACC1 and ACC2, this compound effectively reduces fatty acid synthesis and promotes fatty acid oxidation. This guide compares the reported in vitro and in vivo effects of this compound with its more metabolically stable analog, CP-640186, as well as other ACC inhibitors like ND-630 and Firsocostat. Additionally, compounds with alternative mechanisms of action, such as the fatty acid synthase (FAS) inhibitor C75 and the carnitine palmitoyltransferase 1 (CPT1) inhibitor Etomoxir, are included to provide a broader context for understanding the modulation of fatty acid oxidation. While direct studies on the reproducibility of this compound's effects are limited, the available data from multiple independent studies on its and similar compounds' mechanisms provide a basis for assessing the expected consistency of its biological activity.
Comparison of Modulators of Fatty Acid Oxidation
The following table summarizes the quantitative data on the effects of this compound and selected alternative compounds on their respective targets and on fatty acid oxidation.
| Compound | Primary Target(s) | Mechanism of Action | In Vitro Target Potency (IC50) | In Vitro FAO Effect | Cell/Tissue Type | In Vivo FAO Effect (ED50) |
| This compound | ACC1 and ACC2 | Inhibition of acetyl-CoA carboxylase | ~50 nM for ACC1 and ACC2[1] | Data not explicitly reported | --- | Data not explicitly reported |
| CP-640186 | ACC1 and ACC2 | Inhibition of acetyl-CoA carboxylase | ~55 nM for ACC1 and ACC2[1] | EC50 of 57 nM | C2C12 cells[1] | ~30 mg/kg (rat)[1] |
| EC50 of 1.3 µM | Rat epitrochlearis muscle[1] | |||||
| ND-630 (Firsocostat) | ACC1 and ACC2 | Allosteric inhibition of ACC dimerization | 2.1 nM (hACC1), 6.1 nM (hACC2) | 2-fold stimulation at 200 nM | C2C12 cells | Minimum effective dose 3 mg/kg (rat) |
| C75 | Fatty Acid Synthase (FAS), CPT1 | Inhibition of FAS, Agonist of CPT1 | Data not available for direct target | 203% increase at 30 µg/ml, 358% increase at 40 µg/ml | 3T3-L1 adipocytes | Increased whole-body FAO in mice |
| Etomoxir | CPT1 | Irreversible inhibition of carnitine palmitoyltransferase 1 | IC50 of 1.4 µM | ~90% inhibition at 10 µM | BT549 cells | Reduced cardiac CPT-I activity by 44% at 20 mg/kg (rat) |
Experimental Protocols
Measurement of Fatty Acid Oxidation in Cultured Cells (Radiolabeled Substrate Method)
This protocol is a representative method for assessing the effect of compounds on fatty acid oxidation in vitro, based on methodologies described in the cited literature.
1. Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate multi-well plates and culture until they reach the desired confluence or differentiation state.
-
On the day of the assay, replace the culture medium with a serum-free medium containing the desired concentration of the test compound (e.g., this compound, CP-640186, ND-630) or vehicle control. Pre-incubate for a specified time (e.g., 1-2 hours).
2. Radiolabeled Fatty Acid Incubation:
-
Prepare a reaction medium containing a radiolabeled fatty acid, typically [1-¹⁴C]palmitate or [9,10-³H]palmitate, complexed to bovine serum albumin (BSA).
-
After the pre-incubation period, replace the medium with the reaction medium containing the radiolabeled fatty acid and the test compound.
-
Incubate the plates at 37°C in a humidified incubator for a defined period (e.g., 1-3 hours).
3. Measurement of Radiolabeled Metabolites:
-
For ¹⁴CO₂ Trapping (Complete Oxidation):
-
After incubation, add a trapping agent (e.g., a filter paper soaked in NaOH or a similar base) to each well to capture the released ¹⁴CO₂.
-
Stop the reaction and release the dissolved CO₂ by adding an acid (e.g., perchloric acid).
-
Allow sufficient time for the ¹⁴CO₂ to be trapped by the agent.
-
Remove the trapping agent and measure the radioactivity using a scintillation counter.
-
-
For Acid-Soluble Metabolites (Incomplete Oxidation):
-
After incubation, stop the reaction by adding an acid (e.g., perchloric acid) to the medium.
-
Centrifuge the samples to pellet the cell debris.
-
Collect the supernatant, which contains the acid-soluble metabolites (e.g., acetyl-CoA).
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
4. Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Express the results as a percentage of the vehicle-treated control to determine the stimulation or inhibition of fatty acid oxidation.
-
For dose-response experiments, plot the percentage effect against the compound concentration to calculate EC50 or IC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the modulation of fatty acid oxidation by the discussed compounds and a typical experimental workflow for their evaluation.
Caption: Signaling pathways of fatty acid oxidation modulators.
Caption: General experimental workflow for FAO analysis.
References
A Head-to-Head Comparison: Pharmacological Inhibition with CP-610431 Versus Genetic Knockdown of ACC1/ACC2
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Acetyl-CoA Carboxylase (ACC) is critical for advancing research in metabolic diseases and oncology. This guide provides an objective comparison of two primary methodologies for inhibiting ACC function: the small molecule inhibitor CP-610431 and genetic knockdown of its isoforms, ACC1 and ACC2.
This comparison guide synthesizes experimental data to illuminate the distinct advantages and limitations of each approach, aiding in the selection of the most appropriate tool for specific research questions. We will delve into their mechanisms of action, effects on cellular metabolism, and potential off-target considerations.
Mechanism of Action: A Tale of Two Interventions
Both this compound and genetic knockdown aim to reduce or eliminate the activity of ACC, the rate-limiting enzyme in de novo fatty acid synthesis. However, they achieve this through fundamentally different mechanisms.
This compound is a potent, reversible, and isozyme-nonselective small molecule inhibitor of both ACC1 and ACC2.[1] It acts in an ATP-uncompetitive manner, indicating that it does not compete with ATP for binding to the enzyme.[1] This pharmacological approach offers the advantage of acute, dose-dependent, and reversible inhibition, allowing for precise temporal control over ACC activity in experimental systems.
Genetic knockdown , on the other hand, involves the use of techniques like small interfering RNA (siRNA) or CRISPR-Cas9 to reduce or completely eliminate the expression of the ACACA (ACC1) and ACACB (ACC2) genes. This results in a long-term, and in the case of CRISPR-Cas9, potentially permanent, reduction of the target protein. This method is invaluable for studying the chronic effects of ACC deficiency.
Quantitative Comparison of Effects
The following tables summarize the quantitative data from studies utilizing either this compound or genetic knockdown of ACC1 and ACC2. It is important to note that direct comparisons are limited by the different experimental systems and models used in various studies.
Table 1: In Vitro Inhibition and Cellular Effects
| Parameter | This compound | Genetic Knockdown (siRNA) | Reference |
| Target(s) | ACC1 and ACC2 | ACC1 and/or ACC2 | [1] |
| IC50 (ACC1) | ~50 nM (rat) | Not Applicable | [1] |
| IC50 (ACC2) | ~50 nM (rat) | Not Applicable | [1] |
| EC50 (Fatty Acid Synthesis in HepG2 cells) | 1.6 µM | Significant reduction with dual ACC1/ACC2 siRNA | |
| EC50 (Triglyceride Synthesis in HepG2 cells) | 1.8 µM | Not explicitly quantified in comparative studies | |
| Effect on Cell Proliferation (Glioblastoma cells) | Dose-dependent reduction | Significant reduction with dual ACC1/ACC2 siRNA |
Table 2: In Vivo Effects of ACC Inhibition or Deletion
| Parameter | Pharmacological Inhibition (this compound or similar) | Genetic Knockout (Mouse Models) | Reference |
| Fatty Acid Synthesis (Liver) | Significantly inhibited | Reduced in ACC1 knockout mice | |
| Fatty Acid Oxidation | Increased | Increased in ACC2 knockout mice | |
| Hepatic Steatosis | Reduced | Reduced with dual ACC1/ACC2 knockdown | |
| Plasma Triglycerides | Increased (with some inhibitors) | Variable, can be increased with liver-specific dual knockout | |
| Body Weight/Fat Mass | Reduced in some models | Conflicting results; some ACC2 knockout models show no change |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of ACC Regulation
The activity of both ACC1 and ACC2 is tightly regulated by the energy-sensing kinase, AMP-activated protein kinase (AMPK). Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates ACC1 and ACC2, leading to their inhibition. This serves to conserve energy by halting fatty acid synthesis and promoting fatty acid oxidation.
Caption: Regulation of ACC1 and ACC2 by AMPK and points of intervention.
Experimental Workflow: Comparing this compound and siRNA Knockdown
A typical experimental workflow to compare the effects of this compound and siRNA-mediated knockdown of ACC1/ACC2 on fatty acid synthesis would involve several key steps, as illustrated below.
Caption: Workflow for comparing pharmacological and genetic ACC inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in the comparison.
Western Blot for ACC1 and ACC2 Protein Levels
Objective: To determine the protein levels of ACC1 and ACC2 following genetic knockdown or to confirm target presence in pharmacological studies.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for ACC1 and ACC2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Fatty Acid Synthesis Assay using [14C]Acetate Incorporation
Objective: To measure the rate of de novo fatty acid synthesis in cells.
-
Cell Treatment:
-
Plate cells and treat with either this compound or transfect with ACC1/ACC2 siRNA as per the experimental design.
-
-
Radiolabeling:
-
After the desired treatment period, replace the medium with fresh medium containing [1-14C]acetate (e.g., 1 µCi/mL).
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in a solution of chloroform:methanol (2:1, v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Scintillation Counting:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipid residue by adding alcoholic KOH and heating at 70°C for 1 hour.
-
Acidify the mixture with HCl and extract the fatty acids with hexane.
-
Evaporate the hexane and dissolve the fatty acid residue in scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Normalization:
-
Normalize the counts per minute (CPM) to the total protein content of a parallel set of untreated cells.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Objective: To identify and quantify the different fatty acid species within a sample.
-
Lipid Extraction:
-
Extract total lipids from cells or tissues using the Bligh and Dyer method (chloroform:methanol:water).
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Transesterify the extracted lipids to FAMEs by incubation with methanolic HCl or BF3-methanol at 80°C for 1 hour.
-
Extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., a polar column like a BPX70) for separation of FAMEs.
-
Set an appropriate temperature gradient for the GC oven to resolve the different fatty acid species.
-
The mass spectrometer will identify the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.
-
-
Quantification:
-
Quantify the amount of each fatty acid by comparing its peak area to that of an internal standard (e.g., C17:0) added at the beginning of the extraction process.
-
Off-Target Effects and Other Considerations
A critical aspect of any targeted intervention is the potential for off-target effects.
-
Genetic Knockdown:
-
siRNA: Off-target effects are a known concern with siRNA, where the siRNA molecule can partially bind to and suppress the expression of unintended mRNAs. This can be mitigated by using multiple siRNAs targeting different regions of the same gene, using lower concentrations of siRNA, and performing rescue experiments.
-
CRISPR-Cas9: While highly specific, the CRISPR-Cas9 system can also induce off-target mutations at genomic sites with sequence similarity to the target site. Careful design of guide RNAs and off-target analysis using sequencing are essential to validate the specificity of the knockout.
-
Conclusion: Choosing the Right Tool for the Job
The choice between pharmacological inhibition with this compound and genetic knockdown of ACC1/ACC2 depends heavily on the specific research question and the experimental context.
-
This compound is an excellent tool for studying the acute and reversible effects of ACC inhibition. Its rapid action and dose-dependency allow for precise control over the timing and extent of ACC inhibition. This makes it ideal for investigating the immediate metabolic consequences of blocking fatty acid synthesis.
-
Genetic knockdown is the preferred method for investigating the chronic and long-term consequences of ACC deficiency. It provides a means to study the cellular and organismal adaptations that occur in response to a sustained loss of ACC function. While siRNA offers a transient knockdown, CRISPR-Cas9 allows for the creation of stable knockout cell lines and animal models for in-depth mechanistic studies.
For a comprehensive understanding of ACC's role in a biological process, a combined approach utilizing both pharmacological and genetic tools is often the most powerful strategy. This allows for the validation of findings across different modalities and provides a more complete picture of the multifaceted functions of ACC1 and ACC2.
References
A Head-to-Head Analysis of Two Potent Acetyl-CoA Carboxylase Inhibitors: CP-610431 and Firsocostat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), the inhibition of acetyl-CoA carboxylase (ACC) has emerged as a promising strategy. ACC is a critical enzyme that controls the rate-limiting step in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. By inhibiting ACC, compounds can simultaneously reduce the production of new fats in the liver and promote the oxidation of existing fatty acids. This dual mechanism of action makes ACC inhibitors attractive candidates for treating the hepatic steatosis and lipotoxicity characteristic of NASH.
This guide provides a comprehensive comparative analysis of two notable ACC inhibitors: CP-610431, developed by Pfizer, and Firsocostat (formerly GS-0976 or ND-630), developed by Nimbus Therapeutics and later acquired by Gilead Sciences. We will delve into their mechanisms of action, present supporting experimental data in a comparative format, detail the methodologies of key experiments, and visualize relevant pathways and workflows.
Mechanism of Action: Targeting the Gatekeeper of Fat Metabolism
Both this compound and Firsocostat target the two isoforms of ACC: ACC1 and ACC2. ACC1 is primarily cytosolic and plays a key role in the synthesis of fatty acids in lipogenic tissues like the liver and adipose tissue. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation. By inhibiting both isoforms, these compounds aim to comprehensively address the imbalance in lipid metabolism that drives NASH.
However, their modes of inhibition differ. This compound is a reversible, ATP-uncompetitive, and isozyme-nonselective inhibitor of ACC.[1] This means it binds to the enzyme-substrate complex and does not compete with ATP for its binding site. In contrast, Firsocostat is an allosteric inhibitor that binds to the biotin carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic activity.[2][3] This allosteric binding site is distinct from the active site targeted by some other ACC inhibitors.
Quantitative Comparison of In Vitro and Cellular Activity
The following tables summarize the key quantitative data for this compound and Firsocostat based on preclinical studies.
Table 1: In Vitro Enzyme Inhibition
| Parameter | This compound | Firsocostat (GS-0976/ND-630) | Reference |
| Target(s) | ACC1 and ACC2 | ACC1 and ACC2 | [1][2] |
| Mechanism | Reversible, ATP-uncompetitive | Allosteric | |
| ACC1 IC₅₀ | ~50 nM (rat) | 2.1 nM (human) | |
| ACC2 IC₅₀ | ~50 nM (rat) | 6.1 nM (human) |
Table 2: Cellular Activity
| Assay | Cell Line | Parameter | This compound | Firsocostat (GS-0976/ND-630) | Reference |
| Fatty Acid Synthesis | HepG2 | EC₅₀ | 1.6 µM | 66 nM | |
| Triglyceride Synthesis | HepG2 | EC₅₀ | 1.8 µM | Not Reported | |
| Triglyceride Secretion | HepG2 | EC₅₀ | 3.0 µM | Not Reported | |
| Apolipoprotein B Secretion | HepG2 | EC₅₀ | 5.7 µM | Not Reported | |
| Fatty Acid Oxidation | C2C12 | Stimulation | Yes (with analog CP-640186) | Yes |
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of fatty acid metabolism and points of inhibition by this compound and Firsocostat.
Caption: General experimental workflow for a cellular fatty acid synthesis assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison, based on the descriptions in the primary research articles.
ACC1 and ACC2 Enzyme Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ACC enzymes.
-
Enzyme Source: Recombinant human or rat ACC1 and ACC2 enzymes.
-
Assay Principle: The activity of ACC is measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.
-
Reaction Mixture: A typical reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.5), ATP, MgCl₂, acetyl-CoA, citrate (as an activator), and the test compound (this compound or Firsocostat) at various concentrations.
-
Procedure:
-
The ACC enzyme is pre-incubated with the test compound in the assay buffer.
-
The reaction is initiated by the addition of [¹⁴C]NaHCO₃.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is terminated by the addition of an acid (e.g., HCl).
-
The acid-stable radioactivity, representing the amount of [¹⁴C]malonyl-CoA formed, is measured using a scintillation counter.
-
-
Data Analysis: The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Fatty Acid Synthesis Assay (HepG2 Cells)
This assay measures the effect of the inhibitors on de novo fatty acid synthesis in a human liver cell line.
-
Cell Line: HepG2 human hepatoma cells.
-
Assay Principle: The rate of fatty acid synthesis is determined by measuring the incorporation of [¹⁴C]acetate into cellular lipids.
-
Procedure:
-
HepG2 cells are plated in multi-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of this compound or Firsocostat for a specified duration.
-
[¹⁴C]acetate is added to the culture medium, and the cells are incubated for a further period (e.g., 2-4 hours).
-
The cells are washed to remove unincorporated [¹⁴C]acetate.
-
Cellular lipids are extracted using a solvent mixture (e.g., hexane/isopropanol).
-
The radioactivity in the lipid extract is quantified by scintillation counting.
-
-
Data Analysis: The EC₅₀ values are determined from the dose-response curves.
Fatty Acid Oxidation Assay (C2C12 Myotubes)
This assay assesses the ability of the inhibitors to stimulate the oxidation of fatty acids in a muscle cell line.
-
Cell Line: C2C12 mouse myoblasts, differentiated into myotubes.
-
Assay Principle: The rate of fatty acid oxidation is measured by the production of [¹⁴C]CO₂ or acid-soluble metabolites from [¹⁴C]palmitate.
-
Procedure:
-
Differentiated C2C12 myotubes are treated with different concentrations of the test compound.
-
[¹⁴C]palmitate complexed to bovine serum albumin (BSA) is added to the cells.
-
The cells are incubated to allow for fatty acid uptake and oxidation.
-
The amount of [¹⁴C]CO₂ produced is captured, and the acid-soluble metabolites in the medium are collected.
-
The radioactivity of the captured CO₂ and the acid-soluble fraction is measured by scintillation counting.
-
-
Data Analysis: The data is typically presented as the fold-stimulation of fatty acid oxidation compared to a vehicle control.
In Vivo Studies and Clinical Development
This compound: Preclinical in vivo studies with this compound and its analog, CP-640186, demonstrated the ability to lower malonyl-CoA levels in various tissues, inhibit fatty acid synthesis, and stimulate fatty acid oxidation in animal models. However, the clinical development of this compound for metabolic diseases has not been extensively reported in the public domain.
Firsocostat: Firsocostat has undergone more extensive clinical development. It has been evaluated in several Phase 2 clinical trials for the treatment of NASH, both as a monotherapy and in combination with other agents. These trials have demonstrated that Firsocostat can significantly reduce liver fat content in patients with NASH. However, a common side effect observed with ACC inhibitors, including Firsocostat, is an increase in plasma triglycerides. The long-term implications of this on cardiovascular risk are an important consideration in its ongoing development.
Conclusion
Both this compound and Firsocostat are potent inhibitors of ACC1 and ACC2, demonstrating the potential to modulate lipid metabolism in a manner that could be beneficial for the treatment of NASH. Firsocostat has shown greater potency in in vitro and cellular assays and has progressed further in clinical development, providing valuable insights into the efficacy and safety of ACC inhibition in humans. The ATP-uncompetitive mechanism of this compound offers an alternative approach to ACC inhibition. The data presented in this guide provides a foundation for researchers and drug developers to compare these two important molecules and to inform the continued exploration of ACC inhibitors as a therapeutic strategy for metabolic diseases.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of ACC Inhibitors: CP-610431 vs. MK-4074
For researchers and professionals in drug development, the selection of a suitable Acetyl-CoA Carboxylase (ACC) inhibitor is critical for advancing therapies against metabolic diseases. This guide provides a comprehensive, data-driven comparison of two notable ACC inhibitors, CP-610431 and MK-4074, focusing on their mechanism, potency, and effects observed in preclinical and clinical studies.
Executive Summary
Both this compound and MK-4074 are potent inhibitors of ACC, a key enzyme in the de novo lipogenesis (DNL) pathway. While both compounds effectively inhibit ACC1 and ACC2, they exhibit key differences in tissue specificity and clinical outcomes. MK-4074 is a liver-specific inhibitor, a characteristic attributed to its interaction with organic anion transport proteins (OATPs) found on hepatocytes.[1][2] In contrast, this compound demonstrates broader, isozyme-nonselective inhibition.[3]
Clinical data for MK-4074 shows a significant reduction in hepatic steatosis, but this is accompanied by a notable and concerning increase in plasma triglycerides.[2][4] Preclinical data for this compound also indicates a reduction in fatty acid synthesis. This guide will delve into the available data to facilitate an informed comparison.
Mechanism of Action and Signaling Pathway
Both this compound and MK-4074 exert their effects by inhibiting Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial building block for the synthesis of new fatty acids (de novo lipogenesis) and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for fatty acid oxidation.
By inhibiting ACC, these compounds reduce the production of malonyl-CoA. This leads to two primary downstream effects: a decrease in de novo lipogenesis and an increase in fatty acid oxidation.
Potency and Efficacy: A Comparative Data Summary
The following tables summarize the in vitro and in vivo potency and efficacy of this compound and MK-4074 based on available research data. It is important to note that these values are from different studies and direct head-to-head comparisons may not be available.
In Vitro Potency
| Compound | Target | IC50 | Species | Reference |
| This compound | ACC1 | ~50 nM | Rat | |
| ACC2 | ~50 nM | Rat | ||
| MK-4074 | ACC1 | ~3 nM | Human | |
| ACC2 | ~3 nM | Human |
In Vivo Efficacy
| Compound | Model | Dose | Effect | Reference |
| This compound | CD1 Mice | 30 mg/kg | 64% inhibition of hepatic fatty acid synthesis | |
| ob/ob Mice | 4 mg/kg (ED50) | Inhibition of fatty acid synthesis | ||
| MK-4074 | KKAy Mice | 0.9 mg/kg (ID50) | Dose-dependent decrease in DNL | |
| Healthy Humans | 140 mg single dose | ~96% inhibition of fractional DNL | ||
| Humans with Hepatic Steatosis | 200 mg b.i.d. for 4 weeks | 36% reduction in liver triglycerides | ||
| ~200% increase in plasma triglycerides |
Experimental Protocols
In Vitro ACC Inhibition Assay (for MK-4074)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against recombinant ACC protein.
Methodology:
-
Protein Purification: Recombinant ACC protein is purified from expressing cells (e.g., Sf9 or FM3A cells) or liver tissue using chromatography techniques.
-
Assay Preparation: An assay buffer is prepared containing 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO3, 0.086 mM NaH14CO3, 20 mM potassium citrate, 20 mM MgCl2, 2 mM DTT, 0.5 mg/mL BSA, and 50 mM HEPES-Na (pH 7.5).
-
Incubation: The purified ACC protein is incubated with the test compound (MK-4074) in the assay buffer.
-
Reaction: The reaction is allowed to proceed for 40 minutes at 37°C.
-
Measurement: The amount of radiolabeled malonyl-CoA produced is quantified to determine the level of ACC inhibition.
Cellular De Novo Lipogenesis (DNL) Assay (for MK-4074)
This protocol outlines a method to assess the effect of a compound on DNL in a cellular context.
Methodology:
-
Cell Culture: Hepatocytes or other relevant cell lines are cultured under appropriate conditions.
-
Pre-incubation: Cells are pre-incubated with the test compound (MK-4074) for 1 hour.
-
Labeling: The cells are then incubated for an additional 1-3 hours with 14C-labeled acetate.
-
Lipid Extraction: Intracellular lipids are extracted from the cells.
-
Quantification: The amount of 14C-labeled lipids is measured to determine the rate of DNL.
Clinical Implications and Side Effects
The liver-specific action of MK-4074 was designed to minimize systemic side effects. Clinical trials in patients with hepatic steatosis demonstrated its efficacy in reducing liver fat. However, a significant and unexpected side effect was a marked increase in plasma triglycerides, with one patient's levels exceeding 800 mg/dL. This hypertriglyceridemia is thought to be a direct consequence of ACC inhibition in the liver, leading to an activation of SREBP-1c and increased VLDL secretion.
While clinical data for this compound is less readily available in the provided search results, its non-specific nature could potentially lead to a different side effect profile.
Conclusion
Both this compound and MK-4074 are potent inhibitors of ACC with demonstrated efficacy in reducing de novo lipogenesis. MK-4074's liver-specificity represents a targeted approach to treating hepatic steatosis. However, the associated hypertriglyceridemia is a significant clinical concern that needs to be addressed. This compound, as a non-selective inhibitor, may have broader systemic effects, and further clinical investigation is required to fully understand its therapeutic potential and safety profile. The choice between these or other ACC inhibitors will depend on the specific therapeutic goals and the tolerance for their respective side effect profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Efficacy of the Acetyl-CoA Carboxylase Inhibitor CP-610431: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of CP-610431, a reversible, isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor, with other relevant ACC inhibitors. The data presented is based on available experimental evidence to assist researchers in evaluating its potential for metabolic disease and oncology research.
This compound inhibits both ACC1 and ACC2 isoforms with an IC50 of approximately 50 nM.[1][2] This non-selective inhibition allows for the simultaneous suppression of fatty acid synthesis in lipogenic tissues and the stimulation of fatty acid oxidation in oxidative tissues, making it a molecule of interest for conditions associated with metabolic dysregulation.
Comparative Efficacy of ACC Inhibitors
The following tables summarize the in vivo and in vitro efficacy of this compound in comparison to other notable ACC inhibitors.
Table 1: In Vitro Potency of Selected ACC Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay Potency (EC50, µM) | Reference |
| This compound | ACC1, ACC2 | ~50 | Fatty Acid Synthesis (HepG2): 1.6Triglyceride Synthesis (HepG2): 1.8 | [1][2] |
| CP-640186 | ACC1, ACC2 | ~55 | Fatty Acid Oxidation (C2C12): 0.057 | [2] |
| ND-630 (Firsocostat) | ACC1, ACC2 | - | Reduces fatty acid synthesis and stimulates fatty acid oxidation in cultured cells. | |
| PF-05175157 | ACC1, ACC2 | - | - |
Table 2: In Vivo Efficacy of Selected ACC Inhibitors in Rodent Models
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | CD1 mice | 30 mg/kg | 64% inhibition of hepatic fatty acid synthesis | |
| ob/ob mice | 4 mg/kg (ED50) | Inhibition of fatty acid synthesis | ||
| CP-640186 | Rats | 6 mg/kg (ED50) | Lowered soleus muscle malonyl-CoA | |
| Rats | 55 mg/kg (ED50) | Lowered hepatic malonyl-CoA | ||
| ND-630 (Firsocostat) | Diet-induced obese rats | Chronic dosing | Reduced hepatic steatosis, improved insulin sensitivity | |
| Zucker diabetic fatty rats | Chronic dosing | Reduced hepatic steatosis, improved glucose-stimulated insulin secretion | ||
| ND-646 | NSCLC xenograft mice | 25 mg/kg BID | Inhibited tumor growth |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of non-selective ACC inhibitors and a general workflow for evaluating their in vivo efficacy.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the evaluation of this compound and its alternatives.
In Vivo Inhibition of Fatty Acid Synthesis
-
Animal Models: Male CD1 mice or ob/ob mice are commonly used. Animals are fasted to synchronize their metabolic state before the experiment.
-
Compound Administration: this compound is administered via oral gavage at specified doses (e.g., 30 and 100 mg/kg for CD1 mice, and a dose range to determine ED50 in ob/ob mice). A vehicle control group is run in parallel.
-
Measurement of Fatty Acid Synthesis: One hour after dosing, a tracer such as ³H₂O is injected. After a set period (e.g., 1 hour), animals are euthanized, and liver tissue is collected. Hepatic fatty acids are saponified and extracted. The incorporation of the radiolabel into the fatty acid fraction is measured by scintillation counting to determine the rate of synthesis.
-
Data Analysis: The percentage inhibition of fatty acid synthesis is calculated by comparing the tracer incorporation in the compound-treated groups to the vehicle-treated group. The ED50 value, the dose at which 50% of the maximal effect is observed, is calculated from the dose-response curve.
Measurement of Tissue Malonyl-CoA Levels
-
Animal Models: Male Sprague-Dawley rats are often utilized.
-
Compound Administration: A compound like CP-640186 is administered, and tissues such as liver, soleus muscle, quadriceps muscle, and cardiac muscle are collected at a specific time point post-dosing.
-
Sample Processing and Analysis: Tissues are rapidly frozen in liquid nitrogen to halt metabolic activity. Malonyl-CoA is then extracted and quantified using methods such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Malonyl-CoA levels in treated groups are compared to a vehicle control group to determine the extent of reduction. ED50 values for malonyl-CoA lowering in different tissues are determined from dose-response studies.
In Vitro ACC Inhibition Assay
-
Enzyme Source: Recombinant human ACC1 and ACC2 are used.
-
Assay Principle: The assay measures the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. The activity can be monitored by coupling the reaction to the oxidation of NADH, which is measured spectrophotometrically.
-
Procedure: The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of substrates (acetyl-CoA, ATP, and bicarbonate). The rate of reaction is measured and compared to a control without the inhibitor.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the concentration-response curve.
Conclusion
This compound is a potent, non-selective inhibitor of ACC1 and ACC2 that has demonstrated in vivo efficacy in reducing fatty acid synthesis in preclinical models. When compared to other ACC inhibitors, such as its analog CP-640186, it shows comparable in vitro potency. The development of newer generation ACC inhibitors like ND-630 (Firsocostat) and ND-646 has expanded the application of this mechanism to therapeutic areas including non-alcoholic steatohepatitis and oncology. The experimental data and protocols provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of ACC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CP-610431's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the acetyl-CoA carboxylase (ACC) inhibitor CP-610431 with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of its mechanism of action.
This compound is a potent, reversible, and isozyme-nonselective inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2)[1]. As a key regulator of fatty acid metabolism, ACC presents a compelling therapeutic target for metabolic diseases. This guide cross-validates the mechanism of action of this compound by comparing it with two other notable ACC inhibitors: CP-640186, a structurally similar analog with improved metabolic stability, and ND-630, an allosteric inhibitor with a distinct binding mechanism.
Comparative Analysis of ACC Inhibitors
The primary mechanism of action for this compound is the inhibition of ACC, which leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This is achieved by targeting the carboxyltransferase (CT) domain of both ACC1 and ACC2 in an ATP-uncompetitive manner[2]. To provide a clear comparison, the following tables summarize the in vitro and in vivo efficacy of this compound, CP-640186, and ND-630.
In Vitro Potency and Cellular Activity
| Compound | Target(s) | IC50 (nM) | EC50 (µM) - Fatty Acid Synthesis (HepG2 cells) | EC50 - Fatty Acid Oxidation (C2C12 cells) | Mechanism of Action |
| This compound | ACC1, ACC2 | ~50 (rat ACC1/ACC2)[2][3] | 1.6[1] | Not explicitly found | ATP-uncompetitive, Carboxyltransferase (CT) domain inhibitor |
| CP-640186 | ACC1, ACC2 | ~55 (rat ACC1/ACC2) | 0.62 | 0.057 | ATP-uncompetitive, Carboxyltransferase (CT) domain inhibitor |
| ND-630 | ACC1, ACC2 | 2.1 (hACC1), 2.7 (hACC2) | 0.025 | 2-fold increase at 0.2 µM | Allosteric, Biotin Carboxylase (BC) domain inhibitor |
In Vivo Efficacy
| Compound | ED50 - Fatty Acid Synthesis Inhibition (mg/kg) | ED50 - Malonyl-CoA Reduction (mg/kg) | Animal Model |
| This compound | 22 (CD1 mice), 4 (ob/ob mice) | Not explicitly found | Mice |
| CP-640186 | 13 (rats), 11 (CD1 mice), 4 (ob/ob mice) | 55 (hepatic), 6 (soleus muscle) | Rats, Mice |
| ND-630 | 0.14 (rats) | Not explicitly found | Rats |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled bicarbonate into malonyl-CoA, providing a direct measure of ACC activity.
Materials:
-
Purified ACC1 or ACC2 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
ATP
-
Acetyl-CoA
-
[¹⁴C]Sodium Bicarbonate
-
Test compounds (this compound, CP-640186, ND-630) dissolved in DMSO
-
Stop Solution (e.g., 6 M HCl)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and acetyl-CoA.
-
Add the test inhibitor at various concentrations to the reaction wells. Include a DMSO vehicle control.
-
Pre-incubate the mixture with the ACC enzyme for 15 minutes at 37°C.
-
Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to ACC activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Cellular Fatty Acid Synthesis Assay
This assay measures the de novo synthesis of fatty acids in cultured cells by quantifying the incorporation of a labeled precursor, such as [¹⁴C]acetate.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
Test compounds (this compound, CP-640186, ND-630)
-
[¹⁴C]Acetate
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).
-
Add [¹⁴C]acetate to the culture medium and incubate for 2-4 hours.
-
Wash the cells with cold PBS to remove unincorporated [¹⁴C]acetate.
-
Lyse the cells and collect the lysate.
-
Extract the lipids from the cell lysate.
-
Measure the radioactivity in the lipid fraction using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of fatty acid synthesis and determine EC50 values.
Cellular Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation in cultured cells by quantifying the production of a metabolic byproduct, such as ³H₂O from [³H]palmitate.
Materials:
-
C2C12 myotubes (or other relevant cell line)
-
Cell culture medium
-
Test compounds (this compound, CP-640186, ND-630)
-
[³H]Palmitate complexed to BSA
-
Perchloric acid
-
Activated charcoal
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in a multi-well plate.
-
Pre-incubate the myotubes with the test compounds for a specified time.
-
Add [³H]palmitate to the medium and incubate for 1-2 hours.
-
Stop the reaction by adding perchloric acid.
-
Transfer the supernatant to a tube containing activated charcoal to separate the ³H₂O from the unoxidized [³H]palmitate.
-
Centrifuge the tubes and transfer the supernatant to a scintillation vial.
-
Measure the radioactivity of the ³H₂O using a scintillation counter.
-
Normalize the results to the total protein content.
-
Calculate the fold-change in fatty acid oxidation relative to the vehicle control.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Signaling pathway of ACC1 and ACC2 and points of inhibition.
Caption: Experimental workflows for ACC inhibitor validation.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. | Sigma-Aldrich [sigmaaldrich.com]
Independent Verification of CP-610431's Potency: A Comparative Analysis of Acetyl-CoA Carboxylase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Acetyl-CoA Carboxylase (ACC) inhibitor CP-610431 with alternative compounds. The inhibitory activities of these molecules are presented with supporting data and detailed experimental methodologies to aid in the independent verification and selection of appropriate research tools.
This compound is a potent, reversible, and ATP-uncompetitive inhibitor of both ACC isoforms, ACC1 and ACC2.[1] Its non-selective inhibition of these enzymes, which are critical in fatty acid synthesis and oxidation, has positioned it as a valuable tool in metabolic disease research. This guide offers a direct comparison of this compound's inhibitory concentration (IC50) values against those of other notable ACC inhibitors, namely CP-640186 and Firsocostat (ND-630).
Comparative Inhibitory Activity of ACC Inhibitors
The following table summarizes the reported IC50 values for this compound and its alternatives against ACC1 and ACC2. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by half, providing a standardized measure of potency.
| Compound | Target | IC50 (nM) | Species |
| This compound | ACC1 | ~50 | Not Specified |
| ACC2 | ~50 | Not Specified | |
| CP-640186 | Rat liver ACC1 | 53 | Rat |
| Rat skeletal muscle ACC2 | 61 | Rat | |
| Firsocostat (ND-630) | Human ACC1 | 2.1 | Human |
| Human ACC2 | 6.1 | Human |
Note: The IC50 values are sourced from publicly available research data.[2][3][4][5]
Understanding the Mechanism: The Acetyl-CoA Carboxylase Signaling Pathway
This compound and its counterparts exert their effects by modulating the activity of Acetyl-CoA Carboxylase (ACC). ACC is a key regulatory enzyme in lipid metabolism. The simplified signaling pathway below illustrates the central role of ACC. AMP-activated protein kinase (AMPK), a central energy sensor, can phosphorylate and inhibit ACC, thereby reducing fatty acid synthesis. Insulin, on the other hand, can activate ACC, promoting the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.
Caption: Simplified signaling pathway of Acetyl-CoA Carboxylase (ACC) regulation.
Experimental Protocol for IC50 Determination of ACC Inhibitors
The following protocol outlines a generalized enzymatic assay for determining the IC50 values of ACC inhibitors like this compound. This method is based on standard biochemical approaches for assessing enzyme inhibition.
1. Reagents and Materials:
-
Purified recombinant human ACC1 and ACC2 enzymes
-
This compound and other test compounds
-
Acetyl-CoA
-
ATP
-
Bicarbonate (or a source like NaHCO3)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors like MgCl2 and KCl)
-
Detection reagent (e.g., a coupled enzyme system to measure ADP production, or a method to quantify malonyl-CoA)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
2. Experimental Workflow:
The workflow for a typical IC50 determination experiment involves serial dilution of the inhibitor, incubation with the enzyme and substrates, and subsequent measurement of enzyme activity.
Caption: General experimental workflow for determining the IC50 of an ACC inhibitor.
3. Detailed Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Perform a serial dilution to obtain a range of concentrations to be tested.
-
Enzyme Reaction:
-
In a 384-well plate, add a small volume of each concentration of the test compound.
-
Add the purified ACC enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of the substrates: acetyl-CoA, ATP, and bicarbonate.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined period, ensuring the reaction remains within the linear range.
-
Detection: Stop the reaction and measure the enzyme activity. The method of detection will depend on the assay kit used. For example, if measuring ADP production, a detection reagent is added that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis:
-
Subtract the background signal from all measurements.
-
Normalize the data by setting the no-inhibitor control as 100% activity and the high-concentration inhibitor or no-enzyme control as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a framework for the independent verification and comparison of this compound and its alternatives. For specific applications, it is recommended to consult detailed protocols from original research articles or commercial assay kits.
References
- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Specificity of CP-610431 for Acetyl-CoA Carboxylase (ACC) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of the Acetyl-CoA Carboxylase (ACC) inhibitor, CP-610431, for the two main isoforms of the enzyme, ACC1 and ACC2. The performance of this compound is compared with several other notable ACC inhibitors, supported by experimental data to aid in the selection of the most appropriate compound for research and drug development purposes.
Introduction to ACC and the Role of its Isoforms
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. In mammals, two isoforms of ACC exist with distinct cellular locations and functions:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 is a key building block for the synthesis of new fatty acids.
-
ACC2: Associated with the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle. The malonyl-CoA generated by ACC2 acts as a regulator of fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).
Given their distinct roles, the selective inhibition of ACC1 or ACC2, or the dual inhibition of both, presents different therapeutic opportunities for metabolic diseases. Therefore, understanding the isoform specificity of inhibitors like this compound is paramount.
This compound: An Isozyme-Nonselective ACC Inhibitor
This compound is characterized as a reversible and ATP-uncompetitive inhibitor of both ACC1 and ACC2.[1] Experimental data consistently demonstrates that this compound exhibits nearly equal potency against both isoforms, making it an isozyme-nonselective inhibitor.[2]
Comparative Analysis of ACC Inhibitor Specificity
To provide a clear perspective on the specificity of this compound, the following table summarizes its inhibitory activity (IC50 values) against human and rat ACC1 and ACC2, alongside a selection of other well-characterized ACC inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target Organism | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Specificity Profile |
| This compound | Rat | 35.7 | 55 | Non-selective[1] |
| Human | ~50 | ~50 | Non-selective[1] | |
| CP-640186 | Rat | 53 | 61 | Non-selective[3] |
| Human | ~55 | ~55 | Non-selective | |
| MK-4074 | Human | ~3 | ~3 | Non-selective |
| ND-630 (Firsocostat) | Human | 2.1 | 6.1 | Non-selective |
| ND-654 | Human | 3 | 8 | Non-selective |
| PF-05175157 | Human | 27 | 33 | Non-selective |
| Rat | 23.5 | 50.4 | Non-selective | |
| ND-646 | Human | 3.5 | 4.1 | Non-selective |
Experimental Protocols
The determination of ACC inhibitor potency is crucial for its characterization. The radiometric assay is a classic and highly sensitive method for this purpose.
Radiometric [¹⁴C]-Bicarbonate Fixation Assay
This assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.
Materials and Reagents:
-
Purified recombinant human ACC1 or ACC2 enzyme
-
Acetyl-CoA
-
ATP
-
[¹⁴C]Sodium Bicarbonate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, potassium citrate, and DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Acid solution (e.g., 6M HCl) to stop the reaction
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified ACC enzyme, acetyl-CoA, and ATP.
-
Inhibitor Addition: Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) for determining baseline enzyme activity.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding an acid solution. This step also helps to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas.
-
Measure Radioactivity: Transfer a portion of the reaction mixture to a scintillation vial containing a scintillation cocktail.
-
Quantification: Measure the amount of radioactivity incorporated into malonyl-CoA using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the ACC activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Processes
To further aid in the understanding of ACC's role and the methods used to evaluate its inhibitors, the following diagrams are provided.
Caption: ACC Signaling in Fatty Acid Metabolism.
Caption: Experimental Workflow for an ACC Inhibition Assay.
Conclusion
The experimental data clearly indicates that this compound is a non-selective inhibitor of both ACC1 and ACC2, with comparable potency for both isoforms. This lack of selectivity is also observed in other inhibitors such as CP-640186, MK-4074, ND-630, ND-654, PF-05175157, and ND-646. For research applications where the goal is to inhibit overall malonyl-CoA production and simultaneously affect both fatty acid synthesis and oxidation, this compound and these other non-selective inhibitors are suitable tools. However, for studies aiming to dissect the specific roles of ACC1 or ACC2, isoform-selective inhibitors would be required. The choice of inhibitor should be guided by the specific research question and the desired pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Synergistic Potential of CP-610431 in Combination with Other Metabolic Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CP-610431, a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), has emerged as a significant tool in metabolic research. By targeting both ACC1 and ACC2, the rate-limiting enzymes in de novo lipogenesis and regulators of fatty acid oxidation, this compound holds therapeutic promise for a range of metabolic disorders. This guide provides a comparative analysis of the experimental data on the use of ACC inhibitors, with a focus on the principles guiding the combination of this compound and its analogues with other metabolic modulators.
Mechanism of Action: The Central Role of ACC Inhibition
Acetyl-CoA carboxylase (ACC) exists in two isoforms: ACC1, predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, mainly located in oxidative tissues such as the heart and skeletal muscle. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. In the cytoplasm, malonyl-CoA serves as a crucial building block for the synthesis of fatty acids. In the mitochondria, malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.
This compound is an ATP-uncompetitive inhibitor of both ACC1 and ACC2, with IC50 values of approximately 50 nM.[1] Its nonselective inhibition leads to a dual effect: a reduction in fatty acid synthesis and an increase in fatty acid oxidation. This mechanism makes it an attractive candidate for addressing conditions characterized by dysregulated lipid metabolism, such as non-alcoholic steatohepatitis (NASH), dyslipidemia, and insulin resistance.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound action.
Combination Strategies and Supporting Data
While direct experimental data on this compound in combination with other specific metabolic modulators is limited in publicly available literature, studies on other ACC inhibitors, such as firsocostat (an analogue of this compound), provide valuable insights into the potential synergistic effects. The primary rationale for combination therapy is to target multiple pathways involved in metabolic diseases to achieve greater efficacy and potentially mitigate side effects.
ACC Inhibitors in Combination with PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Different PPAR isoforms (α, δ, and γ) have distinct functions, making them attractive targets for combination therapy with ACC inhibitors.
A key preclinical study investigated the effects of an ACC inhibitor (ACCi), an analogue of firsocostat, in combination with various PPAR agonists in a high-fat diet-fed dyslipidemic rat model of NASH.[2][3] The study aimed to assess if the combination could enhance the reduction in liver triglycerides (TG) and ameliorate the increase in circulating TG, a known side effect of ACC inhibition.
Table 1: Effects of ACCi in Combination with PPAR Agonists and a THRβ Agonist on Liver and Circulating Triglycerides in Dyslipidemic Rats [2][3]
| Treatment Group | Change in Liver TG vs. Vehicle (%) | Change in Circulating TG vs. ACCi alone (%) |
| ACCi (30 mg/kg) | ↓ 41-69% | - |
| ACCi + Fenofibrate (PPARα agonist) | ↓ 58% | Mitigated increase |
| ACCi + Elafibranor (PPARα/δ agonist) | ↓ 76% | Mitigated increase |
| ACCi + Lanifibranor (pan-PPAR agonist) | No significant additional reduction | Mitigated increase |
| ACCi + Seladelpar (PPARδ agonist) | No significant additional reduction | Mitigated increase |
| ACCi + Saroglitazar (PPARα/γ agonist) | No significant additional reduction | Mitigated increase |
| ACCi + Resmetirom (THRβ agonist) | ↓ 83-88% | Mitigated increase |
Data are summarized from a study by Law et al. (2022) and represent the most significant reported changes. The ACCi used was an analogue of firsocostat.
These findings suggest that combining an ACC inhibitor with PPARα agonists (fenofibrate, elafibranor) or a THRβ agonist (resmetirom) can lead to a more pronounced reduction in liver fat. Importantly, all tested combinations helped to mitigate the increase in circulating triglycerides often seen with ACC inhibitor monotherapy.
Another study in a diet-induced mouse model of NASH showed that the combination of firsocostat and the pan-PPAR agonist lanifibranor resulted in greater efficacy on reducing hepatic lipid content, steatosis, and fibrosis compared to either monotherapy.
Experimental Protocol: Dyslipidemic Rat Model for NASH
-
Animal Model: High-fat diet-fed dyslipidemic rats.
-
Diet: Rats were fed a high-fat diet for a total of 28 days.
-
Dosing:
-
PPAR agonists or Resmetirom were administered starting on Day 7.
-
The ACC inhibitor (analogue of firsocostat) was administered alone or in combination with the other agents starting on Day 14.
-
-
Endpoints:
-
Longitudinal changes in predose fasted circulating triglycerides were monitored.
-
Terminal liver triglyceride content was measured.
-
The workflow for such a preclinical combination study is illustrated below.
Caption: Experimental workflow for the combination study.
Clinical Perspective
In a clinical setting, the combination of the ACC inhibitor firsocostat with the PPARα agonist fenofibrate has been shown to prevent the increase in plasma triglycerides and the production rate of LDL-apoB100 in patients with NASH and cirrhosis. This clinical finding corroborates the preclinical data and underscores the potential of this combination strategy to manage the lipid-related side effects of ACC inhibition while potentially enhancing therapeutic benefits.
Conclusion
The available evidence, primarily from studies using analogues of this compound such as firsocostat, strongly suggests that combination therapy with other metabolic modulators, particularly PPAR agonists and THRβ agonists, holds significant promise. These combinations have the potential to deliver enhanced efficacy in reducing hepatic steatosis while mitigating the hypertriglyceridemia associated with ACC inhibition. For researchers and drug development professionals, these findings provide a solid rationale for exploring combination therapies involving this compound to address the multifaceted nature of metabolic diseases. Further studies are warranted to delineate the optimal combination partners and dosing regimens for this compound to maximize its therapeutic potential.
References
- 1. inventivapharma.com [inventivapharma.com]
- 2. Combinations of an acetyl CoA carboxylase inhibitor with hepatic lipid modulating agents do not augment antifibrotic efficacy in preclinical models of NASH and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinations of an acetyl CoA carboxylase inhibitor with hepatic lipid modulating agents do not augment antifibrotic efficacy in preclinical models of NASH and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of CP-610431 and Other Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acetyl-CoA carboxylase (ACC) inhibitor CP-610431 with other notable ACC inhibitors, including CP-640186, ND-630 (Firsocostat), and PF-05221304. The data presented is collated from a meta-analysis of preclinical studies to facilitate an objective evaluation of their performance and to provide detailed experimental context.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound and its counterparts are inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in the regulation of fatty acid metabolism. ACC exists in two isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (fatty acid synthesis), and ACC2, which is located on the mitochondrial outer membrane and regulates fatty acid oxidation. By inhibiting both isoforms, these compounds effectively reduce the production of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This dual action makes ACC a promising therapeutic target for metabolic disorders.[1][2]
Comparative Efficacy: In Vitro and Cellular Assays
The following tables summarize the inhibitory potency of this compound and its alternatives against ACC enzymes and their effects on cellular processes related to lipid metabolism.
Table 1: In Vitro Enzyme Inhibition (IC50)
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | ACC1 | ~50 | Rat (liver) | [3] |
| ACC2 | ~50 | Rat (skeletal muscle) | [3] | |
| CP-640186 | ACC1 | 53 | Rat (liver) | [4] |
| ACC2 | 61 | Rat (skeletal muscle) | ||
| ND-630 (Firsocostat) | hACC1 | 2.1 | Human | |
| hACC2 | 6.1 | Human | ||
| PF-05221304 | ACC1/2 | Potent inhibitor (specific IC50 not provided in search results) | Human |
Table 2: Cellular Activity (EC50)
| Compound | Assay | Cell Line | EC50 (µM) | Effect | Reference |
| This compound | Fatty Acid Synthesis | HepG2 | 1.6 | Inhibition | |
| Triglyceride Synthesis | HepG2 | 1.8 | Inhibition | ||
| Triglyceride Secretion | HepG2 | 3.0 | Inhibition | ||
| Apolipoprotein B Secretion | HepG2 | 5.7 | Inhibition | ||
| CP-640186 | Fatty Acid Synthesis | HepG2 | 0.62 | Inhibition | |
| Triglyceride Synthesis | HepG2 | 1.8 | Inhibition | ||
| Fatty Acid Oxidation | C2C12 | 0.057 | Stimulation | ||
| Fatty Acid Oxidation | Rat Epitrochlearis Muscle | 1.3 | Stimulation | ||
| ND-630 (Firsocostat) | Fatty Acid Synthesis | HepG2 | 0.066 | Inhibition | |
| PF-05221304 | De Novo Lipogenesis | Primary Human Hepatocytes | 0.061 | Inhibition |
In Vivo Efficacy
While in vivo data for this compound is limited in the reviewed literature, its analog, CP-640186, has demonstrated efficacy in animal models.
Table 3: In Vivo Activity (ED50)
| Compound | Effect | Animal Model | ED50 (mg/kg) | Reference |
| CP-640186 | Lowered hepatic malonyl-CoA | Rats | 55 | |
| Lowered soleus muscle malonyl-CoA | Rats | 6 | ||
| Inhibited fatty acid synthesis | Rats | 13 | ||
| Inhibited fatty acid synthesis | CD1 Mice | 11 | ||
| Inhibited fatty acid synthesis | ob/ob Mice | 4 | ||
| Stimulated whole-body fatty acid oxidation | Rats | ~30 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ACC inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of this compound and other ACC inhibitors.
Caption: A typical experimental workflow for evaluating ACC inhibitors.
Experimental Protocols
ACC Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of compounds against ACC1 and ACC2.
Methodology:
-
Enzyme Source: Recombinant human or rat ACC1 and ACC2 are used.
-
Assay Principle: The assay measures the incorporation of [14C]bicarbonate into malonyl-CoA.
-
Procedure:
-
The compound of interest is pre-incubated with the ACC enzyme in an assay buffer containing ATP, acetyl-CoA, and other necessary co-factors.
-
The reaction is initiated by the addition of [14C]bicarbonate.
-
After a defined incubation period at 37°C, the reaction is stopped by the addition of acid.
-
The acid-stable radioactivity, corresponding to the amount of [14C]malonyl-CoA formed, is measured by scintillation counting.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Fatty Acid Synthesis Assay
Objective: To measure the effect of compounds on de novo fatty acid synthesis in a cellular context.
Methodology:
-
Cell Line: HepG2 cells, a human hepatoma cell line, are commonly used due to their high lipogenic activity.
-
Assay Principle: This assay quantifies the incorporation of a radiolabeled precursor, typically [14C]acetate, into newly synthesized fatty acids.
-
Procedure:
-
HepG2 cells are plated and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period.
-
[14C]acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into lipids.
-
The cells are washed, and the total cellular lipids are extracted using a solvent system (e.g., hexane/isopropanol).
-
The radioactivity in the lipid extract is measured by scintillation counting to determine the rate of fatty acid synthesis.
-
EC50 values are determined from the dose-response curve.
-
Cellular Fatty Acid Oxidation Assay
Objective: To assess the ability of compounds to stimulate fatty acid oxidation in cells.
Methodology:
-
Cell Line: C2C12 myotubes, a mouse muscle cell line, are often used as they are a primary site of fatty acid oxidation.
-
Assay Principle: The assay measures the production of 14CO2 from the oxidation of [14C]palmitate.
-
Procedure:
-
C2C12 myoblasts are differentiated into myotubes.
-
The myotubes are incubated with different concentrations of the test compound.
-
[14C]palmitate complexed to bovine serum albumin is added to the cells.
-
The incubation is carried out in sealed flasks containing a center well with a trapping agent for CO2 (e.g., sodium hydroxide).
-
The reaction is stopped, and the trapped 14CO2 is quantified by scintillation counting.
-
The increase in 14CO2 production relative to vehicle-treated cells indicates the stimulation of fatty acid oxidation.
-
In Vivo Malonyl-CoA Measurement
Objective: To determine the effect of compounds on the levels of malonyl-CoA in various tissues in an animal model.
Methodology:
-
Animal Model: Sprague-Dawley rats or various mouse models (e.g., CD1, ob/ob) are commonly used.
-
Procedure:
-
Animals are administered the test compound via an appropriate route (e.g., oral gavage).
-
At a specified time point after dosing, animals are euthanized, and tissues of interest (e.g., liver, muscle) are rapidly collected and freeze-clamped to halt metabolic activity.
-
The frozen tissue is homogenized in an extraction buffer.
-
Malonyl-CoA is extracted and quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The reduction in malonyl-CoA levels compared to vehicle-treated animals is calculated.
-
This guide provides a comparative overview based on available preclinical data. Further research and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound and other ACC inhibitors.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CP-610431
The following guide provides comprehensive, step-by-step procedures for the safe disposal of CP-610431, an isozyme-nonselective acetyl-CoA carboxylase (ACC) inhibitor used in research. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document is based on established best practices for handling potent, novel research compounds and general laboratory chemical waste management guidelines. Researchers must always prioritize safety and treat compounds with unknown hazard profiles as potentially dangerous.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care to minimize exposure and risk.
Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory PPE to prevent skin and eye contact, inhalation, and ingestion.[1][2]
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
Handling Precautions:
-
Avoid generating dust or aerosols.[3]
-
Use a chemical fume hood for all manipulations of solid this compound and for preparing solutions.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Waste Streams for this compound:
| Waste Type | Description | Container Type |
| Solid this compound Waste | Unused or expired pure compound. | Clearly labeled, sealed, chemical-resistant. |
| Contaminated Labware (Solid) | Pipette tips, weigh boats, microfuge tubes, gloves, etc., with gross contamination. | Lined, sealed container for solid chemical waste. |
| Contaminated Labware (Sharps) | Needles or syringes used for dissolving or administering the compound. | Puncture-proof sharps container. |
| Liquid Waste (Non-Aqueous) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Sealable, chemical-resistant (glass or plastic) bottle. |
| Liquid Waste (Aqueous) | Dilute aqueous solutions from experimental assays. | Sealable, chemical-resistant (glass or plastic) bottle. |
Key Segregation Rule: Never mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
Step-by-Step Disposal Protocol
This protocol outlines the procedural flow for collecting and disposing of waste generated from experiments involving this compound.
Step 1: Container Preparation and Labeling
-
Select a waste container that is chemically compatible with the waste being collected (e.g., a high-density polyethylene or glass container for organic solvents).
-
The container must be in good condition with a secure, tight-fitting lid.
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid using abbreviations or chemical formulas.
-
The date when waste was first added (the "accumulation start date").
-
The name of the principal investigator and the laboratory location.
-
Step 2: Waste Accumulation
-
Add waste to the designated, labeled container.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of waste generation.
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to mitigate spills.
Step 3: Disposal of Empty Containers
-
A container that held this compound is considered "empty" only after all contents have been removed by standard practices.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate from this process must be collected and disposed of as hazardous waste.
-
Once properly emptied and rinsed, deface or remove all original labels from the container before disposing of it as regular trash or glass waste.
Step 4: Arranging for Final Disposal
-
Hazardous chemical waste must never be disposed of down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the full waste container.
-
Follow all institutional procedures for waste pickup and documentation.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
| Spill Size | Action |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Use a chemical spill kit with absorbent material to contain and clean the spill. 4. Collect all contaminated materials in a labeled hazardous waste bag. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert others and prevent entry into the affected area. 3. Contact your institution's EHS or emergency response team for professional cleanup. |
Visual Guides
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
